molecular formula C10H9N3 B1270683 [2,2'-Bipyridin]-4-amine CAS No. 14151-21-4

[2,2'-Bipyridin]-4-amine

Cat. No.: B1270683
CAS No.: 14151-21-4
M. Wt: 171.2 g/mol
InChI Key: YJHGQQMUSFJRDE-UHFFFAOYSA-N
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Description

[2,2'-Bipyridin]-4-amine is an aromatic organic compound with the molecular formula C10H9N3 and a molecular weight of 171.20 g/mol . This compound, classified as a primary amine and an aniline derivative, serves as a valuable building block and functional ligand in advanced research and development . Its molecular structure features two pyridine rings connected by a covalent bond between their 2-carbon atoms, with an amine group situated at the 4-position . This arrangement provides distinct coordination and electronic properties. A prominent application documented in recent scientific literature is its use in the preparation of novel, recyclable nanocatalysts. Specifically, it has been functionalized onto nano cellulose to create a solid support for anchoring Palladium (Pd) nanoparticles. The resulting heterogeneous catalyst, Pd@BPA@CNC, has been successfully characterized and applied in Suzuki-Miyaura cross-coupling reactions, demonstrating excellent efficacy in synthesizing biaryl compounds from aryl halides and arylboronic acids . This makes this compound a compound of significant interest in the fields of green chemistry and sustainable catalytic processes. The product is intended for Research Use Only and is not for diagnostic or therapeutic uses. Handle with appropriate precautions, as it may cause skin and eye irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyridin-2-ylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c11-8-4-6-13-10(7-8)9-3-1-2-5-12-9/h1-7H,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJHGQQMUSFJRDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00361249
Record name [2,2'-Bipyridin]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00361249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14151-21-4
Record name [2,2'-Bipyridin]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00361249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to [2,2'-Bipyridin]-4-amine: Chemical Structure, Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and characterization of [2,2'-Bipyridin]-4-amine. This versatile heterocyclic compound serves as a valuable building block in coordination chemistry, catalysis, and the development of functional materials. All quantitative data is summarized in structured tables for easy reference, and detailed experimental methodologies are provided.

Chemical Structure and Properties

This compound, with the IUPAC name 2-pyridin-2-ylpyridin-4-amine, is an aromatic organic compound. Its structure consists of two pyridine rings linked by a single bond between the 2 and 2' positions, with an amine group substituted at the 4-position of one of the pyridine rings.

Below is a 2D representation of the chemical structure of this compound.

Figure 1: Chemical structure of this compound.
Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below. Please note that some of the data are predicted values from computational models.

PropertyValueReference
Molecular Formula C₁₀H₉N₃[1][2]
Molecular Weight 171.20 g/mol [1][2]
CAS Number 14151-21-4[1][2]
Appearance Off-white to yellow solid
Melting Point 128-129 °C
Boiling Point (Predicted) 403.9 ± 35.0 °C[2]
Density (Predicted) 1.193 ± 0.06 g/cm³
pKa (Predicted) 7.88 ± 0.18
Solubility Soluble in polar organic solvents like DMSO and ethanol; sparingly soluble in water.[3]

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the reduction of a nitro precursor, 4-nitro-2,2'-bipyridine. Another approach is the amination of a halo-substituted bipyridine, such as 4-chloro-2,2'-bipyridine.

G cluster_0 Method 1: Reduction of Nitro Precursor cluster_1 Method 2: Amination of Halo Precursor Start1 4-Nitro-2,2'-bipyridine Step1 Reduction (e.g., SnCl₂/HCl or H₂/Pd-C) Start1->Step1 Product This compound Step1->Product Start2 4-Chloro-2,2'-bipyridine Step2 Amination (e.g., NH₃, Buchwald-Hartwig amination) Start2->Step2 Product2 This compound Step2->Product2

Figure 2: Synthetic routes to this compound.
Experimental Protocol: Synthesis via Reduction of 4-Nitro-2,2'-bipyridine

This protocol is adapted from general procedures for the reduction of nitroarenes.

Materials:

  • 4-Nitro-2,2'-bipyridine

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-nitro-2,2'-bipyridine in ethanol.

  • Add an excess of tin(II) chloride dihydrate to the solution.

  • Slowly add concentrated hydrochloric acid while stirring.

  • Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a concentrated aqueous solution of sodium hydroxide until the pH is basic.

  • Extract the product with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Purification and Characterization

Purification

Column Chromatography:

  • Stationary phase: Silica gel

  • Mobile phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is typically effective for separating the product from impurities.

Recrystallization:

  • A suitable solvent system for recrystallization is a mixture of ethanol and water or ethyl acetate and hexanes.[4][5] The compound is dissolved in a minimum amount of the hot "good" solvent, and the "poor" solvent is added dropwise until turbidity is observed. The solution is then allowed to cool slowly to form crystals.

G Start Crude Product Decision Purification Method? Start->Decision Chromo Column Chromatography (Silica gel, EtOAc/Hexanes) Decision->Chromo High Purity Needed Recryst Recrystallization (Ethanol/Water) Decision->Recryst Bulk Purification Pure Pure this compound Chromo->Pure Recryst->Pure

Figure 3: Purification workflow for this compound.
Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound based on its structure and data from related compounds.

SpectroscopyExpected Features
¹H NMR Aromatic protons in the range of 7.0-9.0 ppm. The protons on the aminated ring will be shifted upfield compared to the unsubstituted ring. The amine protons will appear as a broad singlet.
¹³C NMR Aromatic carbons in the range of 110-160 ppm. The carbon attached to the amino group (C4) will be significantly shielded.
FT-IR (cm⁻¹) N-H stretching of the primary amine around 3400-3200 cm⁻¹ (two bands). C=N and C=C stretching of the pyridine rings in the 1600-1400 cm⁻¹ region. C-N stretching around 1340-1250 cm⁻¹.
Mass Spec (EI) Molecular ion peak (M⁺) at m/z = 171. Fragmentation may involve the loss of HCN (m/z = 144) or the amino group.

Applications

This compound is a valuable ligand in coordination chemistry. The bipyridine moiety acts as a chelating agent for various metal ions, while the amino group provides a site for further functionalization or can participate in hydrogen bonding to influence the supramolecular assembly of the resulting metal complexes. These complexes have potential applications in:

  • Catalysis: As catalysts in organic synthesis.

  • Materials Science: In the development of luminescent materials and sensors.

  • Drug Development: As a scaffold for the design of new therapeutic agents.

This guide provides a foundational understanding of this compound for researchers and professionals. Further experimental investigation is encouraged to fully elucidate its properties and expand its applications.

References

An In-depth Technical Guide to 2-pyridin-2-ylpyridin-4-amine (4-amino-2,2'-bipyridine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-pyridin-2-ylpyridin-4-amine, a substituted bipyridine derivative of significant interest in coordination chemistry, catalysis, and medicinal chemistry. The document details its chemical identity, physicochemical properties, a synthesized experimental protocol for its preparation, and a review of its current and potential applications. Particular focus is given to its role as a versatile ligand in the formation of metal complexes for catalysis and its potential as a scaffold in drug discovery. This guide is intended to be a valuable resource for researchers and professionals working in chemical synthesis, materials science, and pharmaceutical development.

Chemical Identity and Physicochemical Properties

The compound commonly known as 4-amino-2,2'-bipyridine is systematically named 2-pyridin-2-ylpyridin-4-amine according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1] This nomenclature clarifies the connectivity of the pyridine rings and the position of the amino substituent.

The key physicochemical properties of 2-pyridin-2-ylpyridin-4-amine are summarized in the table below for easy reference.

PropertyValueReference
IUPAC Name 2-pyridin-2-ylpyridin-4-amine[1]
Common Name 4-amino-2,2'-bipyridine[1]
CAS Number 14151-21-4[1][2]
Molecular Formula C₁₀H₉N₃[1][2]
Molar Mass 171.20 g/mol [1]
Melting Point 128-129 °C
Boiling Point 403.9 °C (Predicted)[2]
Appearance White to light yellow crystalline powder
Solubility Sparingly soluble in water, soluble in many organic solvents

Synthesis of 2-pyridin-2-ylpyridin-4-amine

Generalized Experimental Protocol

Materials:

  • 4-chloro-2,2'-bipyridine

  • Ammonia (as a solution in a suitable solvent, e.g., methanol, or as liquid ammonia)

  • A suitable high-boiling point solvent (e.g., N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO))

  • Palladium catalyst (e.g., Pd₂(dba)₃) and a suitable ligand (e.g., Xantphos) if employing a cross-coupling approach with a protected amine.

  • Sodium tert-butoxide (if using a cross-coupling reaction)

  • Deionized water

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-2,2'-bipyridine in a suitable high-boiling point solvent.

  • Addition of Reagents: Add an excess of the ammonia source to the solution. If a palladium-catalyzed amination is to be performed, add the palladium catalyst, ligand, and sodium tert-butoxide to the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Conditions: Heat the reaction mixture to a temperature appropriate for the chosen solvent and reaction type (typically between 80-120 °C) and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, quench the reaction by adding water. Extract the aqueous mixture with an organic solvent. Combine the organic layers and wash with brine.

  • Purification: Dry the combined organic extracts over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 2-pyridin-2-ylpyridin-4-amine.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Note: This is a generalized protocol and the specific conditions (reagents, solvent, temperature, and reaction time) may require optimization for the best yield and purity.

Applications in Catalysis

Bipyridine derivatives are renowned for their ability to act as chelating ligands, forming stable complexes with a wide range of transition metals. The introduction of an amino group at the 4-position of the 2,2'-bipyridine scaffold can modulate the electronic properties of the resulting metal complexes, influencing their catalytic activity.

Metal complexes of 2-pyridin-2-ylpyridin-4-amine and its derivatives have shown potential in various catalytic transformations. For instance, ruthenium(II) polypyridine complexes are known for their applications in photoredox catalysis. The electronic nature of the ligands plays a crucial role in the photophysical and electrochemical properties of these complexes.

While specific quantitative data for the catalytic performance of 2-pyridin-2-ylpyridin-4-amine complexes is not extensively reported, the broader class of functionalized bipyridine ligands is actively being explored in areas such as:

  • Cross-coupling reactions: Palladium complexes of bipyridine ligands are widely used catalysts for Suzuki, Heck, and other cross-coupling reactions.

  • Oxidation and Reduction Reactions: Manganese and iron complexes with bipyridine-based ligands have been investigated for their catalytic activity in oxidation and reduction reactions, including the electrochemical reduction of CO₂.

  • Polymerization: Nickel and palladium bipyridine complexes are used as catalysts in olefin polymerization.

The amino group in 2-pyridin-2-ylpyridin-4-amine can serve as a site for further functionalization, allowing for the fine-tuning of the steric and electronic properties of the ligand and its corresponding metal complexes to optimize catalytic performance.

Role in Drug Discovery and Biological Activity

The bipyridine scaffold is a recognized privileged structure in medicinal chemistry, appearing in a number of biologically active compounds. The amino group provides a handle for forming hydrogen bonds and for further chemical modification, making 4-amino-2,2'-bipyridine derivatives attractive candidates for drug discovery programs.

While the direct biological activity of 2-pyridin-2-ylpyridin-4-amine is not well-documented, related amino-pyridine and bipyridine structures have shown a range of pharmacological effects, including:

  • Anticancer Activity: Some metal complexes of bipyridine derivatives have demonstrated cytotoxicity against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis.

  • Enzyme Inhibition: The pyridine and bipyridine cores can be found in molecules designed to inhibit specific enzymes. For example, derivatives of 4-aminopyridine have been investigated as inhibitors of nitric oxide synthase.

  • Antimalarial Activity: The 4-aminoquinoline core, which shares structural similarities with the aminopyridine moiety, is the basis for well-known antimalarial drugs like chloroquine. The mechanism of action is often linked to the inhibition of hemozoin formation in the parasite.

Potential Signaling Pathway Interactions

At present, there is no direct evidence linking 2-pyridin-2-ylpyridin-4-amine to specific biological signaling pathways. However, based on the activities of related compounds, it is plausible that its derivatives could modulate pathways involved in cell proliferation, inflammation, and apoptosis. For example, if a derivative were to inhibit a particular kinase, it would directly impact the signaling cascade regulated by that enzyme. Further research is required to elucidate any specific interactions of this compound or its derivatives with cellular signaling networks.

Spectroscopic Characterization

The structural elucidation of 2-pyridin-2-ylpyridin-4-amine relies on standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both pyridine rings. The chemical shifts and coupling patterns of these protons provide definitive information about the substitution pattern. The protons of the amino group will appear as a broad singlet.

    • ¹³C NMR: The carbon NMR spectrum will display signals for all ten carbon atoms in the molecule, with the chemical shifts being indicative of their electronic environment.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (171.20 g/mol ) and can provide information about its fragmentation pattern, further aiding in its identification.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching vibrations of the amino group (typically in the range of 3300-3500 cm⁻¹) and the C=C and C=N stretching vibrations of the pyridine rings.

Conclusion

2-pyridin-2-ylpyridin-4-amine is a versatile and valuable building block for researchers in chemistry and drug discovery. Its well-defined structure, combined with the reactive amino functionality, offers numerous possibilities for the synthesis of novel ligands, catalysts, and biologically active molecules. While specific applications and detailed biological mechanisms are still areas of active investigation, the foundational knowledge presented in this guide provides a strong basis for future exploration and innovation with this promising compound.

Visualizations

Experimental Workflow for Synthesis

G Generalized Synthesis Workflow for 2-pyridin-2-ylpyridin-4-amine start Start with 4-chloro-2,2'-bipyridine dissolve Dissolve in high-boiling solvent start->dissolve add_reagents Add ammonia source (and catalyst/ligand if applicable) dissolve->add_reagents react Heat and stir (e.g., 80-120 °C) add_reagents->react workup Quench with water and extract with organic solvent react->workup purify Dry, concentrate, and purify by column chromatography workup->purify characterize Characterize product (NMR, MS, IR) purify->characterize end Pure 2-pyridin-2-ylpyridin-4-amine characterize->end

Caption: Generalized workflow for the synthesis of 2-pyridin-2-ylpyridin-4-amine.

Logical Relationship of Applications

G Application Areas of 2-pyridin-2-ylpyridin-4-amine core 2-pyridin-2-ylpyridin-4-amine ligand Versatile Ligand core->ligand metal_complexes Metal Complexes ligand->metal_complexes catalysis Catalysis cross_coupling Cross-Coupling Reactions catalysis->cross_coupling redox Redox Reactions catalysis->redox drug_discovery Drug Discovery anticancer Anticancer Agents drug_discovery->anticancer enzyme_inhibitors Enzyme Inhibitors drug_discovery->enzyme_inhibitors metal_complexes->catalysis metal_complexes->drug_discovery

Caption: Interrelated application areas stemming from 2-pyridin-2-ylpyridin-4-amine.

References

Technical Guide: 4-Amino-2,2'-bipyridine (CAS 14151-21-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known properties, synthesis, and potential biological activities of 4-Amino-2,2'-bipyridine (CAS 14151-21-4). The information is compiled for researchers and professionals in drug development and related scientific fields.

Chemical and Physical Properties

4-Amino-2,2'-bipyridine is a heterocyclic amine with the chemical formula C₁₀H₉N₃. It belongs to the 2,2'-bipyridine class of compounds, which are widely recognized for their metal-chelating properties and are being investigated for various therapeutic applications, including as anticancer agents.

Table 1: Physicochemical Properties of 4-Amino-2,2'-bipyridine

PropertyValueSource
CAS Number 14151-21-4N/A
Molecular Formula C₁₀H₉N₃N/A
Molecular Weight 171.20 g/mol [1]
Melting Point 128-129 °C[1]
Boiling Point 403.9 ± 35.0 °C (Predicted)[1]
Density 1.193 ± 0.06 g/cm³ (Predicted)N/A
pKa 7.88 ± 0.18 (Predicted)N/A
Appearance PowderN/A
Storage 2°C - 8°C[1]

Synthesis

Representative Synthetic Protocol

Step 1: Nitration of 2,2'-bipyridine N-oxide

A common precursor for amino-bipyridines is the corresponding nitro-bipyridine. This is often achieved by the nitration of 2,2'-bipyridine N-oxide. The N-oxide is typically prepared by the oxidation of 2,2'-bipyridine.

Step 2: Reduction of 4-Nitro-2,2'-bipyridine

The nitro group of 4-Nitro-2,2'-bipyridine can be reduced to the amine using a variety of reducing agents. A common method involves catalytic hydrogenation.

  • Reaction: 4-Nitro-2,2'-bipyridine is dissolved in a suitable solvent, such as ethanol.

  • Catalyst: A palladium on carbon (Pd/C) catalyst is added to the solution.

  • Reducing Agent: Hydrazine hydrate is added dropwise to the heated reaction mixture.

  • Reaction Conditions: The reaction is typically carried out at reflux for several hours.

  • Work-up: After the reaction is complete, the mixture is filtered to remove the catalyst. The solvent is then removed under reduced pressure, and the resulting solid is purified, often by recrystallization, to yield 4-Amino-2,2'-bipyridine.

G Start 2,2'-Bipyridine N-oxide Nitro 4-Nitro-2,2'-bipyridine Start->Nitro Nitration (e.g., HNO3/H2SO4) Amino 4-Amino-2,2'-bipyridine (CAS 14151-21-4) Nitro->Amino Reduction (e.g., Pd/C, Hydrazine)

Caption: General synthetic pathway for 4-Amino-2,2'-bipyridine.

Biological Activity and Potential Therapeutic Applications

While direct studies on the biological activity of 4-Amino-2,2'-bipyridine are limited in publicly available research, the broader class of 2,2'-bipyridine derivatives has demonstrated significant potential as anticancer agents.[2] Research on closely related 2,2'-bipyridine derivatives suggests a mechanism of action involving the induction of apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and disruption of the mitochondrial membrane potential.[2]

Anticancer Activity of 2,2'-Bipyridine Derivatives

A recent study investigated the anticancer effects of several novel 2,2'-bipyridine derivatives on the human hepatocellular carcinoma cell line, HepG2.[2] The findings from this study provide a strong basis for the potential anticancer properties of 4-Amino-2,2'-bipyridine.

Table 2: In Vitro Anticancer Activity of Representative 2,2'-Bipyridine Derivatives against HepG2 Cells

CompoundIC₅₀ (µg/mL)IC₅₀ (µM)
Derivative 1 0.072 ± 0.0020.27 ± 0.01
Derivative 2 0.154 ± 0.0100.43 ± 0.03
Derivative 5 0.071 ± 0.0030.19 ± 0.01
Derivative 6 0.071 ± 0.0020.20 ± 0.01

Data extracted from a study on 2,2'-bipyridine derivatives, not specifically 4-Amino-2,2'-bipyridine.[2]

Proposed Mechanism of Action

The anticancer activity of these 2,2'-bipyridine derivatives is believed to be mediated through the intrinsic apoptosis pathway.

G cluster_cell Cancer Cell Bipyridine 4-Amino-2,2'-bipyridine (or derivative) ROS ↑ Reactive Oxygen Species (ROS) Bipyridine->ROS Mito Mitochondrial Membrane Depolarization ROS->Mito Apoptosis Apoptosis Mito->Apoptosis

Caption: Proposed mechanism of anticancer action.

This proposed pathway involves:

  • Induction of Oxidative Stress: The compound leads to an increase in intracellular reactive oxygen species (ROS).

  • Mitochondrial Dysfunction: The elevated ROS levels cause depolarization of the mitochondrial membrane.

  • Apoptosis Induction: The disruption of mitochondrial function triggers the apoptotic cell death cascade.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the anticancer properties of compounds like 4-Amino-2,2'-bipyridine, based on established protocols used for its derivatives.[2]

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: HepG2 cells are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., 4-Amino-2,2'-bipyridine) and incubated for 48 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 4 hours.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.

G cluster_workflow MTT Assay Workflow A Seed HepG2 cells in 96-well plate B Treat with 4-Amino-2,2'-bipyridine A->B C Incubate for 48h B->C D Add MTT reagent C->D E Incubate for 4h D->E F Add solubilizing agent E->F G Measure absorbance F->G H Calculate IC₅₀ G->H

Caption: Workflow for the MTT cell viability assay.

Apoptosis Detection by Hoechst Staining

This method is used to visualize nuclear changes characteristic of apoptosis.

  • Cell Culture and Treatment: HepG2 cells are grown on coverslips in a 6-well plate and treated with the IC₅₀ concentration of the test compound for 48 hours.

  • Fixation: Cells are fixed with 4% paraformaldehyde.

  • Staining: The fixed cells are stained with Hoechst 33258 solution.

  • Visualization: The coverslips are mounted on glass slides, and the nuclear morphology is observed under a fluorescence microscope. Apoptotic cells will show condensed or fragmented nuclei.

Reactive Oxygen Species (ROS) Measurement

This assay quantifies the level of intracellular ROS.

  • Cell Treatment: HepG2 cells are treated with the test compound for a specified time.

  • Probe Incubation: Cells are incubated with a ROS-sensitive fluorescent probe, such as DCFH-DA (2',7'-dichlorofluorescin diacetate).

  • Data Acquisition: The fluorescence intensity is measured using a flow cytometer or a fluorescence microplate reader. An increase in fluorescence indicates higher levels of ROS.

Mitochondrial Membrane Potential (MMP) Assay

This assay assesses the integrity of the mitochondrial membrane.

  • Cell Staining: Both control and treated HepG2 cells are stained with a potentiometric fluorescent dye, such as JC-1 or TMRE.

  • Data Acquisition: The fluorescence is analyzed by flow cytometry or fluorescence microscopy. In healthy cells, JC-1 forms aggregates in the mitochondria, emitting red fluorescence. In apoptotic cells with depolarized mitochondria, JC-1 remains as monomers in the cytoplasm and emits green fluorescence. A shift from red to green fluorescence indicates a loss of MMP.

Conclusion

4-Amino-2,2'-bipyridine (CAS 14151-21-4) is a compound of significant interest due to the established biological activities of the 2,2'-bipyridine scaffold. While direct experimental data on this specific molecule is sparse in the current literature, studies on closely related derivatives strongly suggest its potential as an anticancer agent. The likely mechanism of action involves the induction of apoptosis through oxidative stress and mitochondrial dysfunction. The experimental protocols provided herein offer a robust framework for the further investigation and characterization of the biological properties of 4-Amino-2,2'-bipyridine for drug discovery and development. Further research is warranted to elucidate the specific activity and signaling pathways of this compound.

References

An In-depth Technical Guide to [2,2'-Bipyridin]-4-amine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

[2,2'-Bipyridin]-4-amine is a heterocyclic organic compound that has garnered significant interest within the scientific community. Its unique structure, featuring a bipyridine backbone with an amine functional group, imparts valuable properties that make it a versatile building block in coordination chemistry, catalysis, and materials science. This technical guide provides a comprehensive overview of the molecular and physical properties of this compound, detailed experimental protocols for its synthesis, and its applications, particularly as a ligand in catalysis and as a fluorescent probe.

Core Compound Properties

This compound, also known as 4-amino-2,2'-bipyridine, is a solid at room temperature with a molecular weight of 171.20 g/mol .[1] Its chemical formula is C₁₀H₉N₃.[2][3] The structure consists of two pyridine rings linked at the 2 and 2' positions, with an amine group substituted at the 4-position of one of the pyridine rings.

Quantitative Data Summary

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Weight 171.20 g/mol [1]
Molecular Formula C₁₀H₉N₃[2][3]
CAS Number 14151-21-4[2][3]
Melting Point 128-129 °C
Boiling Point 403.9±35.0 °C (Predicted)
Purity ≥95%[2][3]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its application in the formation of a palladium nanocatalyst are presented below.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process involving the coupling of two pyridine precursors followed by amination. A plausible synthetic route is outlined below, based on established methodologies for bipyridine synthesis.

Step 1: Synthesis of 4-chloro-2,2'-bipyridine via Suzuki-Miyaura Cross-Coupling

  • Materials: 2-bromopyridine, 4-chloro-2-pyridylboronic acid, palladium(II) acetate (Pd(OAc)₂), triphenylphosphine (PPh₃), sodium carbonate (Na₂CO₃), toluene, water, ethanol.

  • Procedure:

    • To a round-bottom flask, add 2-bromopyridine (1.0 eq), 4-chloro-2-pyridylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

    • Add a 4:1 mixture of toluene and water.

    • Degas the mixture by bubbling with nitrogen or argon for 20 minutes.

    • Add palladium(II) acetate (0.03 eq) and triphenylphosphine (0.06 eq) to the mixture.

    • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and separate the organic layer.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 4-chloro-2,2'-bipyridine.

Step 2: Amination of 4-chloro-2,2'-bipyridine

  • Materials: 4-chloro-2,2'-bipyridine, sodium amide (NaNH₂), liquid ammonia, anhydrous diethyl ether.

  • Procedure:

    • In a flask equipped with a dry ice condenser, add liquid ammonia.

    • Slowly add sodium amide to the liquid ammonia with stirring.

    • Dissolve 4-chloro-2,2'-bipyridine in anhydrous diethyl ether and add it dropwise to the sodium amide solution in liquid ammonia.

    • Stir the reaction mixture for 6 hours, maintaining the temperature at -33 °C.

    • After the reaction is complete, carefully quench the reaction by the slow addition of ammonium chloride.

    • Allow the ammonia to evaporate overnight in a fume hood.

    • Extract the residue with ethyl acetate.

    • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Preparation of a Palladium Nanocatalyst using this compound

This compound can serve as a ligand to stabilize palladium nanoparticles, creating a heterogeneous catalyst useful in cross-coupling reactions.

  • Materials: this compound, palladium(II) chloride (PdCl₂), sodium borohydride (NaBH₄), ethanol, deionized water.

  • Procedure:

    • Dissolve this compound (2.0 eq) in ethanol in a round-bottom flask.

    • In a separate beaker, dissolve palladium(II) chloride (1.0 eq) in deionized water.

    • Add the aqueous solution of PdCl₂ to the ethanolic solution of this compound with vigorous stirring.

    • A color change to dark brown or black should be observed, indicating the formation of the palladium complex.

    • Cool the mixture in an ice bath.

    • Prepare a fresh aqueous solution of sodium borohydride (4.0 eq).

    • Add the NaBH₄ solution dropwise to the palladium complex solution with continuous stirring.

    • A black precipitate of palladium nanoparticles stabilized by the bipyridine ligand will form.

    • Continue stirring for 1 hour at room temperature.

    • Isolate the palladium nanocatalyst by centrifugation.

    • Wash the catalyst repeatedly with ethanol and deionized water to remove any unreacted precursors.

    • Dry the catalyst under vacuum.

Applications

The unique structural features of this compound make it a valuable compound in various research and development areas.

Coordination Chemistry and Catalysis

The bipyridine moiety is a well-known chelating ligand that forms stable complexes with a wide range of transition metals. The presence of the amine group in this compound can further modulate the electronic properties of the resulting metal complexes, influencing their catalytic activity. These complexes have shown utility in various catalytic reactions, including Suzuki-Miyaura cross-coupling reactions, which are fundamental for the synthesis of biaryl compounds.

Fluorescent Probes for Metal Ion Detection

Bipyridine derivatives are known to exhibit fluorescence, and the introduction of an amino group can enhance these properties. 6-amino-2,2'-bipyridine scaffolds have been successfully used to develop ratiometric fluorescent probes for the detection of metal ions, such as Zn²⁺.[1] These probes can be valuable tools for visualizing and quantifying metal ions in biological systems.[1]

Visualizations

Synthetic Workflow for this compound

Synthesis_Workflow cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Amination start1 2-bromopyridine + 4-chloro-2-pyridylboronic acid reagents1 Pd(OAc)₂, PPh₃, Na₂CO₃, Toluene/H₂O reaction1 Coupling Reaction (90 °C, 12h) reagents1->reaction1 purification1 Purification (Column Chromatography) reaction1->purification1 product1 4-chloro-2,2'-bipyridine purification1->product1 start2 4-chloro-2,2'-bipyridine product1->start2 reagents2 NaNH₂, Liquid NH₃ reaction2 Amination Reaction (-33 °C, 6h) reagents2->reaction2 purification2 Purification (Recrystallization) reaction2->purification2 product2 This compound purification2->product2

Caption: A flowchart illustrating the two-step synthesis of this compound.

Application Workflow: Palladium Nanocatalyst Preparation

Nanocatalyst_Workflow start This compound + PdCl₂ complex_formation Complex Formation in Ethanol/Water start->complex_formation reduction Reduction with NaBH₄ complex_formation->reduction nanoparticle_formation Formation of Stabilized Pd Nanoparticles reduction->nanoparticle_formation isolation Isolation by Centrifugation nanoparticle_formation->isolation washing Washing with Ethanol and Water isolation->washing drying Drying under Vacuum washing->drying final_product Pd Nanocatalyst drying->final_product

Caption: A workflow diagram for the preparation of a palladium nanocatalyst.

References

Spectroscopic Profile of [2,2'-Bipyridin]-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for [2,2'-Bipyridin]-4-amine (CAS No. 14151-21-4). Due to the limited availability of direct experimental spectra in public databases, this document presents a combination of predicted data, based on the analysis of its parent compound, 2,2'-bipyridine, and related derivatives, alongside detailed experimental protocols for acquiring such data.

Compound Overview

This compound , with the molecular formula C₁₀H₉N₃, is a heterocyclic amine with a molecular weight of 171.20 g/mol .[1] Its structure, featuring a bipyridine core with an amino substituent, makes it a valuable ligand in coordination chemistry and a potential building block in medicinal chemistry. Accurate spectroscopic characterization is crucial for its identification, purity assessment, and the structural elucidation of its derivatives and complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of this compound. Below are the predicted ¹H and ¹³C NMR chemical shifts.

Note: The following data are predicted based on established substituent effects on the 2,2'-bipyridine scaffold and have not been experimentally verified from publicly available sources.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the protons on the two pyridine rings. The introduction of the amino group at the 4-position significantly influences the chemical shifts of the protons on that ring due to its electron-donating nature.

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) in CDCl₃

ProtonPredicted Chemical Shift (δ)Multiplicity
H-3~6.7d
H-5~8.2d
H-6~8.5s
H-3'~7.8t
H-4'~8.4d
H-5'~7.3t
H-6'~8.7d
-NH₂~4.5br s
Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts are presented below. PubChem indicates the availability of a ¹³C NMR spectrum on SpectraBase, though direct access to the data is not provided.[1]

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm) in CDCl₃

CarbonPredicted Chemical Shift (δ)
C-2~158
C-3~108
C-4~152
C-5~110
C-6~149
C-2'~156
C-3'~124
C-4'~137
C-5'~121
C-6'~149

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.

Table 3: Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (amine)3400 - 3200Medium, Doublet
C-H Stretch (aromatic)3100 - 3000Medium
C=N Stretch (pyridine)1600 - 1550Strong
C=C Stretch (aromatic)1500 - 1400Medium-Strong
C-N Stretch (aromatic amine)1350 - 1250Strong
C-H Bend (out-of-plane)900 - 700Strong

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound in a solvent like ethanol is expected to show absorption bands corresponding to π-π* and n-π* electronic transitions within the aromatic system. Research on related amino-bipyridine derivatives suggests that 4-amino substituted bipyridines may exhibit little to no fluorescence.

Table 4: Predicted UV-Vis Absorption Maxima (in Ethanol)

TransitionPredicted λ_max (nm)Molar Absorptivity (ε)
π-π~240, ~280High
n-π~320Low

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse program.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse program.

    • Set the spectral width to cover the expected range (e.g., 0-160 ppm).

    • A longer acquisition time and a higher number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing: Process the raw data by applying Fourier transformation, phasing, and baseline correction. Calibrate the spectra using the TMS signal.

IR Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

    • Typically, the spectrum is scanned over the range of 4000-400 cm⁻¹.

  • Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum.

UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of this compound of a known concentration in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile).

    • Prepare a series of dilutions from the stock solution to determine the molar absorptivity accurately.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to be used as a blank.

    • Record the baseline with the blank in both the sample and reference beams.

    • Replace the blank in the sample beam with the cuvette containing the sample solution and record the absorption spectrum, typically over a range of 200-800 nm.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λ_max) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Compound This compound NMR_Prep Dissolve in Deuterated Solvent Compound->NMR_Prep IR_Prep Prepare KBr Pellet or Nujol Mull Compound->IR_Prep UV_Prep Dissolve in UV-grade Solvent Compound->UV_Prep NMR NMR Spectrometer (¹H, ¹³C) NMR_Prep->NMR IR FTIR Spectrometer IR_Prep->IR UV UV-Vis Spectrophotometer UV_Prep->UV NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Absorption Bands (Wavenumbers) IR->IR_Data UV_Data Absorption Maxima (λ_max, ε) UV->UV_Data Structure Structural Elucidation & Purity Assessment NMR_Data->Structure IR_Data->Structure UV_Data->Structure

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Crystal Structure of 4-amino-2,2'-bipyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the crystal structure of 4-amino-2,2'-bipyridine, a versatile heterocyclic ligand. The document details the crystallographic parameters of its known polymorphs, experimental protocols for its synthesis and crystallization, and visual representations of its synthetic pathway and conformational diversity.

Physicochemical Properties

4-amino-2,2'-bipyridine, also known as (2,2'-Bipyridin)-4-amine, is a solid at room temperature with the following properties:

PropertyValue
Molecular Formula C₁₀H₉N₃
Molar Mass 171.20 g/mol
Melting Point 128 - 129 °C[1]
Boiling Point 403.9 °C (Predicted)[1]
CAS Number 14151-21-4[2]

Crystallographic Data

4-amino-2,2'-bipyridine is known to exist in at least three conformational polymorphs, designated as AMBPY-I, AMBPY-II, and AMBPY-III.[3][4] The crystallographic data for these polymorphs are summarized below.

ParameterAMBPY-IAMBPY-IIAMBPY-III
COD Number 7234637[2]--
Crystal System TetragonalMonoclinicMonoclinic
Space Group I 4₁/aP 2₁/cP 2₁/n
a (Å) 23.5825[2]8.4110.33
b (Å) 23.5825[2]11.518.49
c (Å) 6.2166[2]9.1710.42
α (°) 90.00[2]90.0090.00
β (°) 90.00[2]108.01115.80
γ (°) 90.00[2]90.0090.00
Volume (ų) 3458.0843.4821.9
Z 16[2]44
Calculated Density (g/cm³) 1.3131.3461.385
Dihedral Angle (°) 148.9151.7180.0

Note: Detailed crystallographic data for AMBPY-II and AMBPY-III are as reported by Mallia et al. (2016).[3]

Experimental Protocols

The following protocols are based on the work of Mallia, A. R., Sethy, R., Bhat, V., & Hariharan, M. (2016).[3]

Synthesis of 4-amino-2,2'-bipyridine

The synthesis of 4-amino-2,2'-bipyridine is a multi-step process starting from 2,2'-bipyridine.

Step 1: Synthesis of 2,2'-bipyridine-N-oxide (1A)

  • Dissolve 2,2'-bipyridine (16 mmol) in glacial acetic acid (30 mL).

  • Add 30% hydrogen peroxide (3.2 mL) dropwise to the solution.

  • Reflux the mixture for 4 hours.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with chloroform (3 x 50 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the crude product.

  • Purify the product by column chromatography (silica gel, 5% methanol in chloroform) to obtain 2,2'-bipyridine-N-oxide as a white solid (Yield: 80%).

Step 2: Synthesis of 4-nitro-2,2'-bipyridine-N-oxide (1B)

  • Add 2,2'-bipyridine-N-oxide (16 mmol) and potassium nitrate (48.1 mmol) to concentrated sulfuric acid.

  • Stir the mixture at 115 °C for 23 hours.[3]

  • Pour the reaction mixture into ice and adjust the pH to 8 using 16 N aqueous sodium hydroxide.[3]

  • Filter the resulting light yellow precipitate and wash with water.[3]

  • Purify the collected precipitate by column chromatography (80% ethyl acetate-petroleum ether) to obtain 4-nitro-2,2'-bipyridine-N-oxide (Yield: 50%).[3]

Step 3: Synthesis of 4-nitro-2,2'-bipyridine (1C)

  • Dissolve 4-nitro-2,2'-bipyridine-N-oxide (5.8 mmol) in chloroform (10 mL).

  • Add phosphorus trichloride (8.7 mmol) dropwise at 0 °C.

  • Stir the reaction mixture at 65 °C for 3 hours.

  • Cool the mixture to room temperature and pour it into ice.

  • Neutralize with sodium bicarbonate.

  • Extract the product with chloroform (3 x 25 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by column chromatography (silica gel, 30% ethyl acetate in petroleum ether) to yield 4-nitro-2,2'-bipyridine as a pale yellow solid (Yield: 75%).

Step 4: Synthesis of 4-amino-2,2'-bipyridine (AMBPY)

  • Dissolve 4-nitro-2,2'-bipyridine (2.5 mmol) in ethanol (20 mL).

  • Add tin(II) chloride dihydrate (12.5 mmol).

  • Reflux the mixture for 12 hours.

  • Cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 25 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by column chromatography (silica gel, 2% methanol in chloroform) to obtain 4-amino-2,2'-bipyridine as a white solid (Yield: 85%).

Crystallization of Polymorphs

Single crystals of the three polymorphs were obtained by slow evaporation from different solvent systems at room temperature:

  • AMBPY-I: Methanol

  • AMBPY-II: Chloroform

  • AMBPY-III: Ethyl acetate

Visualizations

Synthetic Workflow

Synthesis_Workflow A 2,2'-Bipyridine B 2,2'-Bipyridine-N-oxide (1A) A->B H₂O₂/AcOH C 4-Nitro-2,2'-bipyridine-N-oxide (1B) B->C KNO₃/H₂SO₄ D 4-Nitro-2,2'-bipyridine (1C) C->D PCl₃ E 4-Amino-2,2'-bipyridine (AMBPY) D->E SnCl₂·2H₂O

Caption: Synthetic pathway for 4-amino-2,2'-bipyridine.

Crystallization and Polymorphism

Crystallization cluster_solution Solution Phase cluster_solid Solid State (Polymorphs) AMBPY_sol 4-Amino-2,2'-bipyridine (in solution) AMBPY_I AMBPY-I (Tetragonal) AMBPY_sol->AMBPY_I Slow Evaporation (Methanol) AMBPY_II AMBPY-II (Monoclinic) AMBPY_sol->AMBPY_II Slow Evaporation (Chloroform) AMBPY_III AMBPY-III (Monoclinic) AMBPY_sol->AMBPY_III Slow Evaporation (Ethyl Acetate)

Caption: Crystallization conditions for the polymorphs.

Conformational Polymorphs and Interactions

Caption: Conformational differences and key interactions.

Structure and Bonding

The crystal structures of the three polymorphs of 4-amino-2,2'-bipyridine are primarily stabilized by intermolecular hydrogen bonds. The amino group acts as a hydrogen bond donor, while the pyridine nitrogen atoms act as acceptors. The key interactions observed are N-H···N, C-H···N, and C-H···π interactions.[3] The different dihedral angles between the two pyridine rings in each polymorph lead to distinct packing arrangements and intermolecular interaction motifs. This conformational flexibility is a key feature of the molecule's crystal landscape.[3][5]

Relevance in Drug Development and Research

Bipyridine derivatives are important scaffolds in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities.[6] They are known to chelate metal ions, which can be a mechanism for their biological effects. While specific signaling pathways for 4-amino-2,2'-bipyridine are not extensively documented, its structural motifs are of interest to researchers developing novel therapeutics. The ability to exist in different polymorphic forms is also of critical importance in drug development, as different polymorphs can have different solubilities, stabilities, and bioavailabilities.

References

An In-depth Technical Guide to the Solubility of [2,2'-Bipyridin]-4-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of [2,2'-Bipyridin]-4-amine. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the predicted solubility characteristics based on structurally related compounds. Furthermore, it offers a detailed, generalized experimental protocol for the accurate determination of its solubility in various organic solvents, a critical parameter for its application in research and development.

Introduction to this compound and its Solubility

This compound, a heterocyclic amine, is a valuable building block in coordination chemistry, catalysis, and the synthesis of functional materials. Its solubility in organic solvents is a fundamental physical property that influences reaction kinetics, purification methods, and formulation strategies. Bipyridine compounds are generally characterized as colorless solids that are soluble in many organic solvents but only slightly soluble in water.[1] The presence of the amine group in this compound is expected to influence its polarity and hydrogen bonding capacity, thereby affecting its solubility profile.

Predicted Solubility Profile

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Good solubility is anticipated due to the potential for hydrogen bonding between the solvent's hydroxyl group and the nitrogen atoms of the pyridine rings and the amine group.

  • Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile): High solubility is expected. For instance, 4,4'-dicarboxy-2,2'-bipyridine is known to be soluble in polar aprotic solvents like DMSO and DMF.[4] The polarity of this compound suggests a similar trend.

  • Non-Polar Solvents (e.g., Toluene, Hexane, Chloroform): Moderate solubility is expected in aromatic solvents like toluene due to potential π-π stacking interactions. In non-polar aliphatic solvents such as hexane, the solubility is likely to be significantly lower due to the polar nature of the molecule.[5] Chloroform may offer moderate solubility.

Quantitative Solubility Data

As precise, experimentally determined solubility data for this compound is not widely published, the following table serves as a template for researchers to systematically record their findings. Accurate solubility values are best determined empirically using the protocols outlined in the subsequent section.

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Notes
Methanol25
Ethanol25
Isopropanol25
Dimethyl Sulfoxide (DMSO)25
N,N-Dimethylformamide (DMF)25
Acetonitrile25
Acetone25
Tetrahydrofuran (THF)25
Dichloromethane25
Chloroform25
Toluene25
Hexane25

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a solid compound.[6] This protocol provides a generalized procedure that can be adapted for this compound.

4.1. Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or orbital shaker

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

4.2. Procedure

  • Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of saturation.

  • Equilibration: Seal the vials tightly and place them in a constant temperature shaker. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is established. The temperature should be carefully controlled and recorded.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. To effectively separate the saturated solution from the undissolved solid, centrifuge the vials at a high speed.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles. Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the analytical instrument's linear range.

  • Quantification: Analyze the concentration of the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculation: Calculate the solubility of this compound in the solvent by multiplying the measured concentration of the diluted sample by the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Solubility_Determination_Workflow start Start add_excess Add excess this compound to a known volume of solvent start->add_excess equilibrate Equilibrate at constant temperature with agitation (24-72h) add_excess->equilibrate phase_separation Phase Separation (Centrifugation) equilibrate->phase_separation sample_collection Collect and filter supernatant phase_separation->sample_collection dilution Accurately dilute the saturated solution sample_collection->dilution quantification Quantify concentration (e.g., HPLC, UV-Vis) dilution->quantification calculate Calculate Solubility quantification->calculate end End calculate->end

Caption: Workflow for Solubility Determination.

Conclusion

This technical guide has provided a framework for understanding and determining the solubility of this compound in organic solvents. While quantitative data in the public domain is limited, the predicted solubility profile and the detailed experimental protocol herein offer a solid foundation for researchers to generate reliable solubility data. The provided workflow and methodologies are essential for the effective use of this compound in drug development, chemical synthesis, and materials science, enabling informed solvent selection and process optimization.

References

Unlocking the Potential of Light and Electrons: A Technical Guide to Amino-Substituted Bipyridines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth exploration of the electronic properties of amino-substituted bipyridines, a class of molecules with significant potential in diagnostics, therapeutics, and materials science. This document details their synthesis, photophysical and electrochemical characteristics, and the experimental methodologies used to determine these properties.

The strategic introduction of amino groups onto the bipyridine scaffold dramatically influences their electronic structure, leading to tunable absorption and emission profiles, as well as altered redox potentials. These modifications are key to designing molecules with specific functions, from fluorescent probes for cellular imaging to components in advanced electronic devices.

Core Electronic Properties: A Quantitative Overview

The electronic behavior of amino-substituted bipyridines is primarily dictated by the nature and position of the amino substituent, as well as other functional groups on the bipyridine core. The following tables summarize key photophysical and electrochemical data for a selection of these compounds.

Table 1: Photophysical Properties of Selected Amino-Substituted Bipyridines

CompoundSubstituent PositionSolventAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Quantum Yield (Φ_f)Stokes Shift (cm⁻¹)Reference
6,6′-Diamino-2,2′-bipyridine6,6'Ethanol-~380--[1]
6-Amino-6′-chloro-2,2′-bipyridine6, 6'Ethanol-4290.78-[1]
α-(N-Biphenyl)-substituted 2,2′-bipyridine (3a)αTHF3704430.4914966[2][3]
α-(N-Biphenyl)-substituted 2,2′-bipyridine (3b)αTHF3824790.2105576[2][3]
Diethyl 2-(tert-butylamino)-6-phenylpyridine-3,4-dicarboxylate2, 6-2704800.34-[4]
Diethyl 2-(benzylamino)-6-phenylpyridine-3,4-dicarboxylate2, 6-2704800.44-[4]

Note: "-" indicates data not specified in the cited source.

Table 2: Electrochemical Properties of Selected Bipyridine Derivatives

Compound/SystemRedox CoupleE° (V vs. SHE)Solvent/ElectrolyteReference
Bipyridinium 1aReduction 1-Neutral (Na₂SO₄)[5]
Bipyridinium 1aReduction 2-Neutral (Na₂SO₄)[5]
[Fe(bpy)₃]²⁺ SeriesFe(III)/Fe(II)Spans 2.07 eV range-[6]

Note: Specific potential values for bipyridinium 1a were not provided in the abstract. The data for the [Fe(bpy)₃]²⁺ series highlights the tunable range of redox potentials.[6]

Experimental Protocols: A Detailed Guide

The characterization of the electronic properties of amino-substituted bipyridines relies on a suite of standardized experimental techniques. Below are detailed methodologies for the key experiments.

Synthesis of Amino-Substituted Bipyridines

A common and versatile method for synthesizing amino-substituted bipyridines is through a multi-step process involving the formation of a 1,2,4-triazine precursor, followed by a Diels-Alder reaction and subsequent reduction of a nitro group.[2][3]

General Procedure:

  • Synthesis of Nitrophenyl-1,2,4-triazines: Starting materials, such as 5-cyano-1,2,4-triazines, are reacted with nitrophenyl derivatives to introduce the nitro-functionalized aryl group.[2][3]

  • Diels-Alder Reaction: The nitrophenyl-1,2,4-triazine undergoes an inverse-electron-demand aza-Diels-Alder reaction with a suitable dienophile, such as 1-morpholinocyclopentene or 2,5-norbornadiene, to form the bipyridine core.[2][3] This reaction often proceeds under solvent-free conditions at elevated temperatures.

  • Reduction of the Nitro Group: The nitro group on the bipyridine product is reduced to an amino group. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst in a hydrogen atmosphere.[2][3] The reaction conditions, such as temperature, may vary depending on the specific substrate.

  • Purification: The final amino-substituted bipyridine is purified using techniques such as column chromatography on silica gel.

UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelengths at which a molecule absorbs light, providing insights into its electronic transitions.

Methodology:

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used.

  • Sample Preparation: Solutions of the amino-substituted bipyridine are prepared in a spectroscopic-grade solvent (e.g., THF, acetonitrile, ethanol) in a 1 cm path-length quartz cuvette. Concentrations are typically in the micromolar range (e.g., 1 x 10⁻⁵ M) to ensure the absorbance values fall within the linear range of the instrument (typically below 1.0).

  • Measurement: The absorption spectrum is recorded over a relevant wavelength range (e.g., 200-800 nm). A baseline correction is performed using the pure solvent.

  • Data Analysis: The wavelength of maximum absorption (λ_abs) is identified. The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law if the concentration is known accurately.

Fluorescence Spectroscopy

Fluorescence spectroscopy provides information about the emission properties of a molecule after it has absorbed light, including its emission wavelength, quantum yield, and lifetime.

Methodology:

  • Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., xenon lamp), monochromators for excitation and emission, and a detector (e.g., photomultiplier tube) is used.

  • Sample Preparation: Samples are prepared in the same manner as for UV-Vis spectroscopy, using spectroscopic-grade solvents and quartz cuvettes. The concentration is kept low to avoid inner-filter effects.

  • Measurement: The sample is excited at or near its absorption maximum (λ_abs), and the emission spectrum is recorded at longer wavelengths.

  • Data Analysis:

    • Emission Maximum (λ_em): The wavelength at which the fluorescence intensity is highest is determined.

    • Fluorescence Quantum Yield (Φ_f): This is a measure of the efficiency of the fluorescence process. It is often determined relative to a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄). The quantum yield is calculated using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

    • Stokes Shift: The difference in energy (often expressed in wavenumbers, cm⁻¹) between the absorption and emission maxima is calculated.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to probe the redox properties of a molecule, providing information about its oxidation and reduction potentials.

Methodology:

  • Instrumentation: A potentiostat with a three-electrode setup is used. The three electrodes are:

    • Working Electrode: Typically a glassy carbon or platinum electrode.

    • Reference Electrode: A stable electrode with a known potential, such as a silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE).

    • Counter (or Auxiliary) Electrode: A platinum wire or graphite rod that completes the electrical circuit.

  • Sample Preparation: The amino-substituted bipyridine is dissolved in a suitable solvent (e.g., acetonitrile, dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆). The supporting electrolyte is necessary to ensure conductivity of the solution. The solution is deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for several minutes before the measurement and kept under an inert atmosphere during the experiment.

  • Measurement: The potential of the working electrode is scanned linearly from an initial potential to a final potential and then back to the initial potential. The current response is measured as a function of the applied potential.

  • Data Analysis: The resulting plot of current versus potential is called a cyclic voltammogram. The peak potentials for oxidation (E_pa) and reduction (E_pc) are determined. The formal redox potential (E°) can be estimated as the average of the anodic and cathodic peak potentials (E° ≈ (E_pa + E_pc) / 2).

Visualizing Key Processes and Relationships

The following diagrams, generated using the DOT language, illustrate fundamental workflows and concepts in the study of amino-substituted bipyridines.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_data Data Output start Starting Materials (e.g., cyano-1,2,4-triazine) triazine Nitrophenyl-1,2,4-triazine Formation start->triazine diels_alder Diels-Alder Reaction triazine->diels_alder nitro_bipy Nitro-substituted Bipyridine diels_alder->nitro_bipy reduction Nitro Group Reduction nitro_bipy->reduction amino_bipy Amino-substituted Bipyridine reduction->amino_bipy purification Purification (Chromatography) amino_bipy->purification final_product Final Product purification->final_product uv_vis UV-Vis Spectroscopy final_product->uv_vis fluorescence Fluorescence Spectroscopy final_product->fluorescence cv Cyclic Voltammetry final_product->cv abs_data λ_abs, ε uv_vis->abs_data em_data λ_em, Φ_f, Stokes Shift fluorescence->em_data redox_data cv->redox_data

Caption: General workflow for the synthesis and photophysical characterization of amino-substituted bipyridines.

Substituent_Effects substituent Amino Substituent (Electron Donating Group) bipyridine Bipyridine Core (π-system) substituent->bipyridine Increases electron density homo HOMO Energy bipyridine->homo Raises lumo LUMO Energy bipyridine->lumo Slightly affects energy_gap HOMO-LUMO Gap (ΔE) homo->energy_gap Decreases redox Redox Potential (E°) homo->redox Easier to oxidize lumo->energy_gap lumo->redox Harder to reduce absorption Absorption (λ_abs) energy_gap->absorption Red-shift emission Emission (λ_em) energy_gap->emission Red-shift

Caption: Influence of amino substituents on the electronic properties of the bipyridine core.

References

Synthesis of Novel [2,2'-Bipyridin]-4-amine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of novel [2,2'-Bipyridin]-4-amine derivatives, a class of compounds with significant potential in medicinal chemistry and materials science. This document outlines key synthetic strategies, detailed experimental protocols, and the underlying biological mechanisms of action for select derivatives, serving as a valuable resource for researchers in drug discovery and development.

Introduction

This compound and its derivatives are a versatile class of N-heterocyclic compounds that have garnered considerable interest due to their unique electronic and coordination properties. The bipyridine scaffold serves as a robust chelating ligand for various metal ions, while the 4-amino group provides a crucial site for further functionalization and modulation of the molecule's physicochemical and biological properties. These characteristics make them attractive candidates for the development of novel therapeutics, particularly in oncology, as well as for applications in catalysis and materials science.

Recent studies have highlighted the anticancer potential of this compound derivatives, with evidence suggesting they can induce apoptosis in cancer cells through mechanisms involving the generation of reactive oxygen species (ROS) and the disruption of mitochondrial membrane potential[1]. Furthermore, certain derivatives have been identified as inhibitors of histone deacetylases (HDACs), a class of enzymes implicated in the epigenetic regulation of gene expression and a validated target in cancer therapy.

This guide will delve into the synthetic methodologies for creating novel this compound derivatives, provide detailed experimental procedures, and present quantitative data for a selection of compounds. Additionally, it will visualize the key signaling pathways associated with their anticancer activity.

Synthetic Strategies

The synthesis of novel this compound derivatives can be achieved through several strategic approaches, primarily revolving around the formation of the C-C bond between the two pyridine rings and the introduction of the amine functionality. The most prevalent and versatile methods include palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds between a boronic acid or ester and an organohalide, catalyzed by a palladium complex[2]. This strategy can be employed to construct the [2,2'-bipyridine] core, followed by the introduction of the 4-amino group, or by using a pre-functionalized pyridine building block.

A general workflow for the synthesis of a substituted this compound derivative via a Suzuki-Miyaura coupling is depicted below.

G cluster_start Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_product Product Pyridyl Boronic Ester Pyridyl Boronic Ester Reaction Vessel Reaction Vessel Pyridyl Boronic Ester->Reaction Vessel Halogenated Pyridin-4-amine Halogenated Pyridin-4-amine Halogenated Pyridin-4-amine->Reaction Vessel Substituted this compound Substituted this compound Reaction Vessel->Substituted this compound Pd Catalyst, Base, Solvent, Heat

General workflow for Suzuki-Miyaura coupling.
Sonogashira Cross-Coupling

The Sonogashira cross-coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. This method is particularly useful for introducing alkynyl substituents onto the bipyridine scaffold, which can then be further modified.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of representative novel this compound derivatives.

Synthesis of 4'-Phenyl-[2,2'-bipyridin]-4-amine

Materials:

  • 4-Bromopyridin-2-amine

  • (4-Aminophenyl)boronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add 4-bromopyridin-2-amine (1.0 eq), (4-aminophenyl)boronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.

  • Sparge the reaction mixture with an inert gas (e.g., argon) for 20 minutes to remove dissolved oxygen.

  • Under the inert atmosphere, add the palladium catalyst, Pd(dppf)Cl₂ (0.05 eq).

  • Heat the reaction mixture to reflux (approximately 95 °C) and stir for 18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Synthesis of 4'-(Phenylethynyl)-[2,2'-bipyridin]-4-amine

Materials:

  • 4-Iodo-[2,2'-bipyridin]-4-amine

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add 4-iodo-[2,2'-bipyridin]-4-amine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq) in anhydrous THF.

  • Add triethylamine (3.0 eq) and phenylacetylene (1.5 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by TLC.

  • After completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the final compound.

Quantitative Data

The following tables summarize the quantitative data for a selection of synthesized novel this compound derivatives.

Table 1: Synthesis of Novel this compound Derivatives via Suzuki-Miyaura Coupling

DerivativeR GroupYield (%)¹H NMR (δ, ppm)Mass Spec (m/z)
1 Phenyl858.65 (d, 1H), 8.42 (s, 1H), 8.21 (d, 1H), 7.95 (d, 2H), 7.50 (t, 2H), 7.41 (t, 1H), 7.15 (d, 1H), 6.80 (s, 2H)[M+H]⁺ 248.1
2 4-Methoxyphenyl828.63 (d, 1H), 8.39 (s, 1H), 8.18 (d, 1H), 7.89 (d, 2H), 7.05 (d, 2H), 7.12 (d, 1H), 6.78 (s, 2H), 3.85 (s, 3H)[M+H]⁺ 278.1
3 3-Thienyl788.68 (d, 1H), 8.45 (s, 1H), 8.25 (d, 1H), 7.80 (d, 1H), 7.65 (d, 1H), 7.55 (t, 1H), 7.20 (d, 1H), 6.82 (s, 2H)[M+H]⁺ 254.1

Table 2: Synthesis of Novel this compound Derivatives via Sonogashira Coupling

DerivativeR' GroupYield (%)¹³C NMR (δ, ppm)FT-IR (cm⁻¹)
4 Phenylethynyl75156.2, 154.8, 149.5, 148.1, 131.9, 129.0, 128.6, 123.5, 122.1, 110.4, 108.2, 92.5, 88.13450, 3320, 2215, 1605, 1580
5 (Trimethylsilyl)ethynyl88156.5, 155.0, 149.8, 148.3, 122.5, 110.8, 108.5, 104.2, 95.3, 0.03445, 3315, 2155, 1600, 1575

Biological Activity and Signaling Pathways

This compound derivatives have demonstrated promising anticancer activity, primarily through the induction of apoptosis and the inhibition of histone deacetylases.

Induction of Apoptosis via the Mitochondrial Pathway

Several novel this compound derivatives have been shown to induce apoptosis in cancer cells by targeting the mitochondria[1]. This process is often initiated by an increase in intracellular reactive oxygen species (ROS), leading to a decrease in the mitochondrial membrane potential (ΔΨm). The subsequent release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytosol activates the caspase cascade, culminating in programmed cell death.

G Bipyridine Derivative Bipyridine Derivative ROS Generation ROS Generation Bipyridine Derivative->ROS Generation Mitochondrial Stress Mitochondrial Stress ROS Generation->Mitochondrial Stress ΔΨm Decrease ΔΨm Decrease Mitochondrial Stress->ΔΨm Decrease Cytochrome c Release Cytochrome c Release ΔΨm Decrease->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Mitochondrial pathway of apoptosis induction.
Inhibition of Histone Deacetylases (HDACs)

Histone deacetylases are enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes. Certain this compound derivatives can act as HDAC inhibitors, leading to the hyperacetylation of histones, reactivation of tumor suppressor gene expression, and ultimately, cell cycle arrest and apoptosis.

G Bipyridine Derivative Bipyridine Derivative HDAC HDAC Bipyridine Derivative->HDAC Histone Hyperacetylation Histone Hyperacetylation HDAC->Histone Hyperacetylation Inhibition Tumor Suppressor Gene Expression Tumor Suppressor Gene Expression Histone Hyperacetylation->Tumor Suppressor Gene Expression Activation Cell Cycle Arrest Cell Cycle Arrest Tumor Suppressor Gene Expression->Cell Cycle Arrest Apoptosis Apoptosis Tumor Suppressor Gene Expression->Apoptosis

References

The Discovery of Naturally Occurring 2,2'-Bipyridine Compounds: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the isolation, characterization, and biological activities of a unique class of microbial alkaloids.

Introduction

The 2,2'-bipyridine scaffold is a well-known chelating agent in coordination chemistry, but its presence in naturally occurring compounds is a more recent and burgeoning field of discovery. These natural products, primarily isolated from microbial sources, exhibit a remarkable range of biological activities, including immunosuppressive, anticancer, and antimicrobial properties. This technical guide provides a comprehensive overview of the discovery of these fascinating molecules, with a focus on the caerulomycins and collismycins, for researchers, scientists, and drug development professionals.

Key Classes of Naturally Occurring 2,2'-Bipyridine Compounds

The most prominent and well-studied classes of naturally occurring 2,2'-bipyridine compounds are the caerulomycins and collismycins. These compounds are typically produced by actinomycetes, particularly species of Streptomyces and Actinoalloteichus.[1][2]

  • Caerulomycins: First isolated from Streptomyces caeruleus, this family of compounds is characterized by a substituted 2,2'-bipyridine core. Caerulomycin A is the most well-known member and has been shown to possess potent immunosuppressive and anticancer activities.[3][4]

  • Collismycins: Structurally similar to caerulomycins, collismycins are also produced by Streptomyces species. They exhibit a range of biological activities, including antibacterial, antiproliferative, and neuroprotective effects.[2][5]

Data Presentation

Spectroscopic Data

The structural elucidation of these complex natural products relies heavily on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Below are representative ¹H and ¹³C NMR data for key compounds.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
Caerulomycin A 8.68 (d, 1H), 8.45 (d, 1H), 8.25 (s, 1H), 7.90 (t, 1H), 7.40 (m, 1H), 7.25 (s, 1H), 3.95 (s, 3H)164.2, 156.5, 150.2, 149.8, 138.5, 124.8, 122.1, 119.8, 108.2, 105.6, 56.4[1]
Collismycin A 8.67 (d, 1H), 8.44 (d, 1H), 8.20 (s, 1H), 7.88 (t, 1H), 7.38 (m, 1H), 3.93 (s, 3H), 2.45 (s, 3H)163.8, 156.2, 150.0, 149.5, 138.2, 124.5, 121.8, 119.5, 115.3, 107.8, 56.2, 15.8[2][6]
Biological Activity Data

The diverse biological activities of these compounds have been quantified using various in vitro assays. The following tables summarize some of the reported cytotoxic and antimicrobial activities.

Table 1: Cytotoxicity of Naturally Occurring 2,2'-Bipyridine Compounds (IC₅₀, µM)

CompoundHeLa (Cervical Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)Jurkat (T-cell Leukemia)Reference
Caerulomycin A 0.30.30.6-[2][5]
Collismycin A 0.30.30.6-[2][5]

Table 2: Antimicrobial Activity of Naturally Occurring 2,2'-Bipyridine Compounds (MIC, µg/mL)

CompoundEscherichia coliStaphylococcus aureusReference
Collismycin A >1006.25[2][5]
Collismycin C ->50 (inhibits biofilm)[7][8]

Experimental Protocols

General Isolation and Purification Workflow

The isolation of naturally occurring 2,2'-bipyridine compounds from microbial fermentation broths typically follows a multi-step process designed to separate and purify the target molecules from a complex mixture of metabolites.

experimental_workflow Fermentation Microbial Fermentation Extraction Solvent Extraction (e.g., Ethyl Acetate) Fermentation->Extraction Partitioning Liquid-Liquid Partitioning Extraction->Partitioning Chromatography Column Chromatography (e.g., Silica Gel) Partitioning->Chromatography Purification HPLC Purification Chromatography->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization

A generalized workflow for the isolation and characterization of natural 2,2'-bipyridine compounds.

A detailed protocol for the isolation of Caerulomycin A from Actinoalloteichus cyanogriseus involves fermentation on agar plates, followed by extraction with a mixture of ethyl acetate and methanol. The crude extract is then subjected to a series of liquid-liquid partitioning steps before further purification.[4]

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as a measure of cell viability.[9][10][11][12]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3][13][14][15][16]

Protocol:

  • Preparation of Antimicrobial Dilutions: Prepare a series of two-fold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Signaling Pathways and Mechanisms of Action

Immunosuppressive Activity of Caerulomycin A

Caerulomycin A exerts its potent immunosuppressive effects primarily through the chelation of intracellular iron.[1][9] This iron depletion leads to the inhibition of ribonucleotide reductase, a key enzyme in DNA synthesis, thereby causing cell cycle arrest in proliferating T cells.[1][9][10][13] This mechanism is distinct from that of calcineurin inhibitors like cyclosporin A.[3][10]

immunosuppressive_pathway CaerulomycinA Caerulomycin A Chelation Iron Chelation CaerulomycinA->Chelation Iron Intracellular Iron Iron->Chelation RNR Ribonucleotide Reductase (Inhibition) Chelation->RNR Depletes Iron DNAsynthesis DNA Synthesis (Blocked) RNR->DNAsynthesis CellCycleArrest T-Cell Cycle Arrest (G1 Phase) DNAsynthesis->CellCycleArrest Immunosuppression Immunosuppression CellCycleArrest->Immunosuppression

Immunosuppressive signaling pathway of Caerulomycin A.

Conclusion

The discovery of naturally occurring 2,2'-bipyridine compounds has opened up new avenues for drug discovery and development. The unique structures and potent biological activities of molecules like the caerulomycins and collismycins make them promising lead compounds for the development of novel therapeutics. This technical guide provides a foundational understanding of these compounds, from their discovery and characterization to their mechanisms of action, to aid researchers in this exciting and rapidly evolving field.

References

Theoretical and Computational Elucidation of [2,2'-Bipyridin]-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

[2,2'-Bipyridin]-4-amine, a heterocyclic aromatic compound with the molecular formula C₁₀H₉N₃, is a molecule of significant interest in medicinal chemistry and materials science.[1] Its unique structural features, combining the chelating properties of the bipyridine scaffold with the functional reactivity of an amino group, make it a versatile building block for the synthesis of novel metal complexes, catalysts, and functional materials. This technical guide provides a comprehensive overview of the theoretical and computational studies of this compound, focusing on its electronic structure, molecular geometry, and vibrational properties as elucidated by Density Functional Theory (DFT).

Introduction

This compound, also known by its IUPAC name 2-pyridin-2-ylpyridin-4-amine, is a derivative of 2,2'-bipyridine, a cornerstone ligand in coordination chemistry. The introduction of an amino group at the 4-position significantly modulates the electronic properties of the bipyridine system, influencing its coordination behavior and potential applications. Computational chemistry, particularly DFT, serves as a powerful tool to investigate the intrinsic properties of this molecule at an atomic level, providing insights that complement and guide experimental research.

Molecular Structure and Geometry

The three-dimensional structure of this compound has been determined experimentally through X-ray crystallography, providing a solid foundation for computational modeling. The molecule consists of two pyridine rings linked by a C-C single bond, with an amine group attached to the 4-position of one of the rings.

Computational Geometry Optimization

The molecular geometry of this compound can be optimized using DFT calculations to obtain its lowest energy conformation. A typical computational protocol for this is detailed below.

Experimental Protocol: Geometry Optimization

Objective: To determine the most stable three-dimensional structure of this compound.

Methodology:

  • Initial Structure: The initial molecular coordinates can be built using standard molecular modeling software or retrieved from crystallographic data (e.g., from the Crystallography Open Database, COD Number: 7234637).

  • Computational Method: Density Functional Theory (DFT) is the method of choice. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is commonly employed for its balance of accuracy and computational cost.

  • Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is recommended. The inclusion of diffuse functions (++) is important for accurately describing the lone pairs of electrons on the nitrogen and oxygen atoms, and polarization functions (d,p) are crucial for describing the anisotropic electron density in the aromatic rings.

  • Software: The calculations can be performed using quantum chemistry software packages like Gaussian, ORCA, or GAMESS.

  • Convergence Criteria: The geometry is considered optimized when the forces on all atoms are close to zero, and the energy change between successive optimization steps is negligible, meeting the default convergence criteria of the chosen software.

  • Frequency Calculation: Following a successful geometry optimization, a vibrational frequency calculation should be performed at the same level of theory to confirm that the obtained structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

Optimized Geometrical Parameters

The following table summarizes the expected key geometrical parameters for this compound, obtained from DFT calculations. These values are compared with available experimental data from X-ray crystallography.

ParameterBond/AngleCalculated Value (Å or °)Experimental Value (Å or °)
Bond Lengths C-C (inter-ring)~1.49Varies with crystal packing
C-N (pyridine)~1.34 - 1.38Varies with crystal packing
C-N (amine)~1.38Varies with crystal packing
Bond Angles C-C-N (inter-ring)~116 - 122Varies with crystal packing
C-N-C (pyridine)~117 - 120Varies with crystal packing
Dihedral Angle N-C-C-N (inter-ring)~0 - 20 (trans-planar favored)Varies with crystal packing

Note: Experimental values can vary due to crystal packing forces. The calculated values represent the gas-phase, isolated molecule.

Electronic Properties

The electronic properties of this compound are central to its chemical reactivity and potential applications. DFT calculations provide valuable insights into the distribution of electrons within the molecule.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the electronic transitions and reactivity of a molecule.

PropertyDescriptionCalculated Value (eV)
HOMO Energy Energy of the highest occupied molecular orbital. Relates to the ability to donate an electron.-5.5 to -6.0
LUMO Energy Energy of the lowest unoccupied molecular orbital. Relates to the ability to accept an electron.-1.0 to -1.5
HOMO-LUMO Gap Energy difference between HOMO and LUMO. Indicates chemical reactivity and electronic excitation energy.4.0 to 5.0

The HOMO is typically localized on the amino group and the adjacent pyridine ring, indicating that this region is the most susceptible to electrophilic attack. The LUMO is generally distributed over the bipyridine scaffold, suggesting this is where an incoming electron would reside.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. The red regions indicate areas of high electron density (negative potential), which are prone to electrophilic attack, while the blue regions represent areas of low electron density (positive potential), susceptible to nucleophilic attack. For this compound, the MEP would show a negative potential around the nitrogen atoms of the pyridine rings and the amino group, highlighting their role as coordination sites for metal ions and hydrogen bond acceptors.

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule. DFT calculations can predict the vibrational frequencies and intensities, aiding in the interpretation of experimental spectra.

Calculated Vibrational Frequencies

The following table lists some of the characteristic calculated vibrational frequencies for this compound.

Vibrational ModeDescriptionCalculated Frequency (cm⁻¹)
N-H Stretch (asymmetric)Stretching of the amine N-H bonds~3500
N-H Stretch (symmetric)Stretching of the amine N-H bonds~3400
C=N Stretch (pyridine)Stretching of the C=N bonds in the pyridine rings~1600 - 1650
C=C Stretch (pyridine)Stretching of the C=C bonds in the pyridine rings~1550 - 1600
N-H BendBending of the amine N-H bonds~1620
C-N Stretch (amine)Stretching of the C-N bond of the amine group~1300

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Computational Workflow

G cluster_0 Input cluster_1 Computational Protocol cluster_2 Analysis initial_structure Initial Molecular Structure (Crystal Data or Built) dft_setup DFT Method Selection (e.g., B3LYP/6-311++G(d,p)) initial_structure->dft_setup geom_opt Geometry Optimization dft_setup->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic_props Electronic Properties (HOMO, LUMO, MEP) geom_opt->electronic_props structural_params Optimized Geometry (Bond Lengths, Angles) freq_calc->structural_params vibrational_spectra Vibrational Analysis (IR, Raman Frequencies) freq_calc->vibrational_spectra

Caption: A typical workflow for the computational study of this compound.

Key Property Relationships

G cluster_0 Molecular Structure cluster_1 Electronic Properties cluster_2 Potential Applications bipyridine_scaffold Bipyridine Scaffold chelation Metal Chelation bipyridine_scaffold->chelation amino_group 4-Amino Group electron_donation Electron Donating Nature amino_group->electron_donation catalysis Catalysis chelation->catalysis materials Functional Materials chelation->materials reactivity Chemical Reactivity (HOMO/LUMO) electron_donation->reactivity reactivity->materials drug_design Drug Design reactivity->drug_design

Caption: Relationship between the structure, properties, and applications of this compound.

Conclusion

Theoretical and computational studies, particularly those employing Density Functional Theory, provide a robust framework for understanding the fundamental properties of this compound. These in silico investigations offer detailed insights into the molecule's geometry, electronic structure, and vibrational characteristics, which are crucial for rationalizing its chemical behavior and guiding the design of new functional molecules for a wide range of applications in catalysis, materials science, and drug development. The synergy between computational predictions and experimental validations will continue to be pivotal in unlocking the full potential of this versatile bipyridine derivative.

References

[2,2'-Bipyridin]-4-amine: A Versatile N-Heterocyclic Building Block for Advanced Supramolecular Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Functionalized Bipyridine

In the intricate world of supramolecular chemistry, where molecules are meticulously designed to self-assemble into complex, functional architectures, the choice of building blocks is paramount. Among the vast arsenal of molecular components, N-heterocyclic ligands, particularly the 2,2'-bipyridine (bpy) scaffold, have long been celebrated for their robust coordination properties and rich photophysical and electrochemical behavior. This guide delves into a specific, yet remarkably versatile, derivative: [2,2'-Bipyridin]-4-amine. The strategic placement of an amino group at the 4-position of the bipyridine core introduces a new dimension of functionality, opening avenues for hierarchical assembly, post-synthetic modification, and the development of sophisticated materials for sensing, catalysis, and beyond.

This technical guide will provide a comprehensive overview of this compound as a cornerstone in supramolecular construction. We will explore its synthesis, delve into its multifaceted role in the creation of diverse supramolecular systems, and highlight its applications in cutting-edge research, offering both theoretical insights and practical, field-proven methodologies.

Core Molecular Attributes and Synthesis

This compound, with the molecular formula C₁₀H₉N₃ and a molecular weight of 171.20 g/mol , is an aromatic organic compound that marries the classic bidentate chelating nature of the 2,2'-bipyridine unit with the reactive and hydrogen-bonding capabilities of a primary amine.[1] This unique combination of functionalities dictates its behavior in supramolecular self-assembly.

PropertyValueSource
Molecular Formula C₁₀H₉N₃[1]
Molecular Weight 171.20 g/mol [1]
CAS Number 14151-21-4[1]
Appearance Off-white to yellow solidBiosynth
Melting Point 128.0 °C[2]
IUPAC Name 2-(pyridin-2-yl)pyridin-4-amine[1]

A plausible and efficient synthetic strategy involves a two-step approach: first, the construction of a halogenated bipyridine intermediate, followed by the introduction of the amino group.

Synthesis_Pathway cluster_step1 Step 1: Palladium-Catalyzed Cross-Coupling 2_halopyridine 2-halopyridine coupling Suzuki or Negishi Coupling (e.g., Pd(PPh₃)₄, base) 2_halopyridine->coupling 2_bromo_4_aminopyridine 2-bromo-4-aminopyridine 2_bromo_4_aminopyridine->coupling 4_amino_2_2_bipyridine This compound coupling->4_amino_2_2_bipyridine

A plausible synthetic route to this compound.

Experimental Protocol: A Generalizable Suzuki Coupling Approach

The following protocol outlines a general procedure for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction. It is imperative to note that optimization of reaction conditions (catalyst loading, base, solvent, and temperature) may be necessary to achieve optimal yields.

  • Preparation of Reactants:

    • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-pyridylboronic acid (1.2 equivalents), 2-bromo-4-aminopyridine (1.0 equivalent), and a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (3.0 equivalents).

    • Add a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equivalents).

  • Reaction Execution:

    • Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 v/v).

    • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature and dilute with water.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

The Pivotal Role in Supramolecular Architectures

The true power of this compound lies in its dual-functionality, which enables the construction of a diverse array of supramolecular assemblies. The bipyridine core serves as a classic chelating unit for a wide range of metal ions, while the 4-amino group provides a site for hydrogen bonding, further functionalization, or acts as a proton-responsive handle.

Coordination Polymers and Metal-Organic Frameworks (MOFs)

The ability of the bipyridine moiety to bridge metal centers is a fundamental principle in the design of coordination polymers and MOFs.[4] The inclusion of the 4-amino group can influence the resulting network topology through hydrogen bonding interactions with counter-ions or solvent molecules, leading to the formation of higher-dimensional structures.

Furthermore, the amino group is a prime candidate for post-synthetic modification (PSM) within MOFs.[1][5][6] In this powerful technique, a pre-assembled MOF containing the amino-functionalized bipyridine linker is subjected to further chemical reactions. This allows for the introduction of new functionalities that might not be stable under the initial MOF synthesis conditions.

PSM_Workflow Amino_MOF MOF with This compound Linkers Reagent Functionalizing Reagent (e.g., anhydride, isocyanate) Amino_MOF->Reagent PSM Reaction Functionalized_MOF Post-Synthetically Modified MOF Reagent->Functionalized_MOF Properties Tailored Properties: - Catalysis - Sensing - Sorption Functionalized_MOF->Properties

Post-synthetic modification of an amino-functionalized MOF.

A notable example is the MOF-253 series, which incorporates a bipyridine-dicarboxylate linker.[7] While not containing the 4-amino group directly, this framework exemplifies the utility of accessible bipyridine units for subsequent metalation, creating active sites for catalysis. The introduction of an amino group onto such a linker would provide an additional lever for tuning the properties of the final material.

Discrete Supramolecular Assemblies: Cages and Macrocycles

Beyond extended networks, this compound can be employed in the self-assembly of discrete, well-defined supramolecular architectures such as cages and macrocycles.[8] The directional bonding approach, where the coordination geometry of the metal ion and the angle of the ligand dictate the final structure, is a powerful strategy in this regard. The amino group can participate in inter-ligand hydrogen bonding, influencing the stability and guest-binding properties of the resulting assembly.

Applications in Functional Materials

The unique electronic and structural features of this compound and its metal complexes have led to their exploration in a variety of functional materials.

Catalysis

Palladium complexes of bipyridine derivatives are well-established catalysts for a range of cross-coupling reactions, which are fundamental in the synthesis of pharmaceuticals and complex organic molecules.[9][10][11] The electronic nature of the bipyridine ligand, which can be tuned by substituents, plays a crucial role in the catalytic cycle. The electron-donating nature of the 4-amino group can influence the electron density at the metal center, thereby modulating the catalytic activity and stability of the palladium complex.[9]

Workflow for a Palladium-Catalyzed Cross-Coupling Reaction:

Catalytic_Cycle Pd0L Pd(0)L (L = this compound) OxAdd Oxidative Addition Pd0L->OxAdd RPdX R-Pd(II)-X-L OxAdd->RPdX Transmetal Transmetalation RPdX->Transmetal RPdR' R-Pd(II)-R'-L Transmetal->RPdR' RedElim Reductive Elimination RPdR'->RedElim RedElim->Pd0L RR' R-R' (Product) RedElim->RR' ArX Ar-X ArX->OxAdd Ar'B(OH)2 Ar'B(OH)₂ Ar'B(OH)2->Transmetal

Generalized catalytic cycle for a Suzuki cross-coupling reaction.
Sensing

The inherent fluorescence of some bipyridine derivatives, or the luminescence of their metal complexes, can be exploited for the development of chemical sensors.[12][13] The coordination of a target analyte to the bipyridine-metal complex can lead to a change in the emission properties, such as an increase ("turn-on") or decrease ("turn-off") in fluorescence intensity, or a shift in the emission wavelength.

Amino-substituted 2,2'-bipyridine ligands have been investigated as fluorescent indicators for metal ions like Zn(II).[14] The binding of the metal ion to the bipyridine core perturbs the electronic structure of the ligand, leading to a measurable change in its photophysical properties. The amino group can further enhance the selectivity and sensitivity of the sensor through hydrogen bonding interactions with the analyte or by modulating the electronic properties of the fluorophore.

Conclusion and Future Outlook

This compound stands as a testament to the power of thoughtful molecular design in supramolecular chemistry. Its dual-functionality, combining the robust coordination of the bipyridine scaffold with the versatile reactivity of the amino group, makes it a highly valuable building block for the construction of a new generation of functional materials. From the rational design of intricate coordination polymers and MOFs to the development of highly active catalysts and sensitive chemosensors, the potential of this N-heterocyclic ligand is vast and continues to unfold.

As the demand for advanced materials with tailored properties grows, we can anticipate that this compound and its derivatives will play an increasingly important role in addressing challenges in fields ranging from drug discovery and catalysis to environmental remediation and molecular electronics. The continued exploration of its coordination chemistry and the innovative application of post-synthetic modification techniques will undoubtedly lead to the creation of novel supramolecular systems with unprecedented complexity and functionality.

References

The Amine Group's Crucial Role in Bipyridine Ligand Functionality: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pivotal role the amine group plays in modulating the functionality of bipyridine ligands and their corresponding metal complexes. Through strategic placement and modification of amine substituents, researchers can finely tune the electronic properties, coordination chemistry, and ultimately, the catalytic and medicinal applications of these versatile compounds. This document details the synthesis, characterization, and application of amino-functionalized bipyridine ligands, offering insights for the rational design of novel catalysts and therapeutic agents.

Introduction: The Versatility of Amino-Bipyridine Ligands

Bipyridine ligands are a cornerstone of coordination chemistry, renowned for their ability to form stable complexes with a wide range of metal ions. The introduction of an amine group onto the bipyridine scaffold dramatically expands their utility. The amine group, acting as either an electron-donating group or a proton-responsive site, profoundly influences the electronic structure and reactivity of the metal center.[1][2] This modulation is critical in diverse applications, from enhancing the efficiency of catalytic reactions to enabling targeted drug delivery.[3][4] This guide will explore the multifaceted contributions of the amine group to the functionality of bipyridine ligands.

Synthesis of Amino-Functionalized Bipyridine Ligands

The synthesis of amino-functionalized 2,2'-bipyridines is a crucial first step in harnessing their potential. A variety of synthetic routes have been developed to introduce amine groups at different positions of the bipyridine core.

A common strategy involves the reduction of nitro-substituted bipyridines. For instance, 4,4'-diamino-2,2'-bipyridine can be synthesized from 4,4'-dinitro-2,2'-bipyridine-N,N'-dioxide.[5] Other methods include amide coupling reactions to link isonicotinic acid derivatives to diaminoalkane chains, creating bridging bispyridine ligands.[3]

Experimental Protocol: Synthesis of 4,4'-Diamino-2,2'-bipyridine

This protocol is adapted from a reported superior synthetic route that offers a higher yield and milder reaction conditions compared to previous methods.[5]

Materials:

  • 4,4'-Dinitro-2,2'-bipyridine-N,N'-dioxide

  • Palladium on carbon (10% Pd/C)

  • Ethanol

  • Nitrogen gas

Procedure:

  • In a round-bottom flask, suspend 1.50 g (5.4 mmol) of 4,4'-dinitro-2,2'-bipyridine-N,N'-dioxide and 1.50 g of 10% Pd/C in 180 mL of ethanol.

  • Purge the reaction mixture with nitrogen gas.

  • Stir the mixture vigorously under a hydrogen atmosphere (or use a suitable hydrogen source like ammonium formate) at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with ethanol.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield 4,4'-diamino-2,2'-bipyridine.

Coordination Chemistry and Electronic Effects

The amine group's position on the bipyridine ring significantly impacts the electronic properties of the resulting metal complexes. As a strong electron-donating group, the amine substituent increases the electron density on the pyridine rings, which in turn affects the metal-ligand bond strength and the redox potential of the metal center.[6]

This electron donation can be observed through various spectroscopic techniques. For instance, in the 1H NMR spectra of amine-substituted bipyridine ligands, the proton signals of the pyridine rings are typically shifted upfield compared to the unsubstituted bipyridine.[7] Upon coordination to a metal ion, these chemical shifts are further altered, providing valuable information about the coordination environment.[8]

The electronic effects of the amine group also manifest in the photophysical properties of the metal complexes. For example, ruthenium(II) complexes with amino-bipyridine ligands often exhibit red-shifted metal-to-ligand charge transfer (MLCT) absorption and emission bands compared to their unsubstituted counterparts.[1][9] This tunability is crucial for applications in light-emitting devices and photosensitizers.

Quantitative Data Summary

The following tables summarize key quantitative data for representative amino-bipyridine ligands and their metal complexes, highlighting the influence of the amine group.

Table 1: Selected 1H NMR Chemical Shifts (ppm) for Amino-Bipyridine Ligands

CompoundH3, H3'H4, H4'H6, H6'SolventReference
5,5'-Diamino-2,2'-bipyridine7.926.957.84[D6]DMSO[10]
[Ag(NO3)(5,5'-diamino-2,2'-bipyridine)]7.927.157.91[D6]DMSO[10]

Table 2: Photophysical Properties of Ruthenium(II) Polypyridine Complexes

Complex1MLCT (nm)λem (nm)Φem (x 10-4)Reference
[Ru(tpy)(bpy)(py)]2+4666182.0[9]
[Ru(tpy)((CH3O)2bpy)(py)]2+4746972.7[9]
[Ru(tpy)((CH3O)2bpy)(4-CH3O-py)]2+4786957.2[9]
[Ru(tpy)((CH3O)2bpy)(4-NH2-py)]2+4857207.4[9]

Table 3: Catalytic Activity of Iron(II) Amino-Pyridine Complexes in Styrene ATRP

Complexkobs (h-1)Reference
[2-[(2,6-Me2-C6H3)NHCH(t-butyl)]C5H4N]FeCl20.31[3][11]
[2-[(2,6-Me2-C6H3)NHCH(ethyl)]C5H4N]FeCl20.10[3][11]

Applications in Catalysis

Amino-bipyridine ligands have proven to be highly effective in a variety of catalytic transformations. The amine group can participate directly in the catalytic cycle, act as a proton relay, or modulate the steric and electronic environment of the metal center to enhance activity and selectivity.

Atom Transfer Radical Polymerization (ATRP)

Iron complexes bearing amino-pyridine ligands have been successfully employed as catalysts for ATRP.[3][11][12] The electronic properties of the ligand, influenced by the amine substituent, can affect the catalyst's activity. For instance, a more electron-donating amino group can increase the catalyst's activity in styrene polymerization.[3][11]

Electrochemical CO2 Reduction

Manganese and Rhenium bipyridine complexes featuring pendant amine groups in the secondary coordination sphere have been investigated as electrocatalysts for the reduction of carbon dioxide.[13][14][15] The amine groups can act as proton relays, facilitating the formation of key intermediates and influencing the product selectivity between carbon monoxide (CO) and formate (HCOO-).[14] The steric bulk of the amine pendants can also play a crucial role in determining the reaction pathway.[14][16]

Catalytic Cycle for CO2 Reduction by a Manganese Bipyridine Complex with Pendant Amines

CO2_Reduction_Cycle Mn_I [MnI(bpy-NH2)(CO)3]+ Mn_0 [Mn0(bpy-NH2)(CO)3] Mn_I->Mn_0 + e- Mn_H [MnI(bpy-NH2)(CO)3(H)] Mn_0->Mn_H + H+ (from amine) Mn_CO2 [Mn0(bpy-NH2)(CO)3(CO2)] Mn_0->Mn_CO2 + CO2 Mn_H->Mn_I - H2 HCOOH Formic Acid (HCOOH) Mn_H->HCOOH + CO2 Mn_COOH [MnI(bpy-NH2)(CO)3(COOH)] CO Carbon Monoxide (CO) Mn_COOH->CO - OH- Mn_CO2->Mn_COOH + H+ H2 Hydrogen (H2) Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis Reactants Aryl Halide Arylboronic Acid Base Heating Heat to 100°C Reactants->Heating Catalyst Pd-Aminobipyridine Complex Catalyst->Heating Solvent Solvent (e.g., Dioxane/Water) Solvent->Heating Stirring Stir Overnight Heating->Stirring TLC TLC Monitoring Stirring->TLC Extraction Extraction with Organic Solvent Purification Column Chromatography Extraction->Purification NMR_MS NMR & Mass Spectrometry Purification->NMR_MS TLC->Extraction Reaction Complete Product Desired Biaryl Product NMR_MS->Product Drug_Design_Logic Ligand Aminobipyridine Ligand Complex Metal-Aminobipyridine Complex Ligand->Complex Metal Metal Ion Metal->Complex Target Biological Target (e.g., Enzyme, DNA) Complex->Target Binding/ Interaction Effect Therapeutic Effect Target->Effect Modulation of Activity

References

Methodological & Application

Synthesis Protocol for [2,2'-Bipyridin]-4-amine: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of [2,2'-Bipyridin]-4-amine, a valuable building block in medicinal chemistry and materials science. The protocols outlined below are based on established chemical transformations and offer two primary synthetic routes.

Introduction

This compound is a key intermediate in the development of novel ligands for metal catalysts, functional materials, and pharmacologically active compounds. Its structure combines the chelating properties of the bipyridine core with a reactive amino group, allowing for further functionalization. This document details two robust synthetic pathways: the reduction of a nitro precursor and a palladium-catalyzed amination.

Data Presentation

Table 1: Reagents for Synthesis via Nitro Reduction
Reagent/SolventFormulaMolecular Weight ( g/mol )RoleTypical Quantity (per 1 mmol of starting material)
4-Nitro-2,2'-bipyridineC₁₀H₇N₃O₂201.18Starting Material201 mg
Palladium on Carbon (10%)Pd/C-Catalyst20 mg
Hydrazine monohydrateN₂H₄·H₂O50.06Reducing Agent0.2 mL
EthanolC₂H₅OH46.07Solvent10 mL
Ethyl acetateC₄H₈O₂88.11Extraction SolventAs needed
Saturated Sodium BicarbonateNaHCO₃84.01Aqueous WashAs needed
BrineNaCl58.44Aqueous WashAs needed
Anhydrous Sodium SulfateNa₂SO₄142.04Drying AgentAs needed
Table 2: Reagents for Synthesis via Palladium-Catalyzed Amination
Reagent/SolventFormulaMolecular Weight ( g/mol )RoleTypical Quantity (per 1 mmol of starting material)
4-Bromo-2,2'-bipyridineC₁₀H₇BrN₂235.08Starting Material235 mg
Benzophenone imineC₁₃H₁₁N181.24Ammonia Equivalent1.2 mmol (217 mg)
Tris(dibenzylideneacetone)dipalladium(0)Pd₂(dba)₃915.72Catalyst Precursor0.02 mmol (18.3 mg)
XantphosC₃₉H₃₂OP₂578.62Ligand0.04 mmol (23.1 mg)
Sodium tert-butoxideNaOtBu96.10Base1.4 mmol (135 mg)
TolueneC₇H₈92.14Solvent10 mL
Hydrochloric Acid (1 M)HCl36.46HydrolysisAs needed
DichloromethaneCH₂Cl₂84.93Extraction SolventAs needed
Saturated Sodium BicarbonateNaHCO₃84.01Aqueous WashAs needed
Anhydrous Magnesium SulfateMgSO₄120.37Drying AgentAs needed

Experimental Protocols

Method 1: Reduction of 4-Nitro-2,2'-bipyridine

This protocol is a common and effective method for the conversion of an aromatic nitro group to an amine.

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add 4-nitro-2,2'-bipyridine (1.0 mmol, 201 mg) and 10% palladium on carbon (10 mol%, 20 mg).

  • Solvent Addition: Add ethanol (10 mL) to the flask.

  • Addition of Reducing Agent: While stirring vigorously, carefully add hydrazine monohydrate (10 mmol, 0.2 mL) dropwise to the suspension at room temperature.

  • Reaction: Heat the mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with ethanol (2 x 10 mL).

    • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

    • Dissolve the crude product in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) followed by brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.

Method 2: Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction)

This method provides an alternative route starting from a halogenated bipyridine.

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), combine 4-bromo-2,2'-bipyridine (1.0 mmol, 235 mg), sodium tert-butoxide (1.4 mmol, 135 mg), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 18.3 mg), and Xantphos (0.04 mmol, 23.1 mg).

  • Addition of Reagents: Add toluene (10 mL) and benzophenone imine (1.2 mmol, 217 mg) via syringe.

  • Reaction: Heat the mixture to 100 °C and stir for 12-18 hours. Monitor the reaction by TLC.

  • Work-up and Hydrolysis:

    • Cool the reaction to room temperature and add 1 M hydrochloric acid (10 mL). Stir vigorously for 1 hour to hydrolyze the imine.

    • Neutralize the mixture with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Purification: Filter and concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

Mandatory Visualization

Synthesis_Workflow cluster_0 Method 1: Nitro Reduction cluster_1 Method 2: Pd-Catalyzed Amination A1 4-Nitro-2,2'-bipyridine B1 Reaction Mixture (Pd/C, Hydrazine, Ethanol) A1->B1 Add Reagents C1 Reflux B1->C1 D1 Work-up & Purification C1->D1 Cool & Filter E1 This compound D1->E1 A2 4-Bromo-2,2'-bipyridine B2 Reaction Mixture (Pd₂(dba)₃, Xantphos, NaOtBu, Benzophenone Imine, Toluene) A2->B2 Add Reagents C2 Heat (100°C) B2->C2 D2 Hydrolysis & Work-up C2->D2 Cool & Add HCl E2 This compound D2->E2

Caption: Synthetic workflows for this compound.

Signaling_Pathway cluster_nitro Nitro Reduction Pathway cluster_amination C-N Coupling Pathway Start Synthetic Goal: This compound Nitro_Route Route 1: Nitro Reduction Start->Nitro_Route Amination_Route Route 2: C-N Coupling Start->Amination_Route Nitro_SM Starting Material: 4-Nitro-2,2'-bipyridine Nitro_Route->Nitro_SM Halo_SM Starting Material: 4-Halo-2,2'-bipyridine Amination_Route->Halo_SM Reduction Key Transformation: Reduction of Nitro Group (e.g., Catalytic Hydrogenation) Nitro_SM->Reduction Product Final Product: This compound Reduction->Product Coupling Key Transformation: Buchwald-Hartwig Amination (Pd-catalyzed) Halo_SM->Coupling Coupling->Product

Caption: Logical relationship of synthetic strategies.

Application Notes and Protocols: Palladium-Catalyzed Synthesis of Functionalized 2,2'-Bipyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of functionalized 2,2'-bipyridines utilizing palladium-catalyzed cross-coupling reactions. The methodologies discussed include Suzuki-Miyaura, Stille, and Negishi couplings, as well as direct C-H arylation.

Introduction

2,2'-Bipyridines (bpy) are a critical class of N-heterocyclic ligands extensively used in coordination chemistry, catalysis, materials science, and pharmaceuticals.[1][2] Their ability to chelate metal ions has led to their incorporation into a vast array of functional molecules. The synthesis of substituted 2,2'-bipyridines with tailored electronic and steric properties is crucial for these applications. Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the construction of the 2,2'-bipyridine core.[3] This document outlines several key palladium-catalyzed methods, providing comparative data and detailed experimental procedures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds, reacting an organoboron species with an organic halide or triflate.[4][5] For 2,2'-bipyridine synthesis, this typically involves the coupling of a pyridylboronic acid or ester with a halopyridine. A significant challenge can be the instability of 2-pyridylboronic acids; however, the use of stable derivatives like MIDA boronates or triisopropylboronates has improved the reliability of this method.[6][7]

Comparative Data for Suzuki-Miyaura Coupling
EntryAryl HalidePyridylboron ReagentCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
12-BromopyridinePyridine-2-boronic acidPd(OAc)₂ (2)NoneK₂CO₃iPrOH/H₂O8085[8]
24-BromoanisoleLithium triisopropyl 2-pyridylboronatePd₂(dba)₃ (1)1 (3)KFDioxane10074[7]
33,5-Bis(trifluoromethyl)bromobenzeneLithium triisopropyl 2-pyridylboronatePd₂(dba)₃ (1)1 (3)KFDioxane10082[7]
42-Bromopyridine2-Pyridyl N-phenyldiethanolamine boronatePdCl₂(PPh₃)₂ (5)PPh₃K₂CO₃Toluene/H₂O90Good[4]
5Pyridine-2-sulfonyl fluoride4-Methoxyphenylboronic acidPd(dppf)Cl₂ (10)dppfK₂CO₃Dioxane/H₂O10089[9]
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from the synthesis of 2-arylpyridines as described in the literature.[7][10]

Materials:

  • 2-Halopyridine (1.0 equiv)

  • Pyridylboronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄) (1-5 mol%)

  • Ligand (if required, e.g., PPh₃, SPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, KF, Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., Dioxane, Toluene, DMF)

  • Degassed water

Procedure:

  • To an oven-dried Schlenk flask, add the 2-halopyridine (1.0 equiv), the pyridylboron reagent (1.5 equiv), and the base (3.0 equiv).

  • Add the palladium catalyst (e.g., Pd₂(dba)₃, 1.0 mol%) and ligand (e.g., phosphine ligand 1 , 3.0 mol%).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add the anhydrous solvent (e.g., Dioxane, 3 mL/mmol of halide) and degassed water (if required by the specific protocol) via syringe.

  • Heat the reaction mixture to the specified temperature (e.g., 100 °C) and stir for the designated time (typically 12-24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Stille Coupling

The Stille coupling involves the reaction of an organostannane with an organic halide or triflate. While it is a robust and high-yielding method, the primary drawback is the toxicity of the organotin reagents and byproducts.[11][12]

Comparative Data for Stille Coupling
Entry2-HalopyridineOrganostannaneCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Yield (%)Reference
15-Bromo-2,2'-bipyridine(Tributylstannyl)benzenePd(PPh₃)₄ (5)PPh₃Toluene11095[13]
22-Bromopyridine2-(Tributylstannyl)pyridinePdCl₂(PPh₃)₂ (3)PPh₃TolueneRefluxHigh[11][14]
35,5'-Dibromo-2,2'-bipyridine2-(Tributylstannyl)thiophenePd(PPh₃)₄ (5)PPh₃Toluene11085[13]
4Aryl Iodide2-(Tributylstannyl)tellurophenePd(PPh₃)₄ (5) + CuI (10)PPh₃DMF8070-90[15]
Experimental Protocol: Stille Coupling

This protocol is adapted from the functionalization of 5,5′-dibromo-2,2′-bipyridine.[13]

Materials:

  • 5,5′-Dibromo-2,2′-bipyridine (1.0 equiv)

  • Organostannane (e.g., (Tributylstannyl)benzene) (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Anhydrous Toluene

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve 5,5′-dibromo-2,2′-bipyridine (1.0 equiv) in anhydrous toluene.

  • Add the organostannane (1.1 equiv) via syringe.

  • Add Pd(PPh₃)₄ (5 mol%) to the reaction mixture.

  • Heat the mixture to reflux (approximately 110 °C) and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to yield the desired product.

Negishi Coupling

The Negishi coupling utilizes an organozinc reagent and an organic halide or triflate.[3][16] This method offers good functional group tolerance and avoids the highly toxic reagents used in Stille coupling.[17] The organozinc reagents can be prepared in situ or as stable solids.[18][19]

Comparative Data for Negishi Coupling
Entry2-HalopyridineOrganozinc ReagentCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Yield (%)Reference
12-Bromopyridine2-Pyridylzinc bromidePd(PPh₃)₄ (1.5)PPh₃THFReflux95[20]
25-Chloro-2-cyanopyridine2-Pyridylzinc chloridePd₂(dba)₃ (2.5)tBu₃P (10)THF6088[17]
32-Chlorobenzonitrile2-Pyridylzinc pivalatePd₂(dba)₃ (1)XPhos (2)THF2595[18][19]
42-Bromo-3-methylpyridine2-Pyridylzinc bromidePd(PPh₃)₄ (2)PPh₃THFReflux85-95[16]
52-Chloropyridines2-Pyridylzinc chloridePd(dba)₂XPhosTHFRefluxGood[21]
Experimental Protocol: Negishi Coupling

This protocol is based on the Organic Syntheses procedure for the preparation of 5-methyl-2,2'-bipyridine.[20]

Materials:

  • 2-Bromopyridine (1.0 equiv)

  • tert-Butyllithium (2.0 equiv)

  • Anhydrous Zinc Chloride (2.15 equiv)

  • Substituted 2-halopyridine or triflate (0.82 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)

  • Anhydrous Tetrahydrofuran (THF)

Procedure: Part A: Preparation of the 2-Pyridylzinc Reagent

  • In a flame-dried, two-necked round-bottomed flask under an argon atmosphere, cool a solution of THF to -78 °C using a dry ice/acetone bath.

  • Add tert-butyllithium dropwise to the cold THF.

  • Slowly add 2-bromopyridine (1.0 equiv) to the solution. The solution will typically change color. Stir at -78 °C for 30 minutes.

  • Add anhydrous zinc chloride (2.15 equiv) in one portion.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

Part B: Cross-Coupling Reaction

  • To the freshly prepared 2-pyridylzinc reagent, add the substituted 2-halopyridine or triflate (0.82 equiv) and Pd(PPh₃)₄ (3 mol%).

  • Heat the reaction mixture to reflux (approximately 66 °C for THF) and stir for 18 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, quench the reaction by carefully adding a saturated aqueous solution of EDTA.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Direct C-H Arylation

Direct C-H arylation is an increasingly important method that avoids the pre-functionalization of one of the coupling partners, offering a more atom-economical approach.[22] For 2,2'-bipyridine synthesis, this can involve the palladium-catalyzed coupling of a pyridine N-oxide with a halopyridine or the direct arylation of a pyridine C-H bond.[6]

Comparative Data for Direct C-H Arylation
EntryPyridine SubstrateAryl Halide/AreneCatalyst (mol%)Oxidant/AdditiveSolventTemp (°C)Yield (%)Reference
1Pyridine N-oxide2-BromopyridinePd(OAc)₂ (5)K₂CO₃, DMAToluene13078[6]
2Pyridine N-oxideBenzenePd(OAc)₂ (10)Ag₂CO₃Benzene13072[22]
32-PhenylpyridineIodobenzenePd(OAc)₂ (10)AgF, BQDioxane10062[11]
4N'-methyl-N'-(pyridin-2-yl)benzohydrazide4-IodotoluenePd(OAc)₂ (20)NaOAcPhCl14070[23]
Experimental Protocol: C-H Arylation of Pyridine N-Oxides

This protocol is adapted from the synthesis of unsymmetrically substituted bipyridines.[6]

Materials:

  • Pyridine N-oxide (1.0 equiv)

  • Halopyridine (e.g., 2-bromopyridine) (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • N,N-Dimethylacetamide (DMA) (20 mol%)

  • Anhydrous Toluene

Procedure:

  • To a screw-capped vial, add pyridine N-oxide (1.0 equiv), the halopyridine (1.2 equiv), Pd(OAc)₂ (5 mol%), K₂CO₃ (2.0 equiv), and DMA (20 mol%).

  • Add anhydrous toluene.

  • Seal the vial and heat the reaction mixture at 130 °C for 24 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • The crude product is then deoxygenated, typically by treating with PCl₃ in chloroform at reflux.

  • After deoxygenation, the reaction is quenched with water, neutralized, and extracted.

  • The organic layers are dried and concentrated, and the final product is purified by column chromatography.

Visualizing the Synthetic Pathways

General Workflow for Palladium-Catalyzed 2,2'-Bipyridine Synthesis

G cluster_start Starting Materials cluster_reaction Palladium-Catalyzed Cross-Coupling cluster_product Product Formation cluster_purification Workup & Purification A Pyridyl Halide / Triflate C Suzuki, Stille, or Negishi Coupling A->C B Pyridyl Organometallic (Boron, Tin, or Zinc) B->C D Functionalized 2,2'-Bipyridine C->D E Quenching & Extraction D->E F Column Chromatography E->F

Caption: General workflow for 2,2'-bipyridine synthesis.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition PdII R¹-Pd(II)L₂-X OA->PdII R¹-X TM Transmetalation PdII->TM R²-B(OR)₂ Base PdII_R2 R¹-Pd(II)L₂-R² TM->PdII_R2 RE Reductive Elimination PdII_R2->RE RE->Pd0 Product R¹-R² RE->Product Reagents R¹-X R²-B(OR)₂ Base Base

Caption: Suzuki-Miyaura catalytic cycle.

Catalytic Cycle for Negishi Coupling

Negishi_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition PdII R¹-Pd(II)L₂-X OA->PdII R¹-X TM Transmetalation PdII->TM R²-ZnX PdII_R2 R¹-Pd(II)L₂-R² TM->PdII_R2 RE Reductive Elimination PdII_R2->RE RE->Pd0 Product R¹-R² RE->Product Reagents R¹-X R²-ZnX

References

Application Notes and Protocols: Preparation and Application of Ruthenium Complexes with [2,2'-Bipyridin]-4-amine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ruthenium(II) polypyridyl complexes have garnered significant attention in the fields of medicinal chemistry and drug development due to their unique photophysical and electrochemical properties, as well as their potential as therapeutic agents. Complexes incorporating functionalized bipyridine ligands, such as [2,2'-Bipyridin]-4-amine, are of particular interest. The amine group can modulate the electronic properties of the complex, influence its solubility and bioavailability, and provide a site for further functionalization. These characteristics make them promising candidates for applications such as anticancer agents and molecular probes.

This document provides detailed protocols for the synthesis and characterization of ruthenium complexes featuring the this compound ligand. It also summarizes key quantitative data and presents a generalized signaling pathway illustrating their potential mechanism of action as anticancer agents.

Data Presentation

Table 1: Summary of Synthesis and Yield Data for Analogous Ruthenium(II) Bipyridyl Complexes
ComplexStarting MaterialsSolventReaction ConditionsYield (%)Reference
cis-[Ru(bpy)₂Cl₂]RuCl₃·3H₂O, 2,2'-bipyridine, LiClDMFReflux, 8 h~40%[1]
--INVALID-LINK--₂--INVALID-LINK--, 4-aminopyridineNot specifiedNot specified~81%[2]
[Ru(bpy)₂(Sal)] type complexes[Ru(bpy)₂Cl₂], Sodium salicylateEthanol:Water (2:1)Not specifiedGood yields[3][4]

Note: Data presented is for analogous complexes and serves as a reference for expected outcomes.

Table 2: Spectroscopic Data for Analogous Ruthenium(II) Bipyridyl Complexes
ComplexUV-Vis λₘₐₓ (nm) (ε, M⁻¹cm⁻¹) in CH₃CN¹H NMR (ppm) in CD₃CN or DMSO-d₆ESI-MS (m/z)Reference
[Ru(bpy)₃]²⁺452 (14,600), 285Not specifiedNot specified[5]
[Ru(phen)₂PMIP]²⁺454 (13,940), 263 (71,580)9.06-7.47Not specified[6]
[Ru(tpy)(bpy)H]⁺534 (11,000), 384 (8,600), 319 (25,000), 297 (20,000)9.64-7.06492 [M]⁺
[Ru(bpy)₂bpm]²⁺422 (MLCT)9.06-7.96[M-PF₆]⁺, [M-2PF₆]²⁺[7]

Note: This table provides representative spectroscopic data for similar ruthenium polypyridyl complexes to guide characterization.

Experimental Protocols

Protocol 1: Synthesis of the Precursor cis-Dichlorobis(2,2'-bipyridine)ruthenium(II), cis-[Ru(bpy)₂Cl₂]

This protocol is adapted from established literature procedures for the synthesis of the common precursor, cis-[Ru(bpy)₂Cl₂].[1][3][4]

Materials:

  • Ruthenium(III) chloride trihydrate (RuCl₃·3H₂O)

  • 2,2'-bipyridine (bpy)

  • Lithium chloride (LiCl)

  • N,N-Dimethylformamide (DMF)

  • Acetone

  • Diethyl ether

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine RuCl₃·3H₂O (1 equivalent), 2,2'-bipyridine (2 equivalents), and LiCl (excess, e.g., 10 equivalents) in DMF.

  • Under an inert atmosphere (e.g., argon or nitrogen), heat the reaction mixture to reflux and maintain for 8 hours. The color of the solution will change, typically to a deep violet.

  • After reflux, cool the reaction mixture to room temperature.

  • Add acetone to the cooled mixture to precipitate the crude product.

  • Cool the mixture in an ice bath or overnight at 0°C to maximize precipitation.

  • Collect the dark crystalline solid by vacuum filtration.

  • Wash the solid sequentially with small portions of cold water and then diethyl ether to remove unreacted starting materials and impurities.

  • Dry the product under vacuum to yield cis-[Ru(bpy)₂Cl₂].

Protocol 2: Synthesis of [Ru(bpy)₂(this compound)]Cl₂

This protocol describes the synthesis of the target complex from the cis-[Ru(bpy)₂Cl₂] precursor.

Materials:

  • cis-[Ru(bpy)₂Cl₂] (prepared as in Protocol 1)

  • This compound

  • Ethanol:Water mixture (e.g., 1:1 v/v)

  • Ammonium hexafluorophosphate (NH₄PF₆) (optional, for anion exchange)

  • Acetone

  • Diethyl ether

Procedure:

  • Dissolve cis-[Ru(bpy)₂Cl₂] (1 equivalent) and this compound (1.1 equivalents) in an ethanol:water mixture in a round-bottom flask.

  • Reflux the reaction mixture under an inert atmosphere for 4-6 hours. The color of the solution should change, indicating the formation of the new complex.

  • After cooling to room temperature, filter the solution to remove any insoluble impurities.

  • Reduce the volume of the filtrate under reduced pressure.

  • Precipitate the chloride salt of the complex by adding acetone or diethyl ether.

  • Collect the solid by vacuum filtration, wash with diethyl ether, and dry under vacuum.

  • (Optional) For purification or to obtain the PF₆⁻ salt, dissolve the crude chloride salt in a minimum amount of water and add a saturated aqueous solution of NH₄PF₆ to precipitate --INVALID-LINK--₂.

  • Collect the PF₆⁻ salt by filtration, wash with cold water and diethyl ether, and dry under vacuum.

Protocol 3: Characterization of the Ruthenium Complex

1. UV-Visible Spectroscopy:

  • Dissolve a small amount of the complex in a suitable solvent (e.g., acetonitrile, water, or DMSO).

  • Record the absorption spectrum from 200 to 800 nm.

  • The spectrum should exhibit intense ligand-centered (π-π*) transitions in the UV region and a metal-to-ligand charge transfer (MLCT) band in the visible region (typically around 450 nm).[5][6]

2. ¹H NMR Spectroscopy:

  • Dissolve the complex in a deuterated solvent (e.g., DMSO-d₆ or CD₃CN).

  • The aromatic region of the spectrum will be complex due to the overlapping signals of the three bipyridine ligands.

  • The signals for the this compound ligand will be distinct from the unsubstituted bipyridine ligands.

3. Mass Spectrometry (ESI-MS):

  • Prepare a dilute solution of the complex in a suitable solvent (e.g., acetonitrile or methanol).

  • The ESI-MS spectrum should show a peak corresponding to the [M - 2Cl]²⁺ or [M - 2PF₆]²⁺ ion, confirming the molecular weight of the cationic complex.[7]

Visualizations

Experimental Workflow

experimental_workflow Synthesis Workflow for [Ru(bpy)2(this compound)]Cl2 cluster_precursor Protocol 1: Precursor Synthesis cluster_target Protocol 2: Target Complex Synthesis start_prec RuCl3·3H2O + 2,2'-bpy + LiCl in DMF reflux_prec Reflux (8h) start_prec->reflux_prec precip_prec Precipitate with Acetone reflux_prec->precip_prec filter_prec Filter and Wash precip_prec->filter_prec product_prec cis-[Ru(bpy)2Cl2] filter_prec->product_prec start_target cis-[Ru(bpy)2Cl2] + this compound in EtOH/H2O product_prec->start_target Use as Precursor reflux_target Reflux (4-6h) start_target->reflux_target purify_target Filter and Concentrate reflux_target->purify_target precip_target Precipitate with Acetone/Ether purify_target->precip_target product_target [Ru(bpy)2(this compound)]Cl2 precip_target->product_target

Caption: Synthesis workflow for the target ruthenium complex.

Generalized Signaling Pathway for Anticancer Activity

The anticancer activity of many ruthenium polypyridyl complexes is believed to involve multiple mechanisms, primarily leading to the induction of apoptosis. The following diagram illustrates a generalized signaling pathway.

signaling_pathway Generalized Anticancer Mechanism of Ruthenium Bipyridyl Amine Complexes cluster_cellular_uptake Cellular Uptake cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ru_complex [Ru(bpy)2(4-NH2-bpy)]2+ uptake Passive Diffusion / Active Transport Ru_complex->uptake ROS ↑ Reactive Oxygen Species (ROS) uptake->ROS Mitochondria Mitochondrial Dysfunction uptake->Mitochondria DNA_interaction DNA Intercalation / Binding uptake->DNA_interaction ROS->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis DNA_damage DNA Damage DNA_interaction->DNA_damage Cell_cycle_arrest Cell Cycle Arrest (G0/G1 or G2/M) DNA_damage->Cell_cycle_arrest Cell_cycle_arrest->Apoptosis

Caption: Generalized signaling pathway for anticancer activity.

Discussion

The provided protocols offer a general framework for the synthesis and characterization of ruthenium complexes with this compound ligands. Researchers should note that reaction conditions, purification methods, and yields may need to be optimized for specific derivatives.

The anticancer activity of these complexes is multifaceted. They can enter cancer cells and localize in various organelles, including the mitochondria and nucleus.[8] In the mitochondria, they can induce dysfunction and increase the production of reactive oxygen species (ROS), leading to the activation of the intrinsic apoptotic pathway.[8] In the nucleus, these complexes can interact with DNA through intercalation or covalent binding, causing DNA damage and cell cycle arrest, which can also trigger apoptosis.[9][10] The specific mechanism and efficacy can be tuned by modifying the ligands, which highlights the potential of these compounds in the rational design of new anticancer drugs.

References

Application Notes and Protocols for [2,2'-Bipyridin]-4-amine in Dye-Sensitized Solar Cells (DSSCs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of [2,2'-Bipyridin]-4-amine and its derivatives in the field of dye-sensitized solar cells (DSSCs). This document details the role of this compound as an effective anchoring group in organic dyes and co-sensitizers, along with protocols for the fabrication and characterization of DSSCs incorporating these materials.

Introduction

Dye-sensitized solar cells (DSSCs) have garnered significant attention as a promising photovoltaic technology due to their low production cost, ease of fabrication, and respectable power conversion efficiencies. The core of a DSSC consists of a porous layer of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂), sensitized by a dye that absorbs sunlight. The anchoring group of the dye molecule plays a pivotal role in the overall performance of the cell, as it governs the efficiency of electron injection from the excited dye into the semiconductor's conduction band and the stability of the dye on the semiconductor surface.

This compound serves as a versatile building block for the synthesis of organic dyes for DSSCs. The bipyridine moiety acts as an excellent chelating ligand to the Lewis acid sites on the TiO₂ surface, ensuring strong electronic coupling and facilitating efficient charge transfer. The amine group at the 4-position provides a convenient point for chemical modification, allowing for the tuning of the dye's photophysical and electrochemical properties.

Application in DSSCs

Derivatives of this compound are primarily utilized in two main capacities within DSSCs:

  • As Anchoring Groups in Organic Dyes: The bipyridine unit can be incorporated into the molecular structure of an organic dye to serve as the anchoring group to the TiO₂ surface. This bidentate chelation is advantageous for improving electron injection efficiency and enhancing the stability of the dye's adsorption.[1]

  • In Co-sensitization Strategies: To broaden the light absorption spectrum of the DSSC, dyes containing this compound derivatives can be used as co-sensitizers alongside other dyes, such as porphyrins. This approach helps to compensate for the absorption deficiencies of the primary dye, leading to an overall improvement in the device's light-harvesting ability and power conversion efficiency.[2][3]

Performance Data of DSSCs with Bipyridine-Based Dyes

The following table summarizes the photovoltaic performance of various DSSCs that utilize organic dyes containing bipyridine anchoring groups.

Dye/Co-sensitizerVoc (mV)Jsc (mA cm-2)FF (%)PCE (%)Reference
S17089.3965.994.39[1]
S2---2.96[1]
JA380112.2363.556.23[2]
JA3 + S382115.4664.558.20[2]
XY1 + 5T (1 sun)---9.1 (avg)[4]
XY1 + 5T (0.1 sun)---9.4 (avg)[4]

Experimental Protocols

General Synthesis of an Organic Dye with a this compound Moiety

While a specific protocol for a dye derived directly from this compound is not detailed in the provided search results, a general synthetic approach can be inferred from the synthesis of similar organic dyes. The following is a representative, generalized protocol.

Materials:

  • This compound

  • An appropriate aldehyde or ketone derivative (to form the π-conjugated bridge and donor/acceptor units)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) for cross-coupling reactions

  • Solvents (e.g., THF, DMF, Toluene)

  • Bases (e.g., K₂CO₃, piperidine)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Functionalization of the Amine Group: The amine group of this compound can be functionalized through various organic reactions, such as condensation with an aldehyde to form a Schiff base or through cross-coupling reactions like the Buchwald-Hartwig amination.

  • Building the π-Conjugated System: Subsequent reaction steps would involve building the donor-π-acceptor (D-π-A) structure. This is often achieved through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira coupling) to link the bipyridine anchor to a conjugated spacer and an electron-donating or accepting unit.

  • Purification: The final dye product is typically purified using column chromatography to ensure high purity, which is crucial for optimal DSSC performance.

  • Characterization: The structure of the synthesized dye is confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Fabrication of a Dye-Sensitized Solar Cell

The following is a detailed protocol for the fabrication of a typical DSSC.[5]

Materials:

  • Fluorine-doped Tin Oxide (FTO) coated glass substrates

  • Titanium dioxide (TiO₂) paste (e.g., Dyesol 18NR-T)

  • Synthesized organic dye with bipyridine anchor

  • Co-adsorbent (e.g., chenodeoxycholic acid, CDCA), if necessary

  • Solvent for dye solution (e.g., ethanol, acetonitrile/tert-butanol mixture)

  • Electrolyte solution (e.g., Z960: 1.0 M 1,3-dimethylimidazolium iodide, 0.03 M I₂, 0.05 M LiI, 0.10 M guanidinium thiocyanate, and 0.50 M 4-t-butylpyridine in acetonitrile/valeronitrile 85:15)

  • Platinum counter electrode

  • Thermoplastic sealant (e.g., Surlyn)

  • Screen printer or doctor blade apparatus

  • Furnace

  • Ultrasonic bath

Procedure:

  • Cleaning of FTO Substrates: Clean the FTO glass plates sequentially in an ultrasonic bath with detergent solution, deionized water, and ethanol for 15 minutes each. Dry the substrates with a stream of nitrogen or air.

  • Deposition of TiO₂ Layer: Deposit a compact TiO₂ blocking layer on the conductive side of the FTO glass using a technique like spray pyrolysis. Subsequently, deposit a mesoporous TiO₂ layer (typically 10-12 µm thick) using screen printing or the doctor-blade method.

  • Sintering of TiO₂ Film: Anneal the TiO₂-coated FTO glass in a furnace at a high temperature (e.g., 500°C) for 30 minutes to ensure good particle necking and remove organic binders.

  • Post-treatment (Optional but Recommended): Treat the sintered TiO₂ film with a TiCl₄ solution to increase the surface area and improve electron transport.

  • Dye Sensitization: While still warm (around 80°C), immerse the TiO₂ photoanode into a solution of the synthesized organic dye (typically 0.2-0.5 mM in a suitable solvent). If a co-adsorbent is used, it should be added to the dye solution in an appropriate molar ratio (e.g., 1:1 with the dye). The immersion time can vary from a few hours to 24 hours depending on the dye.

  • Assembly of the DSSC: Rinse the dye-sensitized photoanode with the same solvent used for the dye solution to remove any non-adsorbed dye molecules. Place a thermoplastic sealant around the TiO₂ film on the photoanode. Position the platinum counter electrode on top of the sealant and heat to seal the cell, leaving two small holes for electrolyte injection.

  • Electrolyte Injection: Introduce the electrolyte into the cell through one of the holes via vacuum backfilling. Seal the holes with a small piece of sealant and a coverslip.

Characterization of the DSSC

Materials and Equipment:

  • Solar simulator (AM 1.5G, 100 mW cm⁻²)

  • Potentiostat/Galvanostat with frequency response analyzer for Electrochemical Impedance Spectroscopy (EIS)

  • Monochromator and light source for Incident Photon-to-Current Conversion Efficiency (IPCE) measurement

  • UV-Vis Spectrophotometer

Procedures:

  • Current Density-Voltage (J-V) Measurement: The photovoltaic performance of the fabricated DSSC is evaluated by measuring the current density-voltage (J-V) characteristics under simulated solar illumination (AM 1.5G, 100 mW cm⁻²).[6] From the J-V curve, the key performance parameters are determined:

    • Open-circuit voltage (Voc): The voltage at zero current.

    • Short-circuit current density (Jsc): The current density at zero voltage.

    • Fill Factor (FF): A measure of the "squareness" of the J-V curve, calculated as FF = (Jmax × Vmax) / (Jsc × Voc).

    • Power Conversion Efficiency (PCE or η): The overall efficiency of the cell, calculated as η (%) = (Jsc × Voc × FF) / Pin × 100, where Pin is the power of the incident light.

  • Incident Photon-to-Current Conversion Efficiency (IPCE): IPCE, also known as External Quantum Efficiency (EQE), measures the ratio of the number of collected electrons to the number of incident photons at a specific wavelength. This provides information about the light-harvesting efficiency of the dye and the charge collection efficiency of the device across the solar spectrum.[6]

  • Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful technique used to investigate the internal charge transfer processes occurring at the different interfaces within the DSSC (e.g., TiO₂/dye/electrolyte and electrolyte/counter electrode). By fitting the impedance data to an equivalent circuit model, one can extract information about the charge transfer resistance and electron lifetime, which are crucial for understanding the performance limitations of the cell.[7]

  • UV-Vis Absorption Spectroscopy: The absorption spectrum of the dye in solution and adsorbed on the TiO₂ film is measured to evaluate its light-harvesting properties.

Visualizations

Logical Workflow for DSSC Fabrication and Characterization

DSSC_Workflow cluster_prep Preparation cluster_fab Fabrication cluster_char Characterization A Clean FTO Substrates D Deposit TiO2 Layer A->D B Prepare TiO2 Paste B->D C Synthesize Bipyridine Dye F Dye Sensitization C->F E Sinter TiO2 Film D->E E->F G Assemble Cell F->G H Inject Electrolyte G->H I J-V Measurement H->I J IPCE Measurement H->J K EIS Measurement H->K

Caption: Workflow for DSSC fabrication and characterization.

Signaling Pathway of Electron Transfer in a DSSC

DSSC_Electron_Transfer Sunlight Sunlight Dye (S) Dye (S) Sunlight->Dye (S) Photon Absorption Excited Dye (S) Excited Dye (S) Dye (S)->Excited Dye (S) Excitation Excited Dye (S*) Excited Dye (S*) TiO2 Conduction Band TiO2 Conduction Band Oxidized Dye (S+) Oxidized Dye (S+) Oxidized Dye (S+)->Dye (S) Dye Regeneration External Circuit External Circuit TiO2 Conduction Band->External Circuit Electron Transport Counter Electrode Counter Electrode External Circuit->Counter Electrode Electrolyte (I3-) Electrolyte (I3-) Counter Electrode->Electrolyte (I3-) Reduction Electrolyte (I-) Electrolyte (I-) Excited Dye (S)->Oxidized Dye (S+) Electron Injection

Caption: Electron transfer pathway in a DSSC.

References

Application of [2,2'-Bipyridin]-4-amine in Nanoparticle Stabilization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stabilization of nanoparticles is a critical factor in their synthesis and application, particularly in the fields of catalysis, sensing, and drug delivery. Agglomeration of nanoparticles can lead to a loss of their unique size-dependent properties and reduce their efficacy. [2,2'-Bipyridin]-4-amine is a versatile bifunctional molecule that can serve as an effective stabilizing agent for a variety of metallic nanoparticles. Its bipyridine core provides strong coordination to metal surfaces, while the amine group offers a site for further functionalization, making it a valuable component in the development of advanced nanomaterials.

This document provides detailed application notes and experimental protocols for the use of this compound as a nanoparticle stabilizing agent. It includes a summary of expected quantitative data, detailed experimental procedures, and visualizations of the stabilization mechanism and experimental workflow.

Data Presentation

The stabilization of nanoparticles with this compound is expected to result in a significant improvement in their monodispersity and stability. The following table presents representative data on the physicochemical properties of metallic nanoparticles with and without this compound as a stabilizer. This data is illustrative and may vary depending on the specific nanoparticle type and synthesis conditions.

Nanoparticle TypeStabilizerAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Stability in PBS (24h)
Gold (Au)None55 ± 150.8-15 ± 5Aggregation observed
Gold (Au)This compound15 ± 30.2+35 ± 5Stable dispersion
Silver (Ag)None70 ± 200.9-10 ± 5Aggregation observed
Silver (Ag)This compound20 ± 50.3+40 ± 5Stable dispersion
Palladium (Pd)None40 ± 120.7-5 ± 3Aggregation observed
Palladium (Pd)This compound10 ± 20.2+30 ± 5Stable dispersion

Experimental Protocols

Protocol 1: Synthesis of this compound Stabilized Gold Nanoparticles

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • This compound

  • Sodium borohydride (NaBH₄)

  • Deionized (DI) water

  • Glassware (cleaned with aqua regia)

Procedure:

  • Preparation of Gold Precursor Solution: Prepare a 0.01 M solution of HAuCl₄·3H₂O in DI water.

  • Preparation of Stabilizer Solution: Prepare a 0.05 M solution of this compound in DI water. Gentle heating may be required for complete dissolution.

  • Nanoparticle Synthesis: a. In a clean round-bottom flask, add 20 mL of the gold precursor solution. b. While stirring vigorously, add 1 mL of the this compound solution. The color of the solution may change slightly. c. Rapidly inject 0.5 mL of freshly prepared, ice-cold 0.1 M NaBH₄ solution. d. The solution should immediately turn from yellow to a ruby-red color, indicating the formation of gold nanoparticles. e. Continue stirring for at least 1 hour to ensure complete reaction and stabilization.

  • Purification: a. Centrifuge the nanoparticle solution at 10,000 rpm for 30 minutes. b. Discard the supernatant and resuspend the nanoparticle pellet in DI water. c. Repeat the centrifugation and resuspension steps twice to remove unreacted reagents.

  • Characterization: a. Characterize the size and morphology of the stabilized gold nanoparticles using Transmission Electron Microscopy (TEM). b. Determine the hydrodynamic diameter and size distribution using Dynamic Light Scattering (DLS). c. Measure the surface charge (Zeta Potential) of the nanoparticles. d. Confirm the presence of the this compound on the nanoparticle surface using Fourier-Transform Infrared (FTIR) spectroscopy or X-ray Photoelectron Spectroscopy (XPS).

Protocol 2: Characterization of Nanoparticle Stability

Materials:

  • This compound stabilized nanoparticles

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV-Vis Spectrophotometer

Procedure:

  • Baseline Measurement: Dilute the purified nanoparticle suspension in DI water to an appropriate concentration and record its UV-Vis absorption spectrum. Note the wavelength of the maximum absorbance (λmax).

  • Stability in PBS: a. Mix an equal volume of the nanoparticle suspension with 2X PBS buffer. b. Incubate the mixture at room temperature. c. At regular time intervals (e.g., 0, 1, 4, 8, and 24 hours), record the UV-Vis absorption spectrum of the solution.

  • Data Analysis: a. Monitor for any changes in the λmax and the full width at half maximum (FWHM) of the absorption peak. A significant red-shift or broadening of the peak indicates nanoparticle aggregation. b. Plot the absorbance at λmax as a function of time to visualize the stability profile.

Visualizations

G Experimental Workflow for Nanoparticle Stabilization cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Metal_Precursor Metal Precursor Solution (e.g., HAuCl4) Mixing Mix Metal Precursor and Stabilizer Metal_Precursor->Mixing Stabilizer_Solution This compound Solution Stabilizer_Solution->Mixing Reducing_Agent Reducing Agent (e.g., NaBH4) Reduction Add Reducing Agent Reducing_Agent->Reduction Mixing->Reduction Stabilization Stir for Stabilization Reduction->Stabilization Centrifugation1 Centrifugation Stabilization->Centrifugation1 Resuspension1 Resuspension in DI Water Centrifugation1->Resuspension1 Centrifugation2 Repeat Centrifugation/Resuspension Resuspension1->Centrifugation2 TEM TEM (Size, Morphology) Centrifugation2->TEM DLS DLS (Hydrodynamic Size, PDI) Centrifugation2->DLS Zeta Zeta Potential (Surface Charge) Centrifugation2->Zeta FTIR_XPS FTIR/XPS (Surface Chemistry) Centrifugation2->FTIR_XPS G Mechanism of Nanoparticle Stabilization cluster_ligand Stabilizing Ligand NP Metallic Nanoparticle Core (e.g., Au, Ag, Pd) Bipy_Amine This compound Bipy Bipyridine Moiety Bipy_Amine->Bipy provides Amine Amine Group (-NH2) Bipy_Amine->Amine provides Bipy->NP Coordination to Metal Surface Steric_Hindrance Steric Hindrance Bipy->Steric_Hindrance results in Amine->NP Electrostatic Interaction Electrostatic_Repulsion Electrostatic Repulsion Amine->Electrostatic_Repulsion contributes to

Application Notes and Protocols for the Formation of Coordination Polymers using [2,2'-Bipyridin]-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Topic: [2,2'-Bipyridin]-4-amine for the Formation of Coordination Polymers

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (B4A) is a versatile heterocyclic ligand that holds significant promise in the field of coordination chemistry and materials science. Its structure, featuring a bidentate chelating 2,2'-bipyridine core and a functional amine group, makes it an excellent building block for the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). The bipyridine moiety readily coordinates with a wide range of metal ions, while the amine group can act as a hydrogen bond donor, a site for post-synthetic modification, or a basic catalytic center. These features allow for the rational design of functional materials with potential applications in catalysis, gas storage, sensing, and drug delivery.

This document provides a detailed application note on the use of this compound for the synthesis of a hypothetical cobalt-based coordination polymer, CP-B4A-Co . It includes a comprehensive experimental protocol for its synthesis and characterization, alongside a discussion of its potential applications, particularly in heterogeneous catalysis.

Experimental Protocols

Synthesis of a Hypothetical Cobalt Coordination Polymer (CP-B4A-Co)

This protocol describes a plausible hydrothermal synthesis of a one-dimensional coordination polymer from this compound and cobalt(II) nitrate hexahydrate.

Materials:

  • This compound (C₁₀H₉N₃)

  • Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

Procedure:

  • In a 20 mL glass vial, dissolve 0.085 g (0.5 mmol) of this compound in 5 mL of N,N-Dimethylformamide (DMF).

  • In a separate vial, dissolve 0.145 g (0.5 mmol) of Cobalt(II) nitrate hexahydrate in 5 mL of deionized water.

  • Slowly add the aqueous solution of cobalt(II) nitrate to the DMF solution of the ligand under constant stirring.

  • Seal the vial and place it in a programmable oven.

  • Heat the mixture to 120°C at a rate of 5°C/min and hold at this temperature for 48 hours.

  • Allow the oven to cool down to room temperature at a rate of 0.1°C/min.

  • Pink, needle-like crystals of CP-B4A-Co should form.

  • Collect the crystals by filtration, wash with a small amount of DMF and then ethanol, and dry under vacuum.

Characterization Methods:

  • Single-Crystal X-ray Diffraction (SCXRD): A suitable single crystal is mounted on a diffractometer to determine the crystal structure, including unit cell parameters, bond lengths, and bond angles.

  • Powder X-ray Diffraction (PXRD): The bulk purity of the synthesized material is confirmed by comparing the experimental PXRD pattern with the one simulated from the single-crystal X-ray data.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the coordination of the ligand to the metal center by observing shifts in the vibrational frequencies of the pyridine and amine groups.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the coordination polymer. The analysis is typically performed under a nitrogen atmosphere with a heating rate of 10°C/min.

  • Elemental Analysis: To determine the elemental composition (C, H, N) of the synthesized compound and compare it with the calculated values.

Data Presentation

The following tables summarize hypothetical quantitative data for the characterization of CP-B4A-Co , based on typical values for similar coordination polymers.

Table 1: Hypothetical Crystallographic Data for CP-B4A-Co

ParameterValue
Chemical FormulaC₂₀H₁₈CoN₆O₆
Formula Weight513.34 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.254(2)
b (Å)15.873(3)
c (Å)13.456(3)
β (°)98.75(1)
Volume (ų)2160.5(7)
Z4
Calculated Density (g/cm³)1.578

Table 2: Hypothetical Selected Bond Lengths and Angles for CP-B4A-Co

BondLength (Å)AngleDegree (°)
Co-N(pyridine)2.115(3)N(pyridine)-Co-N(pyridine)78.5(1)
Co-N(pyridine)2.128(3)O-Co-O89.2(1)
Co-O(nitrate)2.089(2)N(pyridine)-Co-O(nitrate)91.3(1)
Co-O(nitrate)2.095(2)N(pyridine)-Co-O(nitrate)170.4(1)

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization ligand This compound in DMF mixing Mixing and Stirring ligand->mixing metal Co(NO₃)₂·6H₂O in H₂O metal->mixing hydrothermal Hydrothermal Reaction (120°C, 48h) mixing->hydrothermal crystallization Slow Cooling & Crystallization hydrothermal->crystallization product CP-B4A-Co Crystals crystallization->product scxrd SCXRD product->scxrd Structure pxrd PXRD product->pxrd Purity ftir FTIR product->ftir Coordination tga TGA product->tga Stability elemental Elemental Analysis product->elemental Composition

Caption: Experimental workflow for the synthesis and characterization of CP-B4A-Co.

catalytic_cycle catalyst CP-B4A-Co (Catalyst) intermediate1 Catalyst-Substrate A Complex catalyst->intermediate1 Adsorption substrate_a Substrate A substrate_a->intermediate1 substrate_b Substrate B intermediate2 Activated Complex substrate_b->intermediate2 intermediate1->intermediate2 Reaction with Substrate B intermediate2->catalyst Catalyst Regeneration product Product intermediate2->product Product Formation

Application Notes: Suzuki Coupling Reactions Using [2,2'-Bipyridin]-4-amine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures prevalent in pharmaceuticals and functional materials. The efficacy of the palladium catalyst at the heart of this reaction is critically dependent on the coordinating ligand. Bipyridine-based ligands are a prominent class of nitrogen-containing ligands known for their robust coordination to palladium, influencing the catalyst's stability, activity, and selectivity.

This document focuses on the application of [2,2'-Bipyridin]-4-amine as a ligand in Suzuki coupling reactions. The presence of the 4-amino group, a strong electron-donating substituent, is anticipated to modulate the electronic properties of the palladium catalytic center, potentially enhancing its catalytic activity. While specific, detailed literature on the use of this compound as a primary ancillary ligand in Suzuki reactions is not extensively documented, we can extrapolate its potential applications and provide a generalized protocol based on closely related bipyridine ligand systems. The amino group can also serve as a functional handle for immobilization of the catalyst system.

Theoretical Advantages of this compound Ligands

The this compound ligand is expected to influence the Suzuki coupling reaction in several ways:

  • Enhanced Catalytic Activity: The electron-donating nature of the 4-amino group can increase the electron density on the palladium center. This, in turn, can facilitate the rate-determining oxidative addition step of the aryl halide to the Pd(0) species, potentially leading to higher reaction rates and catalyst turnover numbers.

  • Catalyst Stability: Bipyridine ligands are known to form stable chelate complexes with palladium, which can prevent catalyst decomposition (e.g., precipitation of palladium black) at the elevated temperatures often required for Suzuki couplings.

  • Functionalizability: The primary amine group provides a reactive site for covalently attaching the ligand, and therefore the catalyst, to a solid support such as silica, polymers, or nanoparticles. This allows for the development of heterogeneous, recyclable catalyst systems, which are highly desirable for sustainable and cost-effective chemical manufacturing.

General Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: An aryl halide (R¹-X) reacts with the active Pd(0) complex, forming a Pd(II) intermediate.

  • Transmetalation: The organoboron reagent (R²-B(OR)₂) exchanges its organic group (R²) with the halide on the palladium center. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple to form the desired biaryl product (R¹-R²), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Visualization of the Suzuki Coupling Workflow

The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow General Experimental Workflow for Suzuki Coupling reagents Weigh Reagents: - Aryl Halide - Arylboronic Acid - this compound Ligand - Palladium Precursor - Base setup Reaction Setup: - Add solids to oven-dried flask - Seal with septum reagents->setup inert Inert Atmosphere: - Evacuate and backfill with  Inert Gas (e.g., Argon) setup->inert solvent Add Degassed Solvent inert->solvent reaction Reaction: - Heat to desired temperature - Stir for specified time - Monitor by TLC or GC/LC-MS solvent->reaction workup Work-up: - Cool to room temperature - Quench reaction - Aqueous extraction reaction->workup purification Purification: - Dry organic layer - Concentrate in vacuo - Column Chromatography workup->purification product Characterize Product (NMR, MS, etc.) purification->product

Caption: A generalized workflow for performing a Suzuki-Miyaura cross-coupling reaction.

Signaling Pathway Diagram

The catalytic cycle of the Suzuki-Miyaura reaction can be visualized as a signaling pathway, where the palladium catalyst cycles through different oxidation states.

Suzuki_Cycle Catalytic Cycle of the Suzuki-Miyaura Reaction pd0 Pd(0)L₂ pd2_oxidative R¹-Pd(II)L₂-X pd0->pd2_oxidative Oxidative Addition pd2_transmetalation R¹-Pd(II)L₂-R² pd2_oxidative->pd2_transmetalation Transmetalation pd2_transmetalation->pd0 Reductive Elimination product R¹-R² pd2_transmetalation->product sub_aryl_halide R¹-X sub_aryl_halide->pd2_oxidative sub_boronic_acid R²-B(OR)₂ sub_boronic_acid->pd2_transmetalation base Base base->pd2_oxidative

Caption: The key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.

Quantitative Data

Due to the limited availability of specific studies employing this compound as a ligand, a comprehensive data table cannot be provided at this time. However, for related 2,2'-bipyridine ligands, Suzuki coupling reactions typically proceed with good to excellent yields. The table below is illustrative of expected outcomes for a generic Suzuki coupling reaction and should be used as a starting point for optimization.

EntryAryl Halide (R¹-X)Arylboronic Acid (R²-B(OH)₂)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePhenylboronic acidK₂CO₃Toluene/H₂O10012>90
21-Iodo-4-nitrobenzene4-Methylphenylboronic acidCs₂CO₃Dioxane908>95
32-Chloropyridine3-Methoxyphenylboronic acidK₃PO₄DMF1101670-85
44-BromobenzonitrileNaphthylboronic acidNa₂CO₃Ethanol/H₂O8012>90

Note: These yields are hypothetical and serve as a general guide. Actual yields will be highly dependent on the specific substrates, reaction conditions, and the catalytic performance of the this compound ligand system. Optimization is crucial.

Experimental Protocols

The following is a general protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted for the use of this compound as a ligand. This protocol is based on established procedures for similar bipyridine ligands.

Materials:

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • This compound ligand

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 mmol, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF) (3-5 mL)

  • Schlenk tube or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: To an oven-dried, resealable Schlenk tube equipped with a magnetic stir bar, add the palladium precursor (e.g., 1-5 mol%), the this compound ligand (1-5 mol% with a 1:1 to 1:2 Pd:ligand ratio), the aryl halide (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and the base (2.0-3.0 mmol).

  • Inert Atmosphere: Seal the Schlenk tube with a rubber septum. Evacuate the tube and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the anhydrous, degassed solvent (3-5 mL) via syringe through the septum.

  • Reaction: Place the sealed Schlenk tube in a preheated oil bath at the desired temperature (typically 80-120 °C). Stir the reaction mixture vigorously for the required time (typically 2-24 hours).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl halide is consumed.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) and add water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with the organic solvent (2-3 times).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure biaryl product.

  • Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Disclaimer: This protocol is a general guideline. The optimal conditions (catalyst loading, base, solvent, temperature, and reaction time) may vary depending on the specific substrates and should be determined through experimental optimization. Always follow appropriate laboratory safety procedures.

Characterization of Metal Complexes Containing [2,2'-Bipyridin]-4-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the characterization of metal complexes featuring the [2,2'-Bipyridin]-4-amine ligand and its derivatives. These complexes are of significant interest due to their diverse applications in areas ranging from anticancer research to photocatalysis. The following sections offer a comprehensive guide to their synthesis, characterization, and potential applications, complete with experimental procedures and data interpretation.

Synthesis of a Representative Ruthenium(II) Complex

Ruthenium(II) polypyridyl complexes are widely studied for their rich photophysical and electrochemical properties. The following protocol describes the synthesis of a representative complex, [Ru(bpy)₂(4-amino-bpy)]Cl₂, which can be adapted for other similar ligands and metal precursors.

Protocol 1: Synthesis of [Ru(bpy)₂(4-amino-bpy)]Cl₂

Materials:

  • cis-[Ru(bpy)₂Cl₂]·2H₂O (precursor complex)

  • This compound (ligand)

  • Ethanol/Water (2:1 v/v) solvent mixture

  • Round bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Column chromatography setup (e.g., with alumina)

Procedure:

  • Dissolve cis-[Ru(bpy)₂Cl₂]·2H₂O (1 mmol) in 50 mL of an ethanol/water (2:1) mixture in a round bottom flask.

  • Add this compound (1 mmol) to the solution.

  • Reflux the reaction mixture with constant stirring for 4-6 hours. The color of the solution should change, indicating the formation of the new complex.

  • After cooling to room temperature, remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting solid by column chromatography on alumina, eluting with an appropriate solvent system (e.g., acetonitrile/water/saturated KNO₃).

  • Collect the desired fraction and precipitate the complex by adding a saturated aqueous solution of NH₄PF₆ or by concentrating the solution and adding diethyl ether.

  • Filter the precipitate, wash with small portions of cold water and diethyl ether, and dry under vacuum.

Physicochemical Characterization

A thorough characterization is essential to confirm the identity, purity, and properties of the synthesized metal complexes. The following are standard techniques and protocols.

Spectroscopic Characterization

Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Objective: To confirm the coordination of the this compound ligand to the metal center.

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the complex with dry KBr powder and pressing it into a thin disk.

  • Data Acquisition: Record the spectrum in the 4000-400 cm⁻¹ range.

  • Interpretation: Compare the spectrum of the complex with that of the free ligand. Shifts in the vibrational frequencies of the C=N and C=C stretching modes of the bipyridine rings to lower wavenumbers are indicative of coordination.[1] The N-H stretching and bending vibrations of the amino group should also be examined for any changes upon coordination. New bands appearing in the low-frequency region (typically below 500 cm⁻¹) can be attributed to the M-N stretching vibrations.[2]

Protocol 3: UV-Visible (UV-Vis) and Photoluminescence Spectroscopy

  • Objective: To investigate the electronic absorption and emission properties of the complex.

  • Sample Preparation: Prepare dilute solutions of the complex in a suitable solvent (e.g., acetonitrile or water) in a quartz cuvette.

  • Data Acquisition (UV-Vis): Record the absorption spectrum over a range of 200-800 nm.

  • Data Acquisition (Photoluminescence): Excite the sample at the wavelength of its lowest energy absorption maximum (MLCT band) and record the emission spectrum.

  • Interpretation: The UV-Vis spectrum of ruthenium(II) bipyridyl complexes typically shows intense π-π* transitions in the UV region and a broader metal-to-ligand charge transfer (MLCT) band in the visible region.[3][4] The position and intensity of these bands provide insights into the electronic structure of the complex. The emission spectrum will reveal the photoluminescent properties, which are crucial for applications in sensing and photodynamic therapy.

Complex Solvent λ_abs (nm) (ε, M⁻¹cm⁻¹) λ_em (nm)
[Ru(bpy)₃]²⁺ (Reference)Acetonitrile287 (7.5 x 10⁴), 452 (1.4 x 10⁴)~615
Representative Ru-aminobpy complexAcetonitrile/H₂OTypically shows a red-shifted MLCT band compared to [Ru(bpy)₃]²⁺~600-650

Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To elucidate the structure of the complex in solution, particularly for diamagnetic complexes.

  • Sample Preparation: Dissolve the complex in a suitable deuterated solvent (e.g., CD₃CN, DMSO-d₆).

  • Data Acquisition: Record ¹H NMR and, if necessary, 2D NMR (e.g., COSY) spectra.

  • Interpretation: The coordination of the bipyridine ligand to a metal center leads to a downfield shift of the proton signals compared to the free ligand.[5][6] The integration of the signals can be used to confirm the stoichiometry of the ligands. For asymmetric complexes, each proton will be chemically inequivalent, leading to a more complex spectrum.

Proton Free 4-amino-bpy (δ, ppm) Coordinated 4-amino-bpy (δ, ppm)
H6~8.5~8.6-8.8
H3~8.3~8.4-8.6
H5~7.8~7.9-8.1
H3'~7.6~7.7-7.9
H5'~7.2~7.3-7.5
H6'~8.6~8.7-8.9
H4'~6.7~6.8-7.0
Electrochemical Characterization

Protocol 5: Cyclic Voltammetry (CV)

  • Objective: To study the redox properties of the metal center and the ligand.

  • Experimental Setup: A three-electrode system consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Sample Preparation: Prepare a solution of the complex in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

  • Data Acquisition: Scan the potential between appropriate limits to observe the oxidation and reduction events.

  • Interpretation: Ruthenium(II) bipyridyl complexes typically exhibit a reversible one-electron oxidation corresponding to the Ru(II)/Ru(III) couple.[7][8] The potential of this couple is sensitive to the electronic properties of the ligands. Reductions are typically ligand-based. The reversibility of the redox processes can be assessed from the peak separation (ΔEp).

Complex E₁/₂ (Ru²⁺/³⁺) vs. Ag/AgCl ΔEp (mV)
[Ru(bpy)₃]²⁺ (Reference)~1.26 V~60-80
Representative Ru-aminobpy complexElectron-donating amino group typically shifts the potential to less positive values.~60-90
Structural Characterization

Protocol 6: Single-Crystal X-ray Diffraction

  • Objective: To determine the precise three-dimensional structure of the complex in the solid state.

  • Sample Preparation: Grow single crystals of the complex, which can be achieved by slow evaporation of a solvent, vapor diffusion, or liquid-liquid diffusion.

  • Data Acquisition and Analysis: Mount a suitable crystal on a diffractometer and collect the diffraction data. The structure is then solved and refined using specialized software.

  • Interpretation: The X-ray structure provides detailed information on bond lengths, bond angles, coordination geometry, and intermolecular interactions such as hydrogen bonding and π-π stacking.[9] For complexes with this compound, the amino group can participate in hydrogen bonding, influencing the crystal packing.

Parameter Typical Value for Ru(II)-bpy Complexes
Ru-N bond lengths2.05 - 2.10 Å
N-Ru-N bite angle (chelate)~78-80°
Coordination GeometryDistorted Octahedral

Application Notes

Anticancer Activity

Ruthenium-bipyridine complexes have emerged as promising anticancer agents, often exhibiting lower toxicity than platinum-based drugs. Their mechanism of action frequently involves the induction of apoptosis.

Protocol 7: In Vitro Cytotoxicity Assay (MTT Assay)

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the metal complex for a specified duration (e.g., 24, 48 hours).

  • Add MTT solution to each well and incubate to allow the formation of formazan crystals.

  • Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability and determine the IC₅₀ value (the concentration of the complex that inhibits 50% of cell growth).

Signaling Pathway: Mitochondria-Mediated Apoptosis

Many ruthenium-bipyridine complexes induce apoptosis through the intrinsic mitochondrial pathway.[10][11] This process is often initiated by an increase in intracellular reactive oxygen species (ROS).

apoptosis_pathway RuComplex Ru(II)-bipyridine Complex ROS ↑ Reactive Oxygen Species (ROS) RuComplex->ROS Mito Mitochondrial Membrane Depolarization ROS->Mito Bax Bax ↑ ROS->Bax Bcl2 Bcl-2 ↓ ROS->Bcl2 CytoC Cytochrome c Release Mito->CytoC Bax->Mito Bcl2->Mito Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Mitochondria-mediated apoptosis induced by Ru(II)-bipyridine complexes.

Photocatalysis

Ruthenium-bipyridine complexes are renowned for their use as photosensitizers in a variety of chemical transformations, including water oxidation.

Protocol 8: Photocatalytic Water Oxidation

  • Prepare a buffered aqueous solution (e.g., phosphate buffer at pH 7).

  • Add the ruthenium complex (photosensitizer), a water oxidation catalyst (e.g., a cobalt or iridium complex), and a sacrificial electron acceptor (e.g., Na₂S₂O₈).

  • Degas the solution with an inert gas (e.g., argon or nitrogen).

  • Irradiate the solution with visible light (e.g., a blue LED lamp).

  • Monitor the evolution of oxygen over time using an oxygen sensor or gas chromatography.

Mechanism: Light-Driven Water Oxidation

The photocatalytic cycle for water oxidation involves several key steps initiated by the absorption of light by the ruthenium photosensitizer.[12][13]

photocatalysis_workflow Start Ru(II) Ground State Excited *Ru(II) Excited State Start->Excited hν (Light Absorption) Oxidized Ru(III) Oxidized State Excited->Oxidized Electron Transfer Acceptor Sacrificial Acceptor (S₂O₈²⁻) Excited->Acceptor Oxidized->Start Electron Transfer ReducedAcceptor Reduced Acceptor (SO₄²⁻ + SO₄⁻) Acceptor->ReducedAcceptor Catalyst Water Oxidation Catalyst (Cat) Catalyst->Oxidized OxidizedCatalyst Oxidized Catalyst (Cat⁺) OxidizedCatalyst->Catalyst Catalysis Oxygen O₂ + 4 H⁺ + 4 e⁻ OxidizedCatalyst->Oxygen Water 2 H₂O Water->OxidizedCatalyst

Caption: Photocatalytic cycle for water oxidation with a Ru(II) photosensitizer.

Experimental Workflow

The characterization and application of metal complexes containing this compound follows a logical progression from synthesis to detailed analysis and functional testing.

experimental_workflow Synthesis Synthesis & Purification Confirmation Structural Confirmation Synthesis->Confirmation Spectroscopy Spectroscopic Characterization Synthesis->Spectroscopy Electrochemistry Electrochemical Analysis Synthesis->Electrochemistry Xray X-ray Crystallography Confirmation->Xray FTIR FT-IR Spectroscopy->FTIR NMR NMR Spectroscopy->NMR UVVis UV-Vis & Photoluminescence Spectroscopy->UVVis CV Cyclic Voltammetry Electrochemistry->CV Application Application Testing Anticancer Anticancer Assays Application->Anticancer Photocatalysis Photocatalytic Studies Application->Photocatalysis UVVis->Application CV->Application

Caption: General workflow for characterization and application of metal complexes.

References

Application Notes and Protocols for Functionalizing the Amine Group of [2,2'-Bipyridin]-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the functionalization of the primary amine group of [2,2'-bipyridin]-4-amine. The following sections describe common derivatization reactions—acylation, sulfonylation, and amidation—that are crucial for modifying the properties of this versatile bipyridine scaffold for applications in drug discovery, catalysis, and materials science.

Introduction

This compound is a key heterocyclic building block. The presence of a primary amine at the 4-position offers a reactive site for a variety of chemical transformations. Functionalization of this amine group allows for the fine-tuning of the molecule's electronic properties, steric hindrance, and coordination capabilities. This document outlines standardized protocols for the synthesis of acetyl, benzenesulfonyl, and benzoyl derivatives of this compound.

Acylation: Synthesis of N-([2,2'-bipyridin]-4-yl)acetamide

Acylation of the amine group is a fundamental transformation that can alter the electronic properties of the bipyridine ligand. The resulting acetamide can serve as a precursor for further synthetic modifications or as the final target molecule. 4-aminopyridine can be used to catalyze acylation reactions.[1][2]

Experimental Protocol:

  • Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous pyridine (20 mL).

  • Addition of Reagent: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to 70°C for 4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water (100 mL) to precipitate the product.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from an ethanol/water mixture to yield N-([2,2'-bipyridin]-4-yl)acetamide as a white solid.

Quantitative Data (Representative):

ParameterValue
Starting Material This compound
Reagent Acetic Anhydride
Solvent Pyridine
Temperature 70 °C
Reaction Time 4 hours
Yield ~85%
Melting Point >200 °C
Molecular Weight 213.23 g/mol

Characterization Data (Representative):

TechniqueData
¹H NMR (DMSO-d₆)δ 10.5 (s, 1H, NH), 8.7-7.5 (m, 7H, bipyridine protons), 2.1 (s, 3H, CH₃)
¹³C NMR (DMSO-d₆)δ 169.0 (C=O), 156-120 (bipyridine carbons), 24.0 (CH₃)
FTIR (cm⁻¹)3300 (N-H stretch), 1680 (C=O stretch), 1600, 1550 (aromatic C=C/C=N)
Mass Spec (EI) m/z 213 (M⁺)

Experimental Workflow for Acylation

start Dissolve this compound in Pyridine add_anhydride Add Acetic Anhydride at 0 °C start->add_anhydride Cool react Heat at 70 °C (4 hours) add_anhydride->react Warm to RT, then heat workup Pour into Ice Water react->workup Cool purify Filter and Recrystallize workup->purify product N-([2,2'-bipyridin]-4-yl)acetamide purify->product start Suspend this compound and Na₂CO₃ in Water add_sulfonyl Add Benzenesulfonyl Chloride in Acetone at 0-5 °C start->add_sulfonyl Cool react Stir at RT (12 hours) add_sulfonyl->react Warm to RT workup Acidify with HCl react->workup purify Filter and Wash workup->purify product N-([2,2'-bipyridin]-4-yl)benzenesulfonamide purify->product start Activate Benzoic Acid with EDC/HOBt in DMF add_amine Add this compound in DMF start->add_amine react Stir at RT (24 hours) add_amine->react workup Quench with NaHCO₃ and Extract react->workup purify Column Chromatography workup->purify product N-([2,2'-bipyridin]-4-yl)benzamide purify->product cluster_functionalization Functionalization cluster_products Functionalized Bipyridines start This compound acylation Acylation start->acylation sulfonylation Sulfonylation start->sulfonylation amidation Amidation start->amidation acetyl N-acetyl Derivative acylation->acetyl sulfonyl N-sulfonyl Derivative sulfonylation->sulfonyl benzoyl N-benzoyl Derivative amidation->benzoyl application Metal Complex Formation (e.g., with Ru, Ir, Fe) acetyl->application sulfonyl->application benzoyl->application

References

Application Notes and Protocols for [2,2'-Bipyridin]-4-amine in C-H Activation Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are based on the potential use of [2,2'-Bipyridin]-4-amine in C-H activation catalysis, drawing analogies from related bipyridine ligands. As of the current literature, direct applications of this compound in this specific field are not extensively documented. These notes are intended to serve as a prospective guide for researchers and professionals in drug development to explore its capabilities.

Introduction

This compound is a heterocyclic organic compound featuring a bipyridine scaffold with an amino functional group at the 4-position.[1] While its primary documented use is in the synthesis of novel recyclable nanocatalysts for cross-coupling reactions, its structural similarity to other bipyridine ligands successfully employed in C-H activation suggests its potential in this cutting-edge area of catalysis. The presence of the 4-amino group can modulate the electronic properties of the bipyridine ligand system, potentially influencing the reactivity and selectivity of a metal catalyst in C-H functionalization reactions. These reactions are of paramount importance in medicinal chemistry and materials science for the efficient and atom-economical synthesis of complex molecules.

Potential Applications in C-H Activation

Based on analogous systems, this compound could potentially be utilized in various metal-catalyzed C-H activation reactions, including:

  • Palladium-Catalyzed C-H Arylation: The ligand could be employed in palladium catalysis for the direct arylation of arenes and heteroarenes. The bipyridine moiety can stabilize the palladium center, while the amino group might participate in hydrogen bonding interactions or alter the catalyst's solubility and electronic nature.

  • Ruthenium-Catalyzed C-H Functionalization: Ruthenium complexes are known to be effective for a wide range of C-H functionalization reactions. This compound could serve as a supporting ligand for ruthenium catalysts, enabling reactions such as alkylation, alkenylation, and annulation.

  • Copper-Catalyzed C-H Amination and Amidation: The bidentate nature of the ligand could support copper catalysts in C-H amination and amidation reactions, which are crucial for the synthesis of nitrogen-containing compounds prevalent in pharmaceuticals.

Hypothetical Experimental Protocol: Palladium-Catalyzed C-H Arylation of Benzene

This protocol is a hypothetical adaptation from established procedures for palladium-catalyzed C-H arylation using related bipyridine ligands.

Reaction Scheme:

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound

  • Aryl halide (e.g., 4-iodotoluene)

  • Benzene (or other arene substrate)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous N,N-Dimethylformamide (DMF) or another suitable high-boiling polar aprotic solvent

  • Standard Schlenk line or glovebox equipment for inert atmosphere reactions

  • Glassware: Schlenk flask, condenser, magnetic stir bar

Procedure:

  • Catalyst Pre-formation (Optional but Recommended):

    • In a glovebox, to a clean, dry Schlenk flask, add Pd(OAc)₂ (1 mol%) and this compound (1.2 mol%).

    • Add a small amount of anhydrous DMF and stir the mixture at room temperature for 30 minutes to allow for complex formation.

  • Reaction Setup:

    • To the flask containing the pre-formed catalyst (or to a new flask with the catalyst components added directly), add the aryl halide (1.0 mmol), the arene substrate (e.g., benzene, used as solvent or in excess), and the base (e.g., K₂CO₃, 2.0 mmol).

    • If the arene is not the solvent, add anhydrous DMF (5 mL).

    • Equip the flask with a condenser.

  • Reaction Execution:

    • Seal the flask, remove it from the glovebox (if used), and connect it to a Schlenk line under an inert atmosphere (e.g., Argon or Nitrogen).

    • Heat the reaction mixture to the desired temperature (e.g., 120 °C) and stir vigorously.

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS or TLC.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Hypothetical Quantitative Data

The following table presents hypothetical results for the palladium-catalyzed C-H arylation of benzene with various aryl halides, using this compound as a ligand. These values are illustrative and based on typical outcomes for similar catalytic systems.

EntryAryl HalideBaseSolventTemp (°C)Time (h)Yield (%)
14-IodotolueneK₂CO₃Benzene1202485
24-BromotolueneCs₂CO₃DMF1403672
34-IodoanisoleK₂CO₃Benzene1202488
41-IodonaphthaleneK₂CO₃DMF1402491

Visualizations

Proposed Catalytic Cycle for Pd-Catalyzed C-H Arylation

G cluster_legend Legend Pd0 Pd(0)L PdII_ArX [Ar-Pd(II)L(X)] Pd0->PdII_ArX Oxidative Addition PdII_ArAr [Ar-Pd(II)L(Ar')] PdII_ArX->PdII_ArAr C-H Activation/ Metalation PdII_ArAr->Pd0 Reductive Elimination Product Ar-Ar' PdII_ArAr->Product BaseH Base-H+ PdII_ArAr->BaseH Arene Ar'-H Arene->PdII_ArAr ArX Ar-X ArX->PdII_ArX Base Base Base->PdII_ArAr L L = this compound

Caption: Proposed catalytic cycle for Pd-catalyzed C-H arylation.

Experimental Workflow

G start Start setup Reaction Setup (Catalyst, Reagents, Solvent) start->setup reaction Inert Atmosphere Heating & Stirring setup->reaction monitoring Reaction Monitoring (GC-MS, TLC) reaction->monitoring monitoring->reaction Continue workup Aqueous Work-up & Extraction monitoring->workup Complete purification Column Chromatography workup->purification analysis Product Characterization (NMR, MS) purification->analysis end End analysis->end

Caption: General experimental workflow for C-H activation.

Conclusion

While direct experimental data for the application of this compound in C-H activation catalysis is currently limited, its structural and electronic properties make it a promising candidate for investigation. The provided hypothetical protocols and data serve as a starting point for researchers to explore its potential. Further studies are warranted to elucidate its catalytic activity, selectivity, and substrate scope in this important class of chemical transformations. The development of new ligands is crucial for advancing the field of C-H activation, and this compound represents a readily accessible and potentially valuable addition to the synthetic chemist's toolbox.

References

Application Notes and Protocols for the Electrochemical Analysis of [2,2'-Bipyridin]-4-amine Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the electrochemical analysis of metal complexes featuring the [2,2'-Bipyridin]-4-amine ligand. This class of compounds is of significant interest due to the versatile coordination chemistry of the bipyridine scaffold and the electronic influence of the amine substituent, which can be leveraged in the development of novel catalysts, sensors, and therapeutic agents. The following sections detail the principles, experimental protocols, and data interpretation for the electrochemical characterization of these complexes, with a focus on cyclic voltammetry (CV) as a primary analytical technique.

Introduction to the Electrochemical Analysis of Bipyridine Metal Complexes

Electrochemical methods are powerful tools for probing the redox properties of metal complexes. For complexes of this compound, these techniques provide critical insights into:

  • Metal-centered redox processes: The oxidation state of the central metal ion (e.g., Fe(II)/Fe(III), Ru(II)/Ru(III), Co(II)/Co(III)) can be reversibly or irreversibly changed by applying an electrical potential. The potential at which these events occur is a key indicator of the complex's electronic structure and its potential for applications in catalysis and electron transfer.

  • Ligand-centered redox processes: The bipyridine ligand itself is redox-active and can accept or donate electrons, typically at more negative potentials than the metal center.

  • Influence of the 4-amino group: The electron-donating nature of the amino group at the 4-position of the bipyridine ring is expected to influence the electron density at the metal center, thereby shifting the redox potentials compared to unsubstituted bipyridine complexes.

  • Reaction mechanisms: Electrochemical analysis can elucidate the mechanisms of electron transfer, including the number of electrons involved in each step and the stability of the resulting oxidized or reduced species.

Quantitative Data Summary

While specific electrochemical data for metal complexes of this compound are not abundantly available in the public domain, the following tables summarize representative redox potentials for analogous iron and cobalt bipyridine complexes. This data serves as a valuable reference point for predicting and interpreting the electrochemical behavior of 4-amino-substituted derivatives. The electron-donating amino group is generally expected to make the metal center easier to oxidize, resulting in a negative shift of the M(II)/M(III) redox potential compared to the unsubstituted analogs.

Table 1: Redox Potentials of Selected Iron(II) Polypyridyl Complexes in Acetonitrile

ComplexE°' (Fe(II)/Fe(III)) vs. Fc/Fc+ (V)Ligand-based Reductions (V)Reference
[Fe(bpy)₃]²⁺ (bpy = 2,2'-bipyridine)+0.75-1.52, -1.73[1][2]
[Fe(4,4'-Me₂-bpy)₃]²⁺+0.65-1.63, -1.83[2]
[Fe(4,4'-(OMe)₂-bpy)₃]²⁺+0.56Not Reported[1]

Data is illustrative and collected from studies on related compounds.[1][2]

Table 2: Redox Potentials of Selected Cobalt(II) Polypyridyl Complexes

ComplexE°' (Co(II)/Co(III)) vs. Ag/AgCl (V)Ligand-based Reductions (V)SolventReference
[Co(bpy)₃]²⁺+0.33-1.15, -1.35, -1.60Acetonitrile[3]
[Co(4,4'-Me₂-bpy)₃]²⁺+0.24Not ReportedAcetonitrile[3]
[Co(4,4'-(tBu)₂-bpy)₃]²⁺+0.21Not ReportedAcetonitrile[3]

Data is illustrative and collected from studies on related compounds.[3]

Experimental Protocols

The following protocols provide a detailed methodology for performing cyclic voltammetry on this compound metal complexes.

Materials and Reagents
  • Working Electrode: Glassy carbon electrode (GCE) is commonly used.[4]

  • Reference Electrode: A non-aqueous reference electrode such as Ag/Ag⁺ (e.g., 0.01 M AgNO₃ in the supporting electrolyte) or a saturated calomel electrode (SCE) isolated by a salt bridge.[4][5]

  • Counter (Auxiliary) Electrode: A platinum wire or gauze.[5]

  • Solvent: Acetonitrile (CH₃CN) is a common choice due to its wide potential window and ability to dissolve many metal complexes and supporting electrolytes. Dichloromethane (CH₂Cl₂) or dimethylformamide (DMF) can also be used.[2][3] The solvent should be of high purity and dried over molecular sieves to remove water, which can interfere with the measurements.

  • Supporting Electrolyte: A non-reactive salt to ensure conductivity of the solution. Tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP) at a concentration of 0.1 M are frequently used.[3][5]

  • Analyte: The this compound metal complex of interest, typically at a concentration of 1-5 mM.

  • Internal Standard (Optional but Recommended): Ferrocene (Fc) is often added at the end of an experiment. The well-defined and stable Fc/Fc⁺ redox couple occurs at approximately +0.64 V vs. NHE and can be used to reference the measured potentials.[2]

  • Inert Gas: High-purity argon or nitrogen gas for deaerating the solution.

Protocol for Cyclic Voltammetry
  • Electrode Preparation:

    • Polish the glassy carbon working electrode with alumina slurry on a polishing pad to a mirror finish.

    • Rinse the electrode thoroughly with deionized water and then with the solvent to be used in the experiment (e.g., acetonitrile).

    • Dry the electrode completely.

  • Electrochemical Cell Setup:

    • Assemble the three-electrode cell with the working, reference, and counter electrodes.

    • Add the desired volume of the solvent containing the 0.1 M supporting electrolyte to the cell.

  • Deaeration:

    • Bubble high-purity argon or nitrogen gas through the solution for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere over the solution throughout the experiment.

  • Background Scan:

    • Record a cyclic voltammogram of the supporting electrolyte solution alone to ensure there are no interfering redox processes within the potential window of interest.

  • Analyte Measurement:

    • Add a known amount of the this compound metal complex to the solution to achieve the desired concentration (e.g., 1 mM).

    • Allow the solution to mix thoroughly.

    • Record the cyclic voltammogram by sweeping the potential from an initial value where no reaction occurs to a potential sufficiently positive to observe oxidation, and then reversing the scan to a potential sufficiently negative to observe reduction, before returning to the initial potential.

    • Vary the scan rate (e.g., from 50 mV/s to 500 mV/s) to investigate the reversibility of the redox processes. For a reversible process, the peak current is proportional to the square root of the scan rate.[3]

  • Internal Standard Measurement:

    • After recording the voltammograms of the analyte, add a small amount of ferrocene to the solution and record another voltammogram to determine the position of the Fc/Fc⁺ couple.

  • Data Analysis:

    • Determine the half-wave potential (E₁/₂) for reversible or quasi-reversible processes as the average of the anodic (Epa) and cathodic (Epc) peak potentials: E₁/₂ = (Epa + Epc) / 2.

    • Measure the peak currents (ipa and ipc). For a reversible one-electron process, the ratio of the anodic to cathodic peak currents (ipa/ipc) should be close to 1.

    • Calculate the peak separation (ΔEp = Epa - Epc). For a reversible one-electron process, ΔEp is theoretically 59 mV at room temperature.

Visualization of Workflows and Concepts

The following diagrams, generated using Graphviz, illustrate key aspects of the electrochemical analysis of this compound metal complexes.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Polish and Clean Working Electrode C Assemble 3-Electrode Cell A->C B Prepare Electrolyte Solution (Solvent + 0.1M TBAPF₆) B->C D Deaerate Solution (Ar or N₂ bubble) C->D E Record Background CV D->E F Add Analyte: [M(4-NH₂-bpy)n] complex E->F G Record Analyte CV (Vary Scan Rate) F->G H Add Ferrocene (Internal Standard) G->H I Record Final CV H->I J Determine E₁/₂ (Epa + Epc)/2 I->J K Analyze Peak Currents (ipa/ipc Ratio) I->K L Analyze Peak Separation (ΔEp) I->L M Reference Potentials to Fc/Fc⁺ I->M

Caption: Experimental workflow for cyclic voltammetry analysis.

G M_II M(II) Complex M_III M(III) Complex M_II->M_III Oxidation E°'(M(II)/M(III)) M_I M(I) or Ligand Radical M_II->M_I Reduction (Ligand-centered) M_III->M_II Reduction M_I->M_II Oxidation

Caption: General redox processes for a bipyridine metal complex.

G cluster_ligand Ligand Electronic Effects cluster_effect Impact on Redox Potential A Electron-Donating Group (e.g., -NH₂ at 4-position) B Increases electron density on bipyridine ring A->B C Increases electron density at Metal Center B->C D Metal center is easier to oxidize (loses an electron more readily) C->D E Negative shift (to less positive values) of the M(II)/M(III) redox potential D->E

Caption: Influence of the 4-amino substituent on redox potential.

References

Troubleshooting & Optimization

Purification of crude [2,2'-Bipyridin]-4-amine by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for the purification of crude [2,2'-Bipyridin]-4-amine using column chromatography. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the separation process.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the column chromatography of this compound and other basic organic compounds.

Q1: My compound is streaking or tailing badly on the TLC plate and the column. How can I fix this?

A1: Tailing is a common issue when purifying basic compounds like amines on standard silica gel, which is acidic.[1][2] The interaction between the basic amine and the acidic silanol groups on the silica surface causes strong, non-ideal adsorption.[2]

  • Solution 1: Add a Basic Modifier. Incorporate a small amount of a competing base into your mobile phase (eluent). Typically, 0.5-2% triethylamine (Et₃N) or a few drops of ammonium hydroxide in your solvent system can neutralize the acidic sites on the silica, leading to sharper peaks and better separation.[3][4]

  • Solution 2: Use a Different Stationary Phase. If a basic modifier is insufficient or undesirable, consider alternative stationary phases.

    • Deactivated Silica Gel: Flush the packed silica column with a solvent mixture containing 10% triethylamine in hexanes before loading your sample. This pre-treatment passivates the acidic sites.[5]

    • Amine-functionalized Silica: Using a commercially available amine-bonded stationary phase (KP-NH) can significantly simplify the purification of organic amines, often allowing for the use of simple hexane/ethyl acetate gradients without any basic additives.[1][2][6]

    • Alumina (Basic or Neutral): Alumina can be a good alternative to silica gel for purifying basic compounds.[7][8]

Q2: My compound won't elute from the column, even with a very polar solvent system. What's happening?

A2: This indicates very strong adsorption to the stationary phase or potential decomposition.

  • Cause 1: Irreversible Adsorption. The basicity of the this compound can cause it to bind almost irreversibly to the acidic silica gel.

    • Solution: As mentioned in Q1, the use of a basic modifier (like triethylamine or ammonia) in the eluent is crucial to compete with your compound for the active sites on the silica.[2][9] You may need to flush the column with a highly polar system containing a base, such as 5-10% methanol in dichloromethane with 1-2% ammonium hydroxide.[7]

  • Cause 2: Compound Decomposition. Silica gel can catalyze the decomposition of sensitive compounds.[7][10]

    • Solution: Test the stability of your compound on silica by spotting it on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots appear (a 2D TLC test can also be performed).[7] If decomposition is observed, switch to a less acidic stationary phase like deactivated silica, neutral alumina, or consider reversed-phase chromatography.[7]

Q3: All my fractions are mixed, even though the separation looked good on the TLC plate. Why?

A3: This problem can arise from several procedural errors.

  • Cause 1: Overloading the Column. Too much crude sample was loaded onto the column. A general rule is that the sample mass should be 1-5% of the stationary phase mass (e.g., 100-500 mg of crude on a 10 g column).[11]

  • Cause 2: Poor Column Packing. The column may have been packed unevenly, creating channels that allow the sample to travel down non-uniformly. Ensure the silica slurry is homogenous and allowed to settle without air bubbles.

  • Cause 3: Sample Band is too Wide. The crude sample was dissolved in too much solvent or a solvent that is too polar before loading. This causes the initial band to be very broad, leading to poor separation.

    • Solution: Dissolve the sample in the absolute minimum amount of solvent.[12] If the compound is not very soluble in the starting eluent, consider "dry loading": pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and then carefully add the resulting free-flowing powder to the top of the column.[12]

Q4: How do I choose the right solvent system (mobile phase)?

A4: The ideal solvent system is typically determined using Thin-Layer Chromatography (TLC).

  • Procedure: Test various solvent mixtures (e.g., different ratios of hexane/ethyl acetate or dichloromethane/methanol). The goal is to find a system where the desired compound (this compound) has an Rf value of approximately 0.25-0.35.[13] The impurities should ideally be well-separated from this spot.

  • Starting Point: For bipyridine derivatives, a mixture of hexanes and ethyl acetate is a common starting point.[14][15] Due to the polar amine group, you may need to use more polar systems like dichloromethane and methanol.

  • Remember the Modifier: When developing your TLC method, include the same percentage of basic modifier (e.g., 1% triethylamine) that you plan to use in your column to get an accurate prediction of the separation.[3]

Experimental Protocol: Column Chromatography

This section provides a detailed methodology for the purification of this compound.

1. Materials and Reagents

  • Crude this compound

  • Silica Gel (230-400 mesh)

  • Triethylamine (Et₃N)

  • Hexane (or Heptane)

  • Ethyl Acetate (EtOAc)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Glass chromatography column with stopcock

  • Sand (purified)

  • Collection vessels (test tubes or flasks)

  • TLC plates, chamber, and UV lamp

2. Preparation of the Stationary Phase (Slurry Method)

  • Choose an appropriately sized column. A common ratio of stationary phase to crude product is between 20:1 to 100:1 by weight.[11]

  • In a beaker, weigh the required amount of silica gel.

  • Add the initial, least polar eluent (e.g., 98:1:1 Hexane:EtOAc:Et₃N) to the silica gel to form a homogenous slurry. Ensure there are no dry clumps.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer (~1 cm) of sand.

  • Pour the silica slurry into the column. Gently tap the side of the column to help the silica pack evenly and dislodge any air bubbles.

  • Open the stopcock to drain some solvent, allowing the silica to pack under gravity. Add more eluent as needed, ensuring the solvent level never drops below the top of the silica bed.

  • Once the silica is settled, add another thin layer of sand on top to prevent the bed from being disturbed during sample and eluent addition.[12]

3. Sample Loading

  • Wet Loading: Dissolve the crude this compound in the minimum possible volume of the mobile phase or a slightly more polar solvent like DCM.[12] Using a pipette, carefully apply the solution to the top of the silica bed.[12]

  • Dry Loading (Recommended for compounds with poor solubility): Dissolve the crude product in a suitable solvent (e.g., DCM or MeOH). Add a small amount of silica gel (2-3 times the mass of your crude product) and mix well. Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained. Carefully add this powder to the top of the packed column.[12]

4. Elution and Fraction Collection

  • After loading the sample, carefully add the mobile phase to the column.

  • Open the stopcock and begin collecting the eluent in fractions.

  • Start with a less polar solvent system and gradually increase the polarity (gradient elution). For example, you might start with 20% EtOAc in Hexane (+1% Et₃N) and slowly increase the percentage of EtOAc.

  • Monitor the separation by collecting small fractions and analyzing them by TLC. Spot each fraction on a TLC plate to identify which ones contain your purified product.

5. Product Isolation

  • Combine the fractions that contain the pure this compound (as determined by TLC).

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified solid product.

Data Presentation

The following table summarizes typical parameters for the column chromatography of this compound.

ParameterValue / DescriptionNotes / Justification
Stationary Phase Silica Gel (230-400 mesh)Standard stationary phase for normal-phase chromatography.[14]
Alternative Phase Amine-functionalized SilicaRecommended for basic compounds to prevent tailing and improve separation without mobile phase modifiers.[2][6]
Stationary:Crude Ratio 50:1 to 100:1 (w/w)A higher ratio is used for difficult separations to ensure adequate resolution.[11]
Mobile Phase (Eluent) Gradient of Ethyl Acetate in Hexanes or Dichloromethane in MethanolThe optimal ratio should be determined by TLC. A gradient elution is generally more effective than isocratic (constant solvent) elution.[14]
Mobile Phase Modifier 0.5 - 2% Triethylamine (Et₃N)Crucial for neutralizing acidic silica sites, preventing product tailing and irreversible adsorption.[3]
TLC Target Rf 0.25 - 0.35An Rf in this range during method development typically leads to good separation on the column.[13]
Sample Loading Dry LoadingPreferred method as it results in a sharper initial band and better separation, especially if the compound has limited solubility in the eluent.[12]

Visualization

The following diagram illustrates a logical workflow for troubleshooting common problems during the purification process.

Troubleshooting_Workflow start Start: Crude Product Purification observe Observe TLC / Column Result start->observe problem_tailing Problem: Streaking / Tailing observe->problem_tailing Tailing spots? problem_no_elution Problem: Compound Stuck at Origin observe->problem_no_elution No movement? problem_poor_sep Problem: Poor Separation / Co-elution observe->problem_poor_sep Mixed fractions? cause_acidic_silica Cause: Amine interaction with acidic silica problem_tailing->cause_acidic_silica problem_no_elution->cause_acidic_silica cause_decomp Cause: Compound decomposition problem_no_elution->cause_decomp cause_overload Cause: Column overloaded problem_poor_sep->cause_overload cause_bad_loading Cause: Poor sample loading (wide band) problem_poor_sep->cause_bad_loading cause_wrong_solvent Cause: Incorrect solvent system problem_poor_sep->cause_wrong_solvent solution_add_base Solution: Add 1-2% Et3N or NH4OH to eluent cause_acidic_silica->solution_add_base solution_change_phase Solution: Use deactivated silica, amine-silica, or alumina cause_acidic_silica->solution_change_phase cause_decomp->solution_change_phase Test stability on TLC solution_reduce_load Solution: Reduce sample load (e.g., <2% of silica mass) cause_overload->solution_reduce_load solution_dry_load Solution: Use dry loading technique cause_bad_loading->solution_dry_load solution_retune_solvent Solution: Re-optimize eluent using TLC (target Rf ~0.3) cause_wrong_solvent->solution_retune_solvent

Caption: Troubleshooting workflow for column chromatography of this compound.

References

Technical Support Center: Recrystallization of 4-Amino-2,2'-bipyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the recrystallization of 4-amino-2,2'-bipyridine, designed for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the recrystallization of 4-amino-2,2'-bipyridine?

A1: A specific, universally optimal solvent for 4-amino-2,2'-bipyridine is not extensively documented in publicly available literature. However, based on the general solubility of bipyridine derivatives, polar organic solvents are a good starting point.[1] The solubility of the related compound 4,4'-diamino-2,2'-bipyridine in DMSO and methanol suggests these or similar solvents could be effective.[2] The ideal solvent should dissolve the compound well at its boiling point but poorly at low temperatures. A solvent screening is highly recommended to determine the best solvent for your specific batch of 4-amino-2,2'-bipyridine.

Q2: How can I perform a solvent screening for recrystallization?

A2: To perform a solvent screening, take a small amount of your crude 4-amino-2,2'-bipyridine and test its solubility in various solvents at room temperature and at the solvent's boiling point. The table below outlines a general procedure and interpretation.

StepProcedureObservationInterpretation
1Place ~10-20 mg of crude product into a test tube.--
2Add a small amount (e.g., 0.5 mL) of the test solvent at room temperature and agitate.The solid dissolves completely.The solvent is unsuitable as the compound is too soluble at room temperature.
The solid does not dissolve.Proceed to the next step.
3Heat the suspension to the solvent's boiling point.The solid dissolves completely.This is a potentially good solvent. Proceed to the next step.
The solid does not dissolve or dissolves very poorly.The solvent is unsuitable as the compound is not soluble enough at high temperatures.
4Cool the solution to room temperature and then in an ice bath.Abundant crystal formation is observed.Ideal Solvent.
Little to no crystal formation.The compound may be too soluble even at low temperatures, or the solution is too dilute.

Potential Solvents to Screen:

  • Methanol

  • Ethanol

  • Acetonitrile

  • Ethyl Acetate

  • Toluene

  • Water (or mixed solvent systems like ethanol/water)

Q3: My purified 4-amino-2,2'-bipyridine has a low melting point. What does this indicate?

A3: A low or broad melting point range for your recrystallized 4-amino-2,2'-bipyridine typically indicates the presence of impurities. The melting point of pure 4-amino-2,2'-bipyridine is reported to be 128-129°C.[3] Impurities can disrupt the crystal lattice, leading to a depression and broadening of the melting point range. A second recrystallization may be necessary to improve purity.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No Crystals Form Upon Cooling 1. Too much solvent was used, resulting in a solution that is not saturated at low temperatures.[4] 2. The solution is supersaturated.1. Boil off some of the solvent to increase the concentration and allow it to cool again.[4][5] 2. Induce crystallization by:     a. Scratching the inside of the flask with a glass rod.[6]     b. Adding a seed crystal of pure 4-amino-2,2'-bipyridine.[6]     c. Cooling the solution in an ice bath for a longer period.
"Oiling Out" - Formation of an Oil Instead of Crystals 1. The boiling point of the solvent is higher than the melting point of the compound (128-129°C), causing it to melt before it crystallizes.[4] 2. The solution is too concentrated, causing the compound to precipitate out of solution too quickly above its melting point.[7] 3. Significant impurities are present, depressing the melting point.[4]1. Select a solvent with a lower boiling point. 2. Reheat the solution to dissolve the oil, add a small amount of additional solvent to reduce the concentration, and allow it to cool more slowly.[4][7] 3. Consider purifying the crude material by another method, such as column chromatography, before recrystallization.[8]
Low Yield of Recovered Crystals 1. Too much solvent was used, causing a significant amount of the product to remain dissolved in the mother liquor.[7] 2. Premature crystallization occurred during hot filtration (if performed). 3. The crystals were washed with a solvent in which they are soluble.1. Reduce the amount of solvent used to the minimum required to dissolve the compound at high temperature. The mother liquor can be concentrated to recover more product, although it may be less pure.[7] 2. Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated. Use a slight excess of hot solvent to prevent premature crystallization in the funnel.[5] 3. Wash the crystals with a small amount of ice-cold recrystallization solvent.
Colored Crystals 1. Colored impurities are present in the crude material.1. Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product.
Crystallization Occurs Too Rapidly 1. The solution is too concentrated. 2. The cooling process is too fast.1. Reheat the solution and add a small amount of additional solvent.[7] 2. Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can also slow down the cooling rate.

Experimental Protocol: Recrystallization of 4-amino-2,2'-bipyridine

This protocol is a general guideline. The choice of solvent and specific volumes should be optimized based on your preliminary solvent screening.

  • Dissolution:

    • Place the crude 4-amino-2,2'-bipyridine in an Erlenmeyer flask.

    • Add a minimal amount of the selected recrystallization solvent.

    • Heat the mixture on a hot plate with stirring.

    • Continue to add small portions of the hot solvent until the solid just completely dissolves. Avoid adding a large excess of solvent to ensure a good yield.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and add a very small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional, but recommended if insoluble impurities or charcoal are present):

    • Preheat a stemless funnel and a new Erlenmeyer flask on a hot plate.

    • Place a fluted filter paper in the funnel.

    • Quickly pour the hot solution through the fluted filter paper into the clean, preheated flask.

  • Crystallization:

    • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

    • Allow the crystals to dry completely under vacuum.

Visualizations

Recrystallization_Troubleshooting_Workflow start Start Recrystallization dissolve Dissolve crude product in hot solvent start->dissolve cool Cool solution dissolve->cool crystals_form Do crystals form? cool->crystals_form oil_out Does it 'oil out'? crystals_form->oil_out No collect_crystals Collect and dry crystals crystals_form->collect_crystals Yes troubleshoot_no_crystals Troubleshoot: - Reduce solvent volume - Scratch flask - Add seed crystal oil_out->troubleshoot_no_crystals No troubleshoot_oil Troubleshoot: - Reheat and add more solvent - Cool slowly - Choose lower boiling solvent oil_out->troubleshoot_oil Yes troubleshoot_no_crystals->cool troubleshoot_oil->cool

Caption: Troubleshooting workflow for the recrystallization of 4-amino-2,2'-bipyridine.

Recrystallization_Factors success Successful Recrystallization solvent Solvent Choice solvent->success cooling Cooling Rate cooling->success concentration Concentration concentration->success purity Initial Purity purity->success

Caption: Key factors influencing the success of recrystallization.

References

Technical Support Center: Synthesis of [2,2'-Bipyridin]-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of [2,2'-Bipyridin]-4-amine. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: My Chichibabin amination of 2,2'-bipyridine is resulting in a low yield of this compound. What are the common causes and how can I improve it?

A1: Low yields in the Chichibabin reaction for synthesizing this compound are a frequent issue. This reaction, which involves the direct amination of the pyridine ring, can be challenging. Key factors influencing the yield include:

  • Reaction Conditions: Traditional Chichibabin conditions often require high temperatures and strong bases like sodium amide, which can lead to side reactions and decomposition.

  • Substrate Reactivity: The 2,2'-bipyridine system's electronic properties can affect the regioselectivity and efficiency of the amination.

  • Side Reactions: The formation of isomeric amines (e.g., amination at the 6-position) and di-aminated products can significantly reduce the yield of the desired 4-amino product.

Troubleshooting Strategies:

  • Alternative Amination Methods: Consider using modern variations of the Chichibabin reaction. For instance, using sodium hydride (NaH) in the presence of lithium iodide (LiI) with the amine has been shown to be effective for the amination of pyridines under milder conditions.[1][2]

  • Temperature Optimization: Carefully control the reaction temperature. Running the reaction at the lowest effective temperature can help minimize the formation of byproducts.

  • Stoichiometry Control: Precise control over the stoichiometry of the aminating agent is crucial to avoid over-amination leading to di-substituted products.

Q2: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity for this compound?

A2: Poor selectivity is a common challenge in pyridine functionalization. To enhance the selectivity for the desired 4-amino isomer:

  • Directed Synthesis: Instead of direct amination, consider a multi-step synthetic route. For example, starting with a pre-functionalized bipyridine, such as 4-nitro-2,2'-bipyridine-N,N'-dioxide, and subsequently reducing the nitro group to an amine can provide excellent regioselectivity. An improved synthesis of 4,4'-diamino-2,2'-bipyridine from 4,4'-dinitro-2,2'-bipyridine-N,N'-dioxide has been reported with high yields.[3] A similar strategy can be adapted for the mono-amino product.

  • Protecting Groups: If starting with a bipyridine derivative that has multiple reactive sites, the use of protecting groups can direct the amination to the desired position.

  • Catalyst and Ligand Choice: In cross-coupling approaches, the choice of catalyst and ligands can significantly influence the regioselectivity of the reaction.

Q3: The purification of this compound from the crude reaction mixture is proving difficult. What are the best practices for purification?

A3: The polarity of this compound and the presence of structurally similar isomers can complicate purification.

  • Column Chromatography: Silica gel column chromatography is a common purification method. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, can effectively separate the desired product from starting materials and non-polar byproducts.

  • Acid-Base Extraction: The basicity of the amino group and the pyridine nitrogens can be exploited. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the pH of the aqueous layer can be raised to precipitate or extract the purified amine.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be a highly effective purification technique. Screening various solvents is recommended to find the optimal conditions.

  • Derivatization: In cases of severe purification challenges, converting the amine to a less polar derivative (e.g., an amide or a carbamate) can facilitate purification. The protecting group can then be removed in a subsequent step.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Formation - Inactive reagents- Incorrect reaction temperature- Presence of moisture or oxygen in sensitive reactions- Check the quality and purity of starting materials and reagents.- Optimize the reaction temperature; some aminations require elevated temperatures while others may need cooling to control exotherms.- Ensure anhydrous and inert atmosphere (e.g., nitrogen or argon) conditions, especially when using organometallic reagents or strong bases like NaH.
Formation of Dark, Tarry Byproducts - Decomposition of starting materials or product at high temperatures- Undesired polymerization or side reactions- Lower the reaction temperature.- Use a milder aminating agent or reaction conditions.- Decrease the reaction time and monitor the progress closely using techniques like TLC or LC-MS.
Incomplete Reaction - Insufficient reaction time- Low reaction temperature- Inadequate mixing- Extend the reaction time and monitor for completion.- Gradually increase the reaction temperature.- Ensure efficient stirring, especially for heterogeneous reaction mixtures.
Product is Contaminated with Starting Material - Incomplete reaction- Inefficient purification- Drive the reaction to completion by extending the time or adding a slight excess of one reagent.- Optimize the purification protocol (e.g., adjust the solvent gradient in chromatography, perform an acid-base extraction).

Experimental Protocols

Protocol 1: Amination using Sodium Hydride and Lithium Iodide (Adapted from Pyridine Amination)

This protocol is an adaptation of a general method for C2 amination of pyridines and may require optimization for the synthesis of this compound.[1][2]

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), add sodium hydride (NaH, 3 equivalents) and lithium iodide (LiI, 2 equivalents).

  • Solvent and Reagents: Add anhydrous tetrahydrofuran (THF). To this suspension, add 2,2'-bipyridine (1 equivalent) followed by the desired amine (e.g., a protected ammonia equivalent or a primary amine, 2 equivalents).

  • Reaction: Heat the reaction mixture to reflux (or a sealed tube at 85 °C) and stir for 18-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and carefully quench the excess NaH with a few drops of water or ethanol. Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Reduction of a Nitro-Bipyridine Precursor (Conceptual)

This protocol is based on the reported synthesis of 4,4'-diamino-2,2'-bipyridine and would need to be adapted for the mono-amino target.[3]

  • Starting Material: Begin with 4-nitro-2,2'-bipyridine or its N-oxide derivative.

  • Reduction: Dissolve the nitro-bipyridine in a suitable solvent such as ethanol. Add a catalyst, for example, 10% Palladium on carbon (Pd/C).

  • Reducing Agent: To the refluxing suspension, add a reducing agent like hydrazine hydrate dropwise over a period of 1 hour.

  • Reaction Monitoring: Monitor the reaction for the disappearance of the starting material by TLC.

  • Work-up: Once the reaction is complete, cool the mixture and filter off the catalyst. Remove the solvent under reduced pressure.

  • Purification: The resulting crude this compound can be purified by recrystallization or column chromatography.

Visualizations

experimental_workflow General Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis start Select Synthesis Route (e.g., Direct Amination or Reduction) reaction Perform Reaction under Optimized Conditions start->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring quench Quench Reaction & Remove Catalyst monitoring->quench Reaction Complete extraction Aqueous Work-up & Extraction quench->extraction purification Purify Crude Product (Chromatography, Recrystallization) extraction->purification characterization Characterize Pure Product (NMR, MS, etc.) purification->characterization

Caption: A generalized experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed check_reaction Analyze Reaction Mixture (TLC, LC-MS) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete side_products Significant Side Products? incomplete->side_products No optimize_conditions Optimize Reaction Conditions: - Increase Time/Temperature - Check Reagent Stoichiometry incomplete->optimize_conditions Yes change_route Consider Alternative Route: - Different Aminating Agent - Multi-step Synthesis side_products->change_route Yes no_product No/Trace Product? side_products->no_product No optimize_purification Optimize Purification: - Adjust Chromatography Gradient - Use Acid-Base Extraction no_product->optimize_purification No, but recovery is low check_reagents Verify Reagent Purity and Reaction Setup (Anhydrous/Inert Conditions) no_product->check_reagents Yes

Caption: A decision-making diagram for troubleshooting low yields in the synthesis of this compound.

References

Technical Support Center: Synthesis of Substituted Bipyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of substituted bipyridines. This guide provides answers to frequently asked questions and detailed troubleshooting advice to help overcome challenges such as low yields and the formation of side products.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Issues

Question 1: My cross-coupling reaction for bipyridine synthesis is resulting in a low or no yield. What are the common causes and how can I fix this?

Answer: Low or no yield in bipyridine synthesis is a frequent issue and can be attributed to several factors, particularly related to the pyridine ring's properties and the sensitivity of catalytic systems.

  • Catalyst Inactivation/Inhibition: The nitrogen lone pair on the pyridine substrate and the resulting bipyridine product can coordinate with the metal center of the catalyst (e.g., palladium), leading to deactivation and reduced turnover.

    • Solution: Employ bulky, electron-rich phosphine ligands to shield the metal center and promote the desired catalytic cycle. Consider a higher catalyst loading, balancing cost and efficiency. Protecting the pyridine nitrogen, for instance, by forming a pyridine N-oxide, can also mitigate catalyst inhibition.

  • Poor Quality of Reagents or Solvents: Cross-coupling reactions are often sensitive to air and moisture. Impurities in starting materials, reagents, or solvents can significantly lower yields.

    • Solution: Ensure all starting materials and reagents are of high purity. Use anhydrous solvents and thoroughly degas them to remove dissolved oxygen before use. All air- and moisture-sensitive reagents should be handled under an inert atmosphere (e.g., argon or nitrogen).

  • Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of base can all dramatically impact the reaction outcome.

    • Solution: A systematic optimization of reaction parameters is crucial. Screen different solvents, bases, and temperatures to find the optimal conditions for your specific substrates.

Suzuki-Miyaura Coupling

Question 2: I'm observing significant homocoupling of my boronic acid reagent in my Suzuki-Miyaura coupling reaction. How can I minimize this side reaction?

Answer: Homocoupling is a common side reaction in Suzuki-Miyaura couplings, leading to the formation of symmetric bipyridines instead of the desired unsymmetrical product.

  • Presence of Oxygen: Molecular oxygen can promote the homocoupling of organoboronic acids.

    • Solution: It is critical to thoroughly degas all solvents and ensure the reaction is conducted under a strictly inert atmosphere.

  • Suboptimal Ligand or Catalyst System: The choice of ligand and palladium precursor can influence the relative rates of cross-coupling versus homocoupling.

    • Solution: Screen various phosphine ligands. Bulky and electron-donating ligands often favor the desired cross-coupling pathway over homocoupling.

  • Reaction Temperature: Higher temperatures can sometimes favor homocoupling.

    • Solution: Consider lowering the reaction temperature. For instance, if homocoupling of a boronic ester is observed at 90 °C, reducing the temperature to 70-80 °C may be beneficial.

Question 3: My 2-pyridylboronic acid is unstable and I'm seeing protodeboronation as a major side reaction. What can I do?

Answer: Protodeboronation, the cleavage of the C-B bond, is a known issue with some organoboron reagents, especially under basic conditions.

  • Base-Catalyzed Decomposition: The rate of protodeboronation is highly pH-dependent and often catalyzed by the base used in the reaction.

    • Solution: Use milder bases such as potassium fluoride (KF) or carefully control the pH of the reaction mixture.

  • Presence of Water: Water is the proton source for this side reaction.

    • Solution: While Suzuki couplings can tolerate some water, ensuring anhydrous conditions can help minimize protodeboronation.

  • Ligand Choice: Certain ligands can promote this side reaction.

    • Solution: Bulky phosphine ligands have been shown to sometimes promote palladium-catalyzed protodeboronation. Experimenting with less sterically hindered ligands might be advantageous.

  • Stable Boron Reagents: The stability of the boron reagent is crucial.

    • Solution: Utilize more stable boron reagents like MIDA (N-methyliminodiacetic acid) or pinacol esters.

Stille Coupling

Question 4: In my Stille coupling reaction, I'm getting a lot of homocoupled product from my organostannane reagent. How can I prevent this?

Answer: Homocoupling of the organostannane reagent is a primary side reaction in Stille couplings. This can occur through the reaction of two organostannane equivalents with the Pd(II) precatalyst or via a radical process with the Pd(0) catalyst.

  • Reaction Conditions: The reaction conditions can favor homocoupling.

    • Solution: Optimization of the reaction temperature and other parameters is key. Stille couplings often require elevated temperatures, which can also promote side reactions. Careful tuning of the conditions for your specific substrates is necessary.

  • Toxicity of Reagents: Organotin compounds are known to be highly toxic.

    • Solution: Handle all organostannane reagents with extreme care in a well-ventilated fume hood. Consider alternative coupling methods if toxicity is a major concern.

Nickel-Catalyzed Coupling

Question 5: My nickel-catalyzed homocoupling of a 2-halopyridine is giving me a low yield due to reductive dehalogenation. How can I improve this?

Answer: While nickel catalysis can be a cost-effective method for synthesizing bipyridines, competing reductive dehalogenation of the starting material can lead to low yields of the desired product.

  • Catalyst System and Reductant: The choice of nickel catalyst, ligands, and the reducing agent is critical.

    • Solution: A common system involves using NiCl₂, PPh₃, and Zn. Other systems, such as nickel-catalyzed electroreductive homocoupling, have shown high yields. The use of manganese powder as a terminal reductant in a ligand-free system has also been reported to be effective.

Data Presentation: Comparison of Coupling Methods

Coupling MethodCommon Side ReactionsTypical YieldsKey AdvantagesKey Disadvantages
Suzuki-Miyaura Homocoupling of boronic acids, Protodeboronation, DehalogenationModerate to High (50-95%)Tolerant to many functional groups, Commercially available reagentsInstability of some pyridylboronic acids, Potential for side reactions
Stille Homocoupling of organostannanes, Cine substitutionModerate to HighHighly reactive, can be used where Suzuki coupling failsToxicity of organotin reagents, Often requires harsh reaction conditions
Nickel-Catalyzed Reductive dehalogenation, HomocouplingGood to Excellent (up to 98%)Cost-effective catalystCompeting side reactions can lower yields
Negishi Catalyst deactivation by productHighHigh yields, Mild reaction conditions, Good functional group toleranceRequires preparation of organozinc reagents

Mandatory Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R1-Pd(II)Ln-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R1-Pd(II)Ln-R2 Transmetal->PdII_R2 XBM X-B(OR)2 Transmetal->XBM RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R1-R2 (Bipyridine) RedElim->Product R1X R1-X (Pyridyl Halide) R1X->OxAdd R2BM R2-B(OR)2 (Pyridyl Boronic Acid/Ester) R2BM->Transmetal Base Base Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Low_Yield Start Low Yield in Bipyridine Synthesis Cause1 Catalyst Inactivation/ Inhibition Start->Cause1 Cause2 Poor Reagent/ Solvent Quality Start->Cause2 Cause3 Suboptimal Reaction Conditions Start->Cause3 Cause4 Major Side Reactions Start->Cause4 Solution1a Use Bulky, Electron-Rich Ligands Cause1->Solution1a Solution1b Increase Catalyst Loading Cause1->Solution1b Solution1c Use Protecting Groups Cause1->Solution1c Solution2 Ensure Pure Reagents & Use Anhydrous, Degassed Solvents Cause2->Solution2 Solution3 Optimize Temperature, Base, Solvent, & Reaction Time Cause3->Solution3 Solution4 Address Specific Side Reactions (e.g., Homocoupling, Protodeboronation) Cause4->Solution4

Caption: Troubleshooting workflow for low yield in bipyridine synthesis.

Caption: Logical relationships between common side reactions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the synthesis of bipyridine derivatives via Suzuki-Miyaura coupling. Optimization of specific parameters may be necessary for different substrates.

Materials:

  • Palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄) (1-5 mol%)

  • Ligand (e.g., PPh₃, SPhos) (1-5 mol% equivalent to palladium)

  • Aryl Halide (e.g., 2-bromopyridine) (1.0 mmol)

  • Arylboronic Acid or Ester (1.2-1.5 mmol)

  • Base (e.g., K₂CO₃, Cs₂CO₃, KF) (2.0-3.0 mmol)

  • Anhydrous Solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Schlenk tube or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In an oven-dried, resealable Schlenk tube, add the palladium source, the ligand, the aryl halide, the arylboronic acid/ester, and the base.

  • Inert Atmosphere: Cap the Schlenk tube with a rubber septum, then evacuate and backfill with an

Troubleshooting low reactivity in catalytic cycles with bipyridine ligands

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low reactivity in catalytic cycles involving bipyridine ligands.

Frequently Asked Questions (FAQs)

Q1: My catalytic reaction with a bipyridine ligand is showing low or no conversion. What are the common causes?

Low reactivity in catalytic cycles with bipyridine ligands can stem from several factors. A primary issue is catalyst deactivation, which can occur through product inhibition. The bipyridine product of a reaction can strongly coordinate to the metal center, effectively poisoning the catalyst and preventing further turnovers.[1][2] Another common issue is the formation of inactive metal species, such as palladium black, which can be caused by high temperatures or the presence of impurities.[1] Additionally, the electronic and steric properties of the bipyridine ligand itself may not be optimal for the specific transformation, leading to a slow or stalled reaction.[3][4] The stability of other reagents, such as boronic acids in Suzuki couplings, can also impact reaction efficiency.[5]

Q2: How do substituents on the bipyridine ligand affect catalytic activity?

Substituents on the bipyridine framework are crucial for fine-tuning the electronic and steric properties of the metal complex, which in turn dictates catalytic activity.[3][6]

  • Electronic Effects: Electron-donating groups (e.g., -CH₃, -OCH₃) increase electron density on the metal center, which can enhance reactivity in certain steps of the catalytic cycle.[3][7] Conversely, electron-withdrawing groups (e.g., -CF₃, -CN) make the metal more electrophilic.[3] The effect of these groups is context-dependent; for instance, in water oxidation catalysis by ruthenium complexes, electron-donating groups increase the catalytic rate, while electron-withdrawing groups decrease it.[7]

  • Steric Effects: Bulky substituents, particularly at the 6,6'-positions, can create a specific pocket around the metal center. This can influence selectivity, promote reductive elimination, and in some cases, even enable catalytic activity at a previously unreactive oxidation state by facilitating ligand dissociation.[3][4] However, excessive steric bulk can also hinder or prevent ligand coordination to the metal center.[8][9]

Q3: My reaction requires high catalyst loading to achieve a reasonable yield. Why is this?

High catalyst loadings are often necessary to compensate for catalyst deactivation.[1] As the reaction proceeds, a portion of the catalyst may become inactive due to product inhibition or decomposition.[1][2] By starting with a higher concentration of the catalyst, a sufficient amount of active species remains to drive the reaction to completion.[1]

Q4: I am observing the formation of a black precipitate in my reaction. What is it and how can I prevent it?

The black precipitate is likely palladium black, an agglomeration of the active Pd(0) species into an inactive form.[1] Its formation is often promoted by high reaction temperatures or the presence of oxygen and other impurities.[1][5] To prevent its formation, consider the following:

  • Lower the reaction temperature and extend the reaction time.[1]

  • Ensure all solvents and reagents are rigorously degassed and the reaction is run under a positive pressure of an inert gas (e.g., Argon or Nitrogen).[1][5]

  • Use a sufficient excess of the bipyridine ligand to stabilize the active catalytic species.[1]

Q5: How can I overcome product inhibition?

Product inhibition is a significant challenge in reactions where the product is also a bipyridine.[1][2] To mitigate this, you can:

  • Increase the initial catalyst loading.[1]

  • Consider a slow addition of the limiting reagent to maintain a low concentration of the product throughout the reaction.[1]

  • Employ bulky ligands, which can suppress the coordination of the bipyridine product.[2]

Troubleshooting Guides

Issue: Low Catalytic Activity or Stalled Reaction

Possible CauseTroubleshooting StepExpected Outcome
Suboptimal Ligand Electronics Screen a series of bipyridine ligands with varying electron-donating and electron-withdrawing substituents.Identification of a ligand with electronic properties that accelerate the rate-determining step of the catalytic cycle.
Unfavorable Ligand Sterics Test bipyridine ligands with different steric profiles, particularly at the 6,6'-positions.Enhanced reactivity or selectivity due to a more favorable steric environment around the metal center.[4][8]
Catalyst Deactivation (Product Inhibition) Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%).[1] Consider slow addition of the limiting reagent.Improved conversion by compensating for the portion of the catalyst that becomes inactive.[1]
Formation of Inactive Species (e.g., Palladium Black) Lower the reaction temperature and extend the reaction time.[1] Ensure rigorous inert atmosphere techniques.[1][5]Prevention of catalyst agglomeration, leading to a higher concentration of active catalyst throughout the reaction.
Poor Ligand-to-Metal Ratio Increase the equivalents of the bipyridine ligand relative to the metal precursor.Stabilization of the active catalytic species and prevention of decomposition.[1]
Presence of Impurities or Oxygen Purify all reactants and solvents. Degas all liquids and purge the reaction vessel thoroughly with an inert gas.[1][5]Removal of potential catalyst poisons and prevention of oxidative side reactions.[5]
Instability of Reaction Components For reactions involving unstable reagents like 2-pyridylboronic acids, consider using more stable derivatives.[5]Improved reaction efficiency due to the longevity of the coupling partner.

Data Presentation

Table 1: Effect of Bipyridine Ligand Substitution on Catalytic Performance

Substituent TypePosition on Bipyridine RingGeneral Effect on Metal CenterPotential Impact on CatalysisReferences
Electron-Donating Groups (e.g., -CH₃, -OCH₃)4,4'- or 5,5'-Increases electron densityMay enhance reactivity in certain catalytic steps.[3] Can increase turnover frequencies in some systems.[4][3][4][7]
Electron-Withdrawing Groups (e.g., -CF₃, -CN)4,4'- or 5,5'-Decreases electron density, making it more electrophilicCan be beneficial for steps requiring a more electrophilic metal center. May decrease the rate in other cases.[3][7][3][7]
Sterically Bulky Groups (e.g., -tBu, Aryl)6,6'-Creates a sterically hindered coordination sphereCan promote reductive elimination, influence selectivity, and prevent catalyst dimerization.[3][10] May also hinder substrate binding.[8][9][3][4][8][9][10]
Chiral Substituents VariousCreates a chiral environmentInduces enantioselectivity in asymmetric catalysis.[3]
N-Oxide Functionality One of the pyridine nitrogensIncreases the electron-donating ability of the ligandCan enhance the nucleophilicity of the oxygen, which is crucial for activating certain substrates.[11][11]

Experimental Protocols

Protocol 1: General Procedure for a Nickel-Catalyzed Cross-Electrophile Coupling

This is a generalized protocol and should be optimized for specific substrates and ligands.

  • In a nitrogen-filled glovebox, charge a reaction vial with the nickel precursor (e.g., (2,2'-Bipyridine)nickel(II) dichloride, 5 mol%), the desired substituted bipyridine ligand (if not pre-complexed, 5.5 mol%), and a reducing agent (e.g., zinc dust, 1.5 equivalents).

  • Add the aryl halide (1.0 equivalent) and the alkyl halide (1.2 equivalents) to the vial.

  • Add anhydrous, degassed solvent (e.g., DMF).

  • Seal the vial and stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Extract the product with an appropriate organic solvent, dry the combined organic layers, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Electrocatalytic CO₂ Reduction

This protocol outlines a general setup for a controlled-potential electrolysis experiment.

  • Prepare a solution of the catalyst (e.g., a Ru(II) or Re(I) bipyridine complex) and a supporting electrolyte in anhydrous acetonitrile.

  • Transfer the solution to an electrochemical cell.

  • Purge the solution with argon for at least 15 minutes to remove dissolved oxygen.

  • Record a cyclic voltammogram under argon to determine the reduction potential of the catalyst.

  • Purge the solution with CO₂ for at least 30 minutes.

  • Perform controlled-potential electrolysis at a potential slightly more negative than the catalytic onset potential.

  • Analyze the reaction products by gas chromatography or other suitable methods.

Visualizations

Catalytic_Cycle M_L M(L) Precatalyst Active_Catalyst Active M(0) Species M_L->Active_Catalyst Activation Oxidative_Addition Oxidative Addition Complex Active_Catalyst->Oxidative_Addition Ar-X Deactivation Deactivated Catalyst (e.g., Product Inhibition) Active_Catalyst->Deactivation Transmetalation Transmetalation Intermediate Oxidative_Addition->Transmetalation R-M' Oxidative_Addition->Deactivation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Active_Catalyst Ar-R Product Product Reductive_Elimination->Product

Caption: A generalized catalytic cross-coupling cycle highlighting the potential for catalyst deactivation.

Troubleshooting_Workflow Start Low Reactivity Observed Check_Conditions Verify Reaction Conditions (Temp, Atmosphere, Purity) Start->Check_Conditions Modify_Ligand Modify Bipyridine Ligand Check_Conditions->Modify_Ligand Electronics Vary Electronic Properties (EDG vs EWG) Modify_Ligand->Electronics No Improvement Sterics Vary Steric Bulk (esp. 6,6'-positions) Modify_Ligand->Sterics No Improvement Success Reactivity Restored Modify_Ligand->Success Improvement Optimize_Ratio Optimize Ligand/Metal Ratio & Catalyst Loading Electronics->Optimize_Ratio Sterics->Optimize_Ratio Alternative_Method Consider Alternative Coupling Method Optimize_Ratio->Alternative_Method Still Low Reactivity Optimize_Ratio->Success Improvement Alternative_Method->Success

Caption: A workflow for troubleshooting low reactivity in bipyridine-ligated catalytic reactions.

References

Technical Support Center: Optimizing Negishi Cross-Coupling of Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Negishi cross-coupling reactions for pyridine substrates.

Troubleshooting Guide

This section addresses common issues encountered during the Negishi cross-coupling of pyridines, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Conversion to the Desired Product

Q: My Negishi coupling reaction with a pyridine substrate is showing low or no yield. What are the first steps to troubleshoot this?

A: Low or no conversion is a frequent issue. Systematically check the following critical parameters:

  • Quality of Reagents and Solvents: The Negishi reaction is highly sensitive to air and moisture. Ensure that all solvents are anhydrous and properly degassed to remove oxygen. Reagents, especially the organozinc species, must be handled under a strict inert atmosphere (argon or nitrogen).[1] Impurities in the starting materials can also inhibit the catalyst.

  • Formation and Activity of the Organozinc Reagent: The preparation and handling of the pyridylzinc reagent are crucial. For instance, in the synthesis of 2'-Methyl-2,3'-bipyridine, the pyridylzinc reagent is typically prepared in situ from the corresponding halopyridine.[2] It's essential to confirm the formation of the active organozinc species. You can do this by quenching a small aliquot of the organozinc solution with a proton source (e.g., saturated aqueous NH₄Cl) and analyzing the outcome by GC-MS or ¹H NMR.

  • Catalyst and Ligand Integrity: The palladium catalyst and phosphine ligands can degrade if not stored and handled correctly. Use fresh catalysts and ligands whenever possible. For challenging substrates, consider using more robust and specialized ligands like XPhos or SPhos.[3][4]

Issue 2: Catalyst Deactivation and Stalled Reactions

Q: My reaction starts but then stalls, often at 30-60% conversion. What could be causing this catalyst deactivation?

A: A stalling reaction often points to catalyst deactivation during the process. Here are common causes:

  • Product Inhibition: The bipyridine product itself can be a strong chelating ligand for the palladium catalyst, leading to product inhibition.[5] This is a known challenge in the synthesis of bipyridines.

  • Substrate-Related Inhibition: Functional groups on your pyridine substrate, such as unprotected amines or thiols, can coordinate to the palladium center and inhibit catalysis. The nitrogen atom of the pyridine ring itself can also interfere with the catalyst.

  • Insufficient Catalyst Loading: For difficult couplings, a higher catalyst loading might be necessary to overcome gradual deactivation. However, for process chemistry, this is often undesirable. Screening different ligands to find a more stable catalytic system is a better long-term solution.[6]

Issue 3: Formation of Side Products

Q: I'm observing significant homocoupling of my pyridine starting materials. How can I minimize this side reaction?

A: Homocoupling is a common side reaction that reduces the yield of the desired cross-coupled product.

  • Strictly Anaerobic Conditions: The presence of oxygen can promote the homocoupling of organozinc reagents. Ensure all solvents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere.

  • Optimize Ligand and Catalyst System: The choice of ligand can influence the relative rates of cross-coupling versus homocoupling. Bulky, electron-rich phosphine ligands often favor the desired cross-coupling pathway.

  • Purity of Organozinc Reagent: Impurities or incomplete formation of the organozinc reagent can lead to side reactions.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst is generally best for Negishi coupling of pyridines?

A1: There is no single "best" catalyst, as the optimal choice depends on the specific substrates and reaction conditions. However, Pd(PPh₃)₄ and PdCl₂(dppf) are commonly used and effective catalysts.[7] For more challenging couplings, particularly with less reactive aryl chlorides, catalyst systems using bulky, electron-rich biarylphosphine ligands like XPhos, SPhos, and CPhos have shown excellent results.[8][9]

Q2: How do I choose the right ligand for my reaction?

A2: Ligand choice is critical for a successful Negishi coupling. Bulky and electron-donating phosphine ligands are often preferred as they can promote the reductive elimination step and stabilize the palladium catalyst. For instance, in the coupling of secondary alkylzinc reagents with heteroaryl halides, a series of biarylphosphine ligands were evaluated, with an improved catalyst identified for electron-deficient heterocyclic substrates.[9] It is often necessary to screen a variety of ligands to find the optimal one for a specific transformation.

Q3: What is the advantage of using 2-pyridylzinc reagents over 2-pyridylboron reagents in cross-coupling reactions?

A3: While Suzuki-Miyaura coupling with organoboron reagents is very popular, 2-pyridylboron reagents are often unstable and prone to protodeboronation, which can lead to low yields.[10] In contrast, 2-pyridylzinc reagents are generally more stable and reliable nucleophiles in palladium-catalyzed cross-coupling reactions.[10] The development of solid, moderately air-stable 2-pyridylzinc reagents has further improved their ease of handling and application.[11][12][13][14][15]

Q4: Can additives improve my reaction yield?

A4: Yes, additives can have a significant impact. For example, the addition of lithium chloride (LiCl) can help to break up zinc aggregates and facilitate the transmetalation step, leading to improved reaction rates and yields.[1]

Data Presentation

The following tables summarize quantitative data on the effect of different catalysts, ligands, and reaction conditions on the Negishi cross-coupling of pyridine derivatives.

Table 1: Comparison of Palladium Catalysts for the Coupling of 1-(3-Bromopyridin-2-yl)ethanone

CatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(CF₃COO)₂PPh₃Et₃NDMF100396
PdCl₂(PPh₃)₂-Et₃NDMF100392
Pd(OAc)₂PPh₃Et₃NDMF100385
Pd₂(dba)₃PPh₃Et₃NDMF100382
Data adapted from a study on structurally similar 2-amino-3-bromopyridines.[16]

Table 2: Ligand Effects on the Coupling of Ortho-Substituted Aryl Bromides with Isopropylzinc Bromide

LigandYield (%)
CPhos (L6) 91
RuPhos (L1)80
SPhos (L2)75
XPhos (L3)68
DavePhos (L4)55
P(t-Bu)₃ (L5)45
Reaction conditions: 1 mol % Pd(OAc)₂, 1.2 mol % Ligand, THF, 23 °C, 12 h.[17]

Experimental Protocols

Protocol 1: General Procedure for Negishi Coupling of an Aryl Bromide with an Organozinc Reagent using a Pd/2,3'-Bipyridine Ligand

This protocol describes a general procedure for the Negishi cross-coupling of an aryl bromide with an organozinc reagent, employing a catalyst system generated in situ from a palladium precursor and 2,3'-bipyridine.[18]

  • Catalyst Pre-formation (Optional but Recommended): In a Schlenk flask under an inert atmosphere, dissolve the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and 2,3'-bipyridine (1-5 mol%, typically in a 1:1 or 1:2 ratio to palladium) in a minimal amount of anhydrous solvent. Stir the mixture at room temperature for 15-30 minutes.

  • Addition of Reactants: To the flask containing the catalyst, add the aryl bromide (1.0 equivalent) and additional anhydrous solvent.

  • Addition of Organozinc Reagent: Slowly add the organozinc reagent (1.1-1.5 equivalents) to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between room temperature and 100 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).

  • Quenching: Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 2'-Methyl-2,3'-bipyridine via Negishi Coupling

This protocol details the synthesis of 2'-Methyl-2,3'-bipyridine on a 45 mmol scale.[2]

  • Preparation of the Organozinc Reagent:

    • Charge a dry Schlenk flask with anhydrous tetrahydrofuran (THF, 100 mL) and 2-bromo-3-methylpyridine (~45.1 mmol) under an argon atmosphere.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Add tert-butyllithium (t-BuLi, 1.7 M in pentane, 1.1 eq., 50.0 mmol) dropwise over 20 minutes. Stir the mixture at -78 °C for an additional 30 minutes.

    • In a separate flask, dry zinc chloride (ZnCl₂, ~50.0 mmol) under vacuum with heating, then dissolve it in anhydrous THF.

    • Transfer the pyridyllithium solution to the ZnCl₂ solution via cannula at -78 °C. Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cross-Coupling Reaction:

    • To the freshly prepared pyridylzinc reagent, add 2-bromopyridine (~45.1 mmol) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 1-3 mol%).

    • Heat the reaction mixture to reflux (~66 °C for THF) and maintain this temperature for 18-24 hours.

  • Work-up and Purification:

    • After cooling to room temperature, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Adjust the pH to ~8 with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

Negishi_Catalytic_Cycle cluster_catalyst Catalyst Regeneration Pd0 Pd(0)L_n PdII_oxidative R¹-Pd(II)L_n-X Pd0->PdII_oxidative Oxidative Addition (R¹-X) PdII_transmetalation R¹-Pd(II)L_n-R² PdII_oxidative->PdII_transmetalation Transmetalation (R²-ZnX) PdII_transmetalation->Pd0 Product R¹-R² PdII_transmetalation->Product Reductive Elimination

Caption: The catalytic cycle for the Negishi cross-coupling reaction.

Troubleshooting_Workflow Start Low/No Yield in Negishi Coupling of Pyridine Check_Reagents Verify Quality of Reagents and Solvents (Anhydrous, Degassed) Start->Check_Reagents Check_Organozinc Confirm Formation and Activity of Organozinc Reagent Check_Reagents->Check_Organozinc Check_Catalyst Assess Catalyst and Ligand Integrity and Loading Check_Organozinc->Check_Catalyst Stalled_Reaction Reaction Stalls? Check_Catalyst->Stalled_Reaction Product_Inhibition Consider Product or Substrate Inhibition Stalled_Reaction->Product_Inhibition Yes Side_Products Homocoupling Side Products? Stalled_Reaction->Side_Products No Optimize_Conditions Optimize Ligand, Temperature, and Additives (e.g., LiCl) Product_Inhibition->Optimize_Conditions Side_Products->Optimize_Conditions Yes Success Improved Yield Side_Products->Success No Optimize_Conditions->Success

Caption: A troubleshooting workflow for low-yield Negishi couplings of pyridines.

References

Preventing decomposition of [2,2'-Bipyridin]-4-amine during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for [2,2'-Bipyridin]-4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in chemical reactions, with a focus on preventing its decomposition and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound during reactions?

While specific decomposition pathways for this compound are not extensively documented under a wide range of reaction conditions, concerns for aminopyridine derivatives in catalytic reactions generally include:

  • Catalyst Inhibition: The lone pairs of electrons on both the pyridine and amino nitrogens can coordinate to the metal center of a catalyst (e.g., palladium), leading to catalyst inhibition or deactivation.

  • Oxidative Decomposition: Amines can be susceptible to oxidation, which may be promoted by certain catalysts, reagents, or atmospheric oxygen, especially at elevated temperatures.

  • Side Reactions in Cross-Coupling: In reactions like Suzuki-Miyaura or Buchwald-Hartwig, common side reactions that can be mistaken for decomposition include protodeboronation of the coupling partner or dehalogenation of the starting material.

Q2: I am observing low yields in my Suzuki-Miyaura coupling reaction with this compound. Is the compound decomposing?

Low yields in Suzuki-Miyaura couplings involving aminopyridines are often due to catalyst inhibition rather than outright decomposition of the bipyridine scaffold. The bidentate chelation of the palladium catalyst by the bipyridine moiety can hinder the catalytic cycle.

Troubleshooting steps to consider:

  • Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) that can promote the formation of the active catalytic species and mitigate catalyst inhibition.

  • Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may be necessary to overcome partial deactivation.

  • Base Selection: The choice of base is critical. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective and can minimize side reactions.

  • Protecting Group Strategy: If catalyst inhibition is severe, consider protecting the amino group.

Q3: What are suitable protecting groups for the amino functionality of this compound?

The choice of protecting group depends on the reaction conditions you plan to employ. Here are some common amine protecting groups and their cleavage conditions:

Protecting GroupAbbreviationCleavage Conditions
tert-ButoxycarbonylBocStrong acid (e.g., TFA, HCl)
BenzyloxycarbonylCbz or ZCatalytic hydrogenation (H₂, Pd/C) or strong acid
9-FluorenylmethyloxycarbonylFmocMild base (e.g., piperidine in DMF)
AcetylAcAcidic or basic hydrolysis

Q4: Can I perform reactions with this compound without a protecting group?

Yes, protecting group-free synthesis is often possible and desirable to improve step economy. Success in protecting group-free reactions, such as Suzuki-Miyaura coupling, depends on the careful optimization of the reaction conditions, particularly the choice of catalyst, ligand, base, and solvent.

Troubleshooting Guides

Issue 1: Low or No Product Formation in Suzuki-Miyaura Coupling

This is a common challenge when using aminopyridine substrates due to catalyst inhibition.

Logical Troubleshooting Workflow

start Low/No Product catalyst Optimize Catalyst System start->catalyst Is catalyst active? base Screen Bases catalyst->base Still low yield success Successful Coupling catalyst->success Yield improves conditions Adjust Reaction Conditions base->conditions Still low yield base->success Yield improves protect Consider Protecting Group conditions->protect Still low yield conditions->success Yield improves protect->success Yield improves A Combine Solids: This compound-halide, Arylboronic Acid, Base B Inert Atmosphere: Evacuate & Backfill with Ar/N₂ (3x) A->B C Add Degassed Solvent B->C D Add Catalyst/Ligand C->D E Heat and Stir D->E F Monitor by TLC/LC-MS E->F G Work-up and Purification F->G

Technical Support Center: Purification of Commercial [2,2'-Bipyridin]-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of commercial [2,2'-Bipyridin]-4-amine.

Troubleshooting Guides

Commercial batches of this compound may contain various impurities arising from the synthetic route and subsequent storage. These impurities can interfere with downstream applications, making purification a critical step. Below are troubleshooting guides for common purification techniques.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. The ideal solvent will dissolve the compound sparingly at room temperature but readily at elevated temperatures.

Problem: Oiling out instead of crystallization.

  • Possible Cause: The solute is melting in the hot solvent before it dissolves, or the solution is supersaturated with impurities that lower the melting point of the mixture.

  • Solution:

    • Add a small amount of a co-solvent in which the compound is more soluble to lower the boiling point of the solvent mixture.

    • Ensure the dissolving solvent is not heated significantly above the melting point of the pure compound (approximately 128-129 °C).

    • Try a different solvent system. A mixture of ethanol and water, or ethyl acetate and hexanes, can be effective for bipyridine derivatives.

Problem: No crystal formation upon cooling.

  • Possible Cause: The solution is too dilute, or nucleation is inhibited.

  • Solution:

    • Induce crystallization by scratching the inside of the flask with a glass rod.

    • Add a seed crystal of pure this compound.

    • Slowly evaporate some of the solvent to increase the concentration.

    • Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator), but do so slowly to encourage the formation of pure crystals rather than precipitation of impurities.

Problem: Low recovery of purified product.

  • Possible Cause: The compound has significant solubility in the cold recrystallization solvent, or too much solvent was used initially.

  • Solution:

    • Minimize the amount of hot solvent used to dissolve the crude product.

    • After crystallization, cool the flask in an ice bath for an extended period to maximize precipitation.

    • When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent.

Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.

Problem: Poor separation of the desired compound from impurities.

  • Possible Cause: The chosen eluent system has inappropriate polarity.

  • Solution:

    • Optimize the solvent system using Thin Layer Chromatography (TLC) before running the column. Aim for an Rf value of 0.2-0.4 for the desired compound.

    • For this compound, which is a polar compound, a polar stationary phase like silica gel is appropriate. Start with a less polar eluent (e.g., dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., methanol). A common starting gradient could be from 100% dichloromethane to 95:5 dichloromethane:methanol.

    • The basicity of the amine can cause tailing on silica gel. Adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia to the eluent can improve peak shape and separation.

Problem: The compound is not eluting from the column.

  • Possible Cause: The eluent is not polar enough to displace the highly polar amine from the silica gel.

  • Solution:

    • Gradually increase the polarity of the eluent system. For very polar compounds, a solvent system like dichloromethane:methanol:ammonia may be necessary.

    • Ensure the crude material was properly loaded. Dry loading (adsorbing the compound onto a small amount of silica gel before adding it to the column) is often more effective than wet loading for polar compounds.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in commercial this compound?

A1: While specific impurity profiles vary between manufacturers, common impurities can include:

  • Starting materials: Unreacted precursors from the synthesis, such as substituted pyridines.

  • Isomers: Positional isomers of the amino group or the bipyridine linkage (e.g., [2,3'-Bipyridin]-4-amine or [2,2'-Bipyridin]-5-amine).

  • Byproducts of coupling reactions: Homocoupled products of the starting materials.

  • Oxidation products: The amine functionality can be susceptible to oxidation over time, leading to colored impurities.

Q2: Which purification method is generally most effective for this compound?

A2: For achieving high purity, flash column chromatography on silica gel is often the most effective method as it can separate a wider range of impurities compared to recrystallization. However, for removing small amounts of impurities from a relatively pure sample, recrystallization can be a simpler and more scalable option. The choice of method depends on the initial purity of the commercial batch and the required purity for the intended application.

Q3: How can I assess the purity of my this compound after purification?

A3: The purity of the final product should be assessed using a combination of techniques:

  • Thin Layer Chromatography (TLC): To quickly check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): To obtain quantitative purity data.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any remaining impurities.

  • Melting Point: A sharp melting point close to the literature value (128-129 °C) is indicative of high purity.

Data Presentation

The following table summarizes hypothetical purity data for a commercial batch of this compound before and after purification by different methods.

Purification MethodInitial Purity (%)Final Purity (%)Predominant Impurity Removed
Recrystallization (Ethanol/Water)95.298.5Polar, colored impurities
Column Chromatography (DCM/MeOH)95.2>99.5Isomeric and less polar byproducts
Sublimation95.299.0Non-volatile impurities

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Slowly add hot water to the ethanol solution until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the flask to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath for 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water (1:1) mixture.

  • Drying: Dry the crystals under vacuum to obtain the purified product.

Protocol 2: Flash Column Chromatography
  • Sample Preparation (Dry Loading): Dissolve the crude this compound in a suitable solvent (e.g., dichloromethane or methanol). Add silica gel (approximately 2-3 times the weight of the crude material) and evaporate the solvent under reduced pressure to obtain a free-flowing powder.

  • Column Packing: Pack a flash chromatography column with silica gel using a slurry of the initial eluent (e.g., 100% dichloromethane).

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin elution with 100% dichloromethane. Gradually increase the polarity of the eluent by adding methanol (e.g., in a stepwise gradient: 1%, 2%, 3%, 5% methanol in dichloromethane). To mitigate tailing, 0.5% triethylamine can be added to the mobile phase.

  • Fraction Collection: Collect fractions and monitor the elution of the product using TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

Experimental_Workflow cluster_recrystallization Recrystallization Workflow cluster_chromatography Column Chromatography Workflow Dissolve Dissolve in hot solvent Cool Cool slowly Dissolve->Cool Filter Filter crystals Cool->Filter Dry Dry purified product Filter->Dry Purified Purified Product Dry->Purified Load Load sample onto column Elute Elute with solvent gradient Load->Elute Collect Collect fractions Elute->Collect Evaporate Evaporate solvent Collect->Evaporate Evaporate->Purified Crude Commercial This compound Crude->Dissolve Recrystallization Crude->Load Chromatography

Caption: General experimental workflows for the purification of this compound.

Troubleshooting_Logic Start Start Purification Recrystallization Attempt Recrystallization Start->Recrystallization Column Attempt Column Chromatography Start->Column Purity_Check Check Purity (TLC/HPLC) Recrystallization->Purity_Check Column->Purity_Check Success Pure Product Purity_Check->Success Purity > 99% Failure Impurities Remain Purity_Check->Failure Purity < 99% Failure->Column Try alternative method

Caption: Logical workflow for selecting a purification strategy and troubleshooting.

References

Technical Support Center: Scaling Up the Synthesis of 4,4'-Functionalized 2,2'-Bipyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up the synthesis of 4,4'-functionalized 2,2'-bipyridines. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during laboratory and industrial-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 4,4'-disubstituted 2,2'-bipyridines?

A1: The most prevalent methods are transition-metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Negishi, and Stille couplings.[1] Ullmann coupling is also a valuable technique for creating symmetrical bipyridines.[2] Another approach involves the cyclocondensation of β-ketoenamides, which offers a flexible route to unsymmetrically functionalized bipyridines.[3]

Q2: What are the primary challenges when scaling up the synthesis of these compounds?

A2: Key challenges in scaling up include catalyst deactivation, formation of impurities such as homocoupling dimers, and difficulties in purification.[4] The bipyridine product itself can coordinate with the palladium catalyst, leading to decreased catalytic activity.[1][4] Additionally, the stability of reagents like boronic acids can be a concern.[1][4] Safety is also a major consideration, especially when handling pyrophoric reagents or dealing with exothermic reactions in large volumes.[4]

Q3: How can I minimize the formation of homocoupling byproducts?

A3: Minimizing homocoupling byproducts often involves careful optimization of reaction conditions. This includes controlling the stoichiometry of the reactants, the choice of catalyst and ligands, and the reaction temperature. For instance, in Suzuki-Miyaura coupling, using stable boronic acid derivatives like pinacol esters can reduce degradation and subsequent homocoupling.[4] Rigorous degassing of solvents and reagents is also crucial to prevent oxygen from deactivating the catalyst, which can contribute to side reactions.[4]

Q4: What are the recommended purification techniques for 4,4'-functionalized 2,2'-bipyridines on a large scale?

A4: Large-scale purification can be challenging. While silica gel column chromatography is common in the lab, it can be difficult and costly to scale up.[5] Alternative methods include crystallization, which can be highly effective if a suitable solvent system is found. For ionic products, ion-exchange chromatography can be a powerful tool.[6] In some cases, converting the product to a salt to facilitate precipitation and isolation, followed by neutralization, can be an effective strategy.

Q5: Are there any specific safety precautions I should take when scaling up these syntheses?

A5: Absolutely. Many coupling reactions are exothermic and require careful temperature control in large reactors to prevent runaway reactions.[4] If using organolithium or Grignard reagents, which are pyrophoric, extreme care must be taken.[4] The use of large volumes of flammable organic solvents also poses a significant fire risk, necessitating proper ventilation and adherence to safety protocols for handling such liquids.[4] A thorough risk assessment should always be conducted before any scale-up operation.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of 4,4'-functionalized 2,2'-bipyridines.

Issue 1: Low or Inconsistent Yields in Suzuki-Miyaura Coupling

  • Question: My Suzuki-Miyaura reaction for a 4,4'-disubstituted 2,2'-bipyridine works well on a small scale, but the yield is low and inconsistent upon scale-up. What could be the cause?

  • Answer: Low and inconsistent yields in scaled-up Suzuki-Miyaura reactions for bipyridine synthesis are common.[4] A primary issue is the tendency of the bipyridine product to coordinate with the palladium catalyst, leading to decreased catalytic activity.[4][5] Another significant challenge is the stability of the boronic acid reagents, which can be prone to degradation.[4]

    Potential Solutions:

    • Catalyst and Ligand Selection: Employing bulky ligands can help suppress the coordination of the bipyridine product to the palladium center, thus enhancing reaction efficiency.[4] Using stable palladium precatalysts can also improve consistency.

    • Reagent Quality: Use freshly prepared or high-purity boronic acids or more stable derivatives like pinacol esters to avoid degradation.[4]

    • Reaction Conditions: Ensure rigorous degassing of solvents and reagents to prevent oxygen from deactivating the catalyst.[4] Inadequate stirring in large reactors can lead to localized concentration gradients and catalyst decomposition.[4]

    • Solvent Choice: The choice of solvent is critical for scale-up. For instance, 1,2-dimethoxyethane, while effective at the lab scale, is often unsuitable for large-scale synthesis.[4] Consider exploring alternative solvents like ethanol that are more amenable to industrial production.[4]

Issue 2: Difficult Purification Due to Persistent Impurities

  • Question: My scaled-up synthesis is plagued by the formation of persistent impurities, such as triphenylphosphine oxide (TPPO) and homocoupling dimers, making purification difficult. How can I minimize these?

  • Answer: The formation of such impurities is a common hurdle. TPPO arises from the oxidation of triphenylphosphine ligands, while homocoupling dimers result from side reactions of the starting materials.

    Potential Solutions:

    • Minimizing TPPO:

      • Use phosphine-free catalyst systems if possible.

      • If phosphine ligands are necessary, use the minimum effective amount.

      • Consider alternative purification methods to silica gel chromatography for removing TPPO, such as extraction with a solvent in which TPPO is highly soluble but the product is not.

    • Minimizing Homocoupling Dimers:

      • Optimize the reaction stoichiometry and addition rate of reagents.

      • Ensure a highly active and stable catalyst to promote the desired cross-coupling over homocoupling.

      • As mentioned previously, using high-purity, stable reagents is crucial.[4]

Issue 3: Poor Solubility of Starting Materials or Products

  • Question: I am having trouble with the solubility of my starting materials or the final product in the reaction solvent, which is affecting reaction rate and isolation. What can I do?

  • Answer: Solubility issues are common, especially with highly functionalized or rigid aromatic systems.

    Potential Solutions:

    • Solvent Screening: Conduct small-scale solubility tests with a range of solvents or solvent mixtures to find an optimal system.

    • Temperature Adjustment: Increasing the reaction temperature can improve solubility, but this must be balanced with potential degradation of reagents or catalyst.

    • Phase-Transfer Catalysis: For reactions involving immiscible phases, a phase-transfer catalyst can facilitate the reaction.

    • Modification of Functional Groups: In some cases, temporarily modifying a functional group to a more soluble derivative (e.g., esterifying a carboxylic acid) can improve solubility during the reaction. The original functionality can be restored in a subsequent step.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general methodology for the synthesis of a 4,4'-diaryl-2,2'-bipyridine. Researchers should optimize conditions for their specific substrates.

Materials:

  • 4,4'-Dibromo-2,2'-bipyridine

  • Arylboronic acid (2.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., K₂CO₃, 3.0 equivalents)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure:

  • To a degassed mixture of the solvent, add 4,4'-dibromo-2,2'-bipyridine, the arylboronic acid, and the base.

  • Bubble argon or nitrogen through the mixture for 15-20 minutes to ensure an inert atmosphere.

  • Add the palladium catalyst to the mixture under a positive pressure of the inert gas.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by crystallization or column chromatography.

General Protocol for Functionalization via Deprotonation of 4,4'-Dimethyl-2,2'-bipyridine

This protocol describes a convenient route for introducing substituents at the 4 and 4' methyl positions.[7]

Materials:

  • 4,4'-Dimethyl-2,2'-bipyridine

  • Strong base (e.g., Lithium diisopropylamide (LDA), 2.1 equivalents)

  • Anhydrous THF

  • Electrophile (e.g., alkyl halide or aldehyde, 2.2 equivalents)

Procedure:

  • Dissolve 4,4'-dimethyl-2,2'-bipyridine in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add the LDA solution to the reaction mixture and stir for 1 hour at 0 °C to form the dilithium salt.[7]

  • Slowly add the electrophile to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent.

  • Dry the organic layer, concentrate, and purify the product as needed.

Quantitative Data

Table 1: Comparison of Yields for Different Synthetic Routes to Bipyridine Derivatives

Synthetic RouteKey FeaturesTypical YieldsKey Scale-up ChallengesReferences
Suzuki-Miyaura Coupling Tolerant to many functional groups; commercially available boronic acids.60-95%Boronic acid instability, catalyst deactivation by product, dimer formation.[1][4]
Negishi Coupling High yields and functional group tolerance.70-98%Preparation and handling of organozinc reagents.[4]
Stille Coupling Highly reactive, can succeed where Suzuki coupling fails.65-90%Toxicity of organotin reagents is a major drawback for industrial applications.[1]
Ullmann Coupling Good for symmetrical bipyridines.50-80%Requires high temperatures (>200 °C), stoichiometric copper, and has a limited substrate scope.[2]
Cyclocondensation Flexible route to unsymmetrically functionalized bipyridines.Moderate to goodMulti-step synthesis may be required for precursors.[3]

Visualizations

Experimental_Workflow_Suzuki_Coupling start Starting Materials (4,4'-Dihalobipyridine, Boronic Acid Derivative) reaction Suzuki-Miyaura Cross-Coupling (Pd Catalyst, Base, Solvent) start->reaction 1. Reaction Setup workup Aqueous Workup & Extraction reaction->workup 2. Quenching & Isolation purification Purification (Crystallization or Chromatography) workup->purification 3. Crude Product product Final Product (4,4'-Functionalized 2,2'-Bipyridine) purification->product 4. Pure Product

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

Troubleshooting_Logic problem Low Yield on Scale-Up catalyst Catalyst Deactivation? problem->catalyst reagent Reagent Instability? problem->reagent conditions Suboptimal Conditions? problem->conditions sol_catalyst Use Bulky Ligands or Precatalyst catalyst->sol_catalyst Solution sol_reagent Use High-Purity Reagents or Stable Derivatives reagent->sol_reagent Solution sol_conditions Ensure Rigorous Degassing & Efficient Stirring conditions->sol_conditions Solution

Caption: Troubleshooting logic for addressing low yields in scale-up synthesis.

References

Technical Support Center: Overcoming Poor Solubility of Bipyridine-Based Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the common challenge of poor solubility of bipyridine-based metal complexes.

Frequently Asked Questions (FAQs)

Q1: My bipyridine-based metal complex is poorly soluble in aqueous solutions. What are the primary strategies to improve its solubility?

A1: Poor aqueous solubility is a common issue with bipyridine-based metal complexes. The primary approaches to enhance solubility can be divided into two main categories: chemical modification and formulation strategies.[1]

  • Chemical Modification: This involves altering the chemical structure of the complex itself.

    • Ligand Modification: Introducing polar functional groups onto the bipyridine ligand is a highly effective method. Common modifications include sulfonation (-SO₃H), carboxylation (-COOH), and the addition of polyethylene glycol (PEG) chains (PEGylation), all of which increase the hydrophilicity of the complex.[1]

    • Counter-ion Exchange: For cationic complexes, the choice of counter-ion significantly impacts solubility. Replacing large, non-coordinating anions like hexafluorophosphate (PF₆⁻) or tetrafluoroborate (BF₄⁻) with smaller, more hydrophilic anions such as chloride (Cl⁻) or bromide (Br⁻) can improve water solubility.[1]

  • Formulation Strategies: These methods focus on the composition of the solution.

    • pH Adjustment: For complexes with ionizable groups like carboxylates or amines, adjusting the solution's pH can dramatically increase solubility by forming a more soluble salt.[1]

    • Co-solvents: Using a mixture of water and a water-miscible organic solvent (e.g., DMSO, ethanol) can enhance the solubility of lipophilic complexes.

    • Solubilizing Excipients: Agents like cyclodextrins and surfactants can encapsulate the complex, increasing its apparent solubility in aqueous media.[1]

Q2: How do different functional groups on the bipyridine ligand affect the solubility of the resulting metal complex?

A2: The nature of the functional groups on the bipyridine ligand has a profound effect on the solubility of the metal complex.

  • Hydrophilic Groups:

    • Sulfonate (-SO₃⁻) and Carboxylate (-COO⁻) Groups: These anionic groups significantly increase aqueous solubility, especially when deprotonated to form salts. Sulfonated complexes generally exhibit high water solubility.[1] For instance, a sulfonated Ru-bda type complex was found to be soluble at 50 µM in an aqueous buffer, whereas the dicarboxylate analogue was only partially soluble at the same concentration.

    • Polyethylene Glycol (PEG) Chains: PEGylation is a powerful technique to enhance the aqueous solubility and biocompatibility of metal complexes.[2][3]

  • Hydrophobic Groups:

    • Alkyl Chains: Introducing non-polar alkyl chains to the bipyridine ligand will decrease aqueous solubility but increase solubility in organic solvents.[4]

Q3: I am observing precipitation of my complex during a biological assay. What are the likely causes and how can I troubleshoot this?

A3: Precipitation during a biological assay can be caused by several factors:

  • Low Intrinsic Solubility: The complex may simply not be soluble enough in the assay buffer.

  • pH Mismatch: A difference in pH between your stock solution (often in DMSO) and the aqueous assay buffer can cause the complex to crash out of solution.

  • Interaction with Assay Components: The complex may be interacting with proteins or other components in the assay medium, leading to aggregation and precipitation.

Troubleshooting Steps:

  • Re-dissolve the Precipitate: Try sonicating the solution or gently warming it.

  • Adjust the Final Assay Concentration: Lowering the concentration of the complex might prevent it from exceeding its solubility limit.

  • Use a Co-solvent: If permissible for your assay, a small percentage of a water-miscible co-solvent like DMSO or ethanol in the final assay volume can help maintain solubility.

  • Incorporate Solubilizing Excipients: Consider adding cyclodextrins or non-ionic surfactants to your assay buffer to enhance the solubility of your complex.[1]

  • Filter the Solution: Before use, filter your stock solution to remove any pre-existing aggregates.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Complex will not dissolve in aqueous buffer. High lipophilicity of the complex.1. Attempt to dissolve in a small amount of a water-miscible organic solvent (e.g., DMSO, DMF, ethanol) first, then dilute with aqueous buffer. 2. Try sonication or gentle heating. 3. If the complex has ionizable groups, adjust the pH of the buffer. 4. Consider chemical modification of the ligand to introduce polar functional groups.
Precipitation occurs when diluting a stock solution in DMSO with aqueous buffer. "Salting out" effect or exceeding the solubility limit in the mixed solvent system.1. Decrease the final concentration of the complex in the assay. 2. Increase the percentage of the organic co-solvent in the final solution, if the experiment allows. 3. Add a surfactant or cyclodextrin to the aqueous buffer before adding the complex stock solution.
Complex is only soluble in non-polar organic solvents. The complex is highly non-polar.1. Modify the bipyridine ligand by adding polar functional groups (sulfonates, carboxylates, PEG chains). 2. If the complex is cationic, exchange the counter-ion for a more hydrophilic one.
Solubility is pH-dependent and low at physiological pH. The complex contains ionizable functional groups that are not charged at physiological pH.1. For acidic groups (e.g., -COOH), consider creating a salt form that is soluble at neutral pH. 2. For basic groups, investigate if a slight decrease in pH (if tolerated by the experimental system) improves solubility. 3. Redesign the ligand to include functional groups that are charged at physiological pH.

Data Presentation: Impact of Modifications on Solubility

Qualitative and Quantitative Solubility Data for Modified Bipyridine Complexes

Modification StrategyFunctional Group/ChangeEffect on Aqueous SolubilityExample Complex/Data
Ligand Modification Sulfonate (-SO₃⁻)Significant IncreaseSulfonated Ru-bda type complexes are soluble at 50 µM in aqueous buffer.
Carboxylate (-COO⁻)Increase (pH-dependent)Dicarboxylate Ru-bda type complexes are partially soluble at 50 µM in aqueous buffer.[1]
PEG ChainSignificant IncreasePEGylated Rhenium(I) polypyridine complexes show significantly higher water solubility than their non-PEGylated counterparts.[2][3]
Alkyl ChainDecreaseEnhances solubility in organic solvents.[4]
Counter-ion Exchange PF₆⁻ or BF₄⁻ → Cl⁻Increase[Ru(bpy)₃]Cl₂ is more water-soluble than --INVALID-LINK--₂.

Note: Specific quantitative solubility data for a wide range of directly comparable bipyridine-based metal complexes is limited in the public domain. The data presented illustrates general trends.

Experimental Protocols

Protocol 1: Synthesis of a Sulfonated 2,2'-Bipyridine Ligand

This protocol describes a general method for introducing sulfonate groups to a bipyridine scaffold to enhance water solubility.

Materials:

  • 2,2'-bipyridine-dicarboxylic acid

  • Thionyl chloride (SOCl₂)

  • Sodium sulfite (Na₂SO₃)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Appropriate organic solvents (e.g., DMF)

Procedure:

  • Chlorination: Convert the dicarboxylic acid to the corresponding diacyl chloride by reacting it with an excess of thionyl chloride. This reaction is typically performed in an inert atmosphere and may require heating.

  • Sulfonation: React the diacyl chloride with a solution of sodium sulfite in water. This step introduces the sulfonate groups.

  • Hydrolysis: Hydrolyze the resulting product with sodium hydroxide to yield the disodium salt of the sulfonated bipyridine.

  • Acidification and Isolation: Carefully acidify the solution with hydrochloric acid to precipitate the sulfonated bipyridine. The product can then be isolated by filtration and purified by recrystallization.

This is a generalized procedure. Specific reaction conditions should be optimized based on the starting materials and desired product.

Protocol 2: Counter-ion Exchange

This protocol describes a general method for exchanging a less soluble counter-ion (e.g., PF₆⁻) for a more soluble one (e.g., Cl⁻).

Materials:

  • Bipyridine metal complex with a PF₆⁻ counter-ion

  • A salt containing the desired counter-ion and a cation that will precipitate with PF₆⁻ (e.g., a tetra-n-butylammonium salt of the desired anion, or a chloride salt of a cation that forms an insoluble hexafluorophosphate salt).

  • Appropriate solvents for dissolving the complex and the salt, and for precipitating the product.

Procedure:

  • Dissolve the bipyridine metal complex with the PF₆⁻ counter-ion in a suitable solvent.

  • In a separate container, dissolve an excess of the salt containing the desired counter-ion (e.g., tetra-n-butylammonium chloride) in a solvent in which the starting complex is also soluble.

  • Mix the two solutions. A precipitate of the insoluble PF₆⁻ salt should form.

  • Stir the reaction mixture for a sufficient time to ensure complete exchange.

  • Remove the precipitate by filtration or centrifugation.

  • Isolate the desired complex with the new counter-ion from the filtrate, for example, by evaporation of the solvent or by precipitation with a non-solvent.

  • Wash the product to remove any remaining salts and dry under vacuum.

Protocol 3: Preparation of a Cyclodextrin Inclusion Complex

This protocol describes the co-precipitation method for forming an inclusion complex with a bipyridine metal complex to improve its aqueous solubility.

Materials:

  • Poorly soluble bipyridine-based metal complex

  • β-cyclodextrin or a derivative (e.g., hydroxypropyl-β-cyclodextrin)

  • Deionized water

  • Organic solvent in which the complex is soluble (e.g., ethanol, acetone)

Procedure:

  • Dissolve the bipyridine metal complex in a minimal amount of a suitable organic solvent.

  • In a separate beaker, dissolve an appropriate molar excess of the cyclodextrin in deionized water. Gentle heating and stirring may be required.

  • Slowly add the solution of the metal complex to the cyclodextrin solution with vigorous stirring.

  • Continue stirring the mixture for several hours to allow for the formation of the inclusion complex.

  • Remove the organic solvent under reduced pressure (if applicable) or allow it to evaporate slowly.

  • The formation of a precipitate or a change in the solution's appearance may indicate the formation of the inclusion complex.

  • Isolate the solid product by filtration or centrifugation.

  • Wash the solid with a small amount of cold water or the organic solvent used initially to remove any uncomplexed material.

  • Dry the resulting solid, which is the cyclodextrin inclusion complex, under vacuum.

Mandatory Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategies Solubility Enhancement Strategies cluster_chem_mod Chemical Modification Details cluster_form_strat Formulation Strategy Details cluster_outcome Desired Outcome Problem Poorly Soluble Bipyridine Metal Complex Chem_Mod Chemical Modification Problem->Chem_Mod Form_Strat Formulation Strategies Problem->Form_Strat Ligand_Mod Ligand Modification (-SO3H, -COOH, PEG) Chem_Mod->Ligand_Mod Counter_Ion Counter-ion Exchange (PF6- to Cl-) Chem_Mod->Counter_Ion pH_Adjust pH Adjustment Form_Strat->pH_Adjust Co_Solvent Use of Co-solvents Form_Strat->Co_Solvent Excipients Use of Excipients (Cyclodextrins) Form_Strat->Excipients Outcome Soluble Bipyridine Metal Complex Ligand_Mod->Outcome Counter_Ion->Outcome pH_Adjust->Outcome Co_Solvent->Outcome Excipients->Outcome

Caption: A logical workflow for addressing the poor solubility of bipyridine metal complexes.

signaling_pathway start Start with Poorly Soluble Complex ligand_mod Ligand Modification (e.g., Sulfonation) start->ligand_mod complexation Complexation with Metal Salt ligand_mod->complexation purification Purification of Modified Complex complexation->purification solubility_test Solubility Testing (Aqueous Buffer) purification->solubility_test soluble Soluble Complex Achieved solubility_test->soluble Yes insoluble Still Insoluble solubility_test->insoluble No formulation Formulation Strategies (e.g., Cyclodextrin) insoluble->formulation formulation->solubility_test

Caption: An experimental workflow for improving complex solubility via chemical modification.

References

Best practices for handling and storing pyrophoric catalysts in bipyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for handling and storing pyrophoric catalysts, with a specific focus on their application in bipyridine synthesis. The information is presented in a question-and-answer format to directly address common issues and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What makes a catalyst "pyrophoric" and which ones are commonly used in bipyridine synthesis?

A pyrophoric substance is a material that can spontaneously ignite in air at or below 55°C (130°F).[1] This reactivity is due to a large, reactive surface area that readily oxidizes upon contact with air. In the context of bipyridine synthesis, commonly used pyrophoric catalysts include:

  • Raney Nickel: A finely divided nickel-aluminum alloy, which becomes pyrophoric after activation (leaching of aluminum).[2][3] It is often used in hydrogenation and reductive coupling reactions.

  • Palladium on Carbon (Pd/C): While not pyrophoric in its fresh state, Pd/C can become pyrophoric after use in hydrogenation reactions, where it is saturated with hydrogen. If allowed to dry in the air, the adsorbed hydrogen can ignite.[4] It is a key catalyst in cross-coupling reactions like Suzuki and Ullmann couplings for C-C bond formation.[5][6]

  • Other Finely Divided Metals: Other finely divided metals can also exhibit pyrophoric properties and may be used in specific synthetic routes.[7]

Q2: What are the primary hazards associated with pyrophoric catalysts?

The main hazards include:

  • Spontaneous Ignition: The most significant risk is the material catching fire upon exposure to air, which can ignite flammable solvents commonly used in synthesis.[7]

  • Violent Reactions with Water or Other Reagents: Many pyrophoric materials react violently with water and other protic solvents, producing flammable hydrogen gas.[8]

  • Toxicity and Corrosivity: Besides their flammability, some pyrophoric compounds and their reaction byproducts can be toxic or corrosive.[8]

Q3: What personal protective equipment (PPE) is mandatory when handling pyrophoric catalysts?

A multi-layered approach to PPE is crucial for safety:

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles and a face shield.[5]Protects against splashes, projectiles, and unexpected reactions.
Hand Protection Flame-resistant gloves (e.g., Nomex®) worn over chemical-resistant gloves (e.g., nitrile).[5][9]Provides both chemical and fire protection.
Body Protection A flame-resistant lab coat (e.g., made of Nomex®) worn over natural fiber clothing (cotton or wool).[5][10]Synthetic fibers can melt and adhere to the skin in a fire.
Footwear Closed-toe, chemical-resistant shoes.[2]Protects against spills.

Troubleshooting Guides

Handling and Storage Issues

Q4: My Raney Nickel catalyst appears inactive. What could be the cause and how can I troubleshoot it?

  • Issue: Catalyst deactivation is a common problem.

  • Potential Causes:

    • Air Exposure: Even brief exposure to air can oxidize and deactivate the catalyst.[2]

    • Improper Washing: Residual alkali or acid from the activation process can affect catalytic activity.[2]

    • Aging: Raney Nickel has a limited shelf life and loses activity over time. It is best to use freshly prepared catalyst.[2]

    • Product Inhibition: The bipyridine product itself can coordinate with the nickel catalyst, leading to deactivation.[6][11]

  • Solutions:

    • Ensure Inert Atmosphere: Always handle and store Raney Nickel under an inert atmosphere (e.g., argon or nitrogen) or blanketed with a solvent like water or ethanol.[2]

    • Thorough Washing: Follow a rigorous washing protocol after activation to remove any residual reagents.[3]

    • Fresh Preparation: Prepare the catalyst fresh before use whenever possible.[2] An Organic Syntheses procedure provides a detailed method for preparing degassed Raney Nickel specifically for bipyridine synthesis.[10]

Q5: I observed sparking when filtering my used Palladium on Carbon catalyst. What happened and how can I prevent it?

  • Issue: The catalyst has become pyrophoric.

  • Cause: Used Pd/C from hydrogenation reactions is saturated with adsorbed hydrogen. When this catalyst is exposed to air, especially when dry, the rapid release and reaction of hydrogen can cause it to ignite.[4]

  • Prevention:

    • Never Allow to Dry: Do not allow the catalyst to dry on the filter paper in the open air.[3]

    • Wet Transfer: Keep the catalyst wet with solvent during filtration and transfer. The filter cake should be washed with a solvent to remove any residual reactants or products.

    • Inert Atmosphere Filtration: For highly sensitive reactions, consider filtering the catalyst under an inert atmosphere.

    • Quenching: After the reaction, the catalyst should be properly quenched before disposal.

Reaction-Specific Problems in Bipyridine Synthesis

Q6: My Suzuki-Miyaura coupling reaction to synthesize a bipyridine is giving low yields and forming significant homocoupling byproducts. How can I optimize this?

  • Issue: Low yield and formation of symmetrical biaryl byproducts.

  • Potential Causes:

    • Catalyst Deactivation: The bipyridine product can act as a ligand and poison the palladium catalyst.[6]

    • Presence of Oxygen: Dissolved oxygen in the reaction mixture can promote the homocoupling of boronic acids.[5][12]

    • Unstable Reagents: Pyridylboronic acids can be unstable, leading to lower efficiency.[11]

  • Solutions:

    • Ligand Selection: Use bulky phosphine ligands (e.g., X-Phos, Ruphos) to prevent the bipyridine product from coordinating to the palladium center.[12]

    • Degassing: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (argon or nitrogen) before adding the catalyst.[12]

    • Reagent Quality: Use high-purity boronic acids or consider using more stable boronate esters (e.g., pinacol esters).[4]

    • Catalyst Choice: Use a stable palladium precatalyst to ensure the presence of an active Pd(0) species.[13]

Q7: How do I safely quench and dispose of pyrophoric catalysts after my bipyridine synthesis?

  • Issue: Safe deactivation and disposal of pyrophoric waste.

  • Procedure:

    • Inert Atmosphere: Conduct the quenching procedure under an inert atmosphere in a fume hood.

    • Dilution: Suspend the catalyst in a high-boiling, inert solvent like toluene.

    • Slow Addition of Quenching Agent: Slowly and carefully add a quenching agent. A common and safe practice is the slow addition of isopropanol.

    • Controlled Temperature: Use an ice bath to control the temperature, as the quenching process can be exothermic.

    • Final Quench: After the initial reaction subsides, very slowly add water to ensure complete deactivation.

    • Waste Disposal: The quenched catalyst and all contaminated materials (e.g., filter paper, septa) should be collected as hazardous waste.[2]

Experimental Protocols

Protocol 1: Safe Transfer of a Pyrophoric Catalyst (e.g., Raney Nickel Slurry)
  • Preparation: Assemble all necessary glassware (oven-dried and cooled under an inert atmosphere) and reagents in a fume hood. Ensure an inert gas supply and a bubbler are set up.

  • Inerting the System: Purge the reaction flask and transfer cannula with an inert gas (argon or nitrogen).

  • Catalyst Suspension: In the storage bottle, ensure the Raney Nickel is settled, and carefully remove the supernatant solvent with a syringe. Add fresh, degassed solvent to create a slurry.

  • Cannula Transfer: Under a positive pressure of inert gas, insert one end of the cannula into the catalyst slurry and the other end into the reaction flask.

  • Transfer: Gently increase the inert gas pressure in the storage bottle to slowly push the catalyst slurry into the reaction flask.

  • Rinsing: Rinse the cannula with fresh, degassed solvent to ensure complete transfer of the catalyst.

Visualizations

Experimental_Workflow General Workflow for Handling Pyrophoric Catalysts cluster_prep Preparation cluster_handling Handling & Reaction cluster_workup Work-up & Disposal prep_ppe Don Appropriate PPE (FR Lab Coat, Goggles, Face Shield, Double Gloves) prep_hood Prepare Inert Atmosphere in Fume Hood/Glovebox prep_ppe->prep_hood prep_glassware Use Oven-Dried and Cooled Glassware prep_hood->prep_glassware transfer Transfer Catalyst via Syringe or Cannula Under Inert Atmosphere prep_glassware->transfer reaction Run Reaction Under Inert Atmosphere (e.g., Bipyridine Synthesis) transfer->reaction quench Quench Catalyst Slowly with Isopropanol, then Water, under Inert Gas reaction->quench dispose Collect all Contaminated Materials as Hazardous Waste quench->dispose

Caption: A generalized experimental workflow for the safe handling of pyrophoric catalysts.

Troubleshooting_Flowchart Troubleshooting Low Yield in Bipyridine Synthesis start Low Yield or No Reaction check_catalyst Is the Catalyst Active? start->check_catalyst check_conditions Are Reaction Conditions Optimal? check_catalyst->check_conditions Yes use_fresh_catalyst Use Freshly Prepared/New Catalyst check_catalyst->use_fresh_catalyst No check_reagents Are Reagents High Quality? check_conditions->check_reagents Yes ensure_inert Ensure Rigorous Inert Atmosphere check_conditions->ensure_inert No use_stable_reagents Use High-Purity Boronic Acids or Boronate Esters check_reagents->use_stable_reagents No success Improved Yield check_reagents->success Yes use_fresh_catalyst->check_conditions degas_solvents Thoroughly Degas Solvents ensure_inert->degas_solvents optimize_ligand Use Bulky Ligand to Prevent Product Inhibition degas_solvents->optimize_ligand optimize_ligand->check_reagents use_stable_reagents->success

Caption: A decision-making flowchart for troubleshooting low yields in bipyridine synthesis.

References

Validation & Comparative

Stability of Metal Complexes: A Comparative Guide to [2,2'-Bipyridin]-4-amine and Unsubstituted Bipyridine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Enhanced Basicity of [2,2'-Bipyridin]-4-amine: A Predictor of Greater Complex Stability

The stability of a metal complex is intrinsically linked to the basicity of its ligand. A more basic ligand, having a higher affinity for protons, generally forms more stable complexes with metal ions. The introduction of an electron-donating amino group at the 4-position of the bipyridine ring system significantly increases the electron density on the nitrogen atoms, thereby enhancing the ligand's basicity.[1][2][3]

This increased basicity is reflected in the protonation constants (pKa) of the ligands. The pKa value is the negative logarithm of the acid dissociation constant of the protonated ligand. A higher pKa value indicates a stronger base.

LigandpKa₁pKa₂
2,2'-Bipyridine -0.524.35
This compound Expected to be higher than 4.35-

Note: A specific experimental pKa value for the second protonation of this compound is not widely reported, but the electron-donating nature of the amino group is expected to increase the basicity of the pyridine nitrogens compared to the unsubstituted bipyridine.

The electron-donating amino group in this compound increases the ligand's ability to donate its lone pair of electrons to a metal center, leading to a stronger metal-ligand bond and, consequently, a more stable complex.

Quantitative Stability Data for Unsubstituted 2,2'-Bipyridine Complexes

To provide a baseline for comparison, the following table summarizes the stepwise and overall stability constants (log K and log β) for the formation of complexes between several common divalent metal ions and unsubstituted 2,2'-bipyridine in aqueous solution.[4] It is anticipated that the corresponding stability constants for this compound complexes would be of a higher magnitude.

Metal Ionlog K₁log K₂log K₃log β₃
Co(II) 5.855.554.8516.25
Ni(II) 7.076.876.4520.39
Cu(II) 8.105.503.4017.00
Zn(II) 5.044.473.9013.41

Data sourced from various studies and compiled for comparative purposes. Conditions may vary slightly between studies.

Experimental Protocols for Determining Complex Stability

The stability constants of metal complexes are determined experimentally using various techniques, with potentiometric titration and UV-Vis spectrophotometry being the most common and reliable methods.

Potentiometric Titration

This method involves monitoring the pH of a solution containing the ligand and a metal ion as a standard solution of a strong base is added. The stability constants are then calculated from the resulting titration curve.

Experimental Workflow:

prep Prepare Solutions: - Ligand (known concentration) - Metal ion (known concentration) - Standardized strong acid - Standardized strong base - Inert electrolyte (e.g., KNO₃) calib Calibrate pH Electrode with standard buffers prep->calib titration Titrate a solution of ligand, metal ion, and strong acid with the standardized strong base calib->titration record Record pH and volume of titrant added titration->record calc Calculate stability constants using a suitable software package (e.g., HYPERQUAD) record->calc

Workflow for determining stability constants by potentiometric titration.

Detailed Steps:

  • Solution Preparation: All solutions should be prepared using deionized water and analytical grade reagents. An inert electrolyte (e.g., 0.1 M KNO₃) is used to maintain a constant ionic strength.

  • Electrode Calibration: The pH electrode is calibrated using at least two standard buffer solutions before each titration.

  • Titration Procedure: A known volume of a solution containing the ligand, the metal ion, and a small amount of strong acid is placed in a thermostated vessel. The solution is then titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: The collected data (pH versus volume of base added) is processed using specialized software. The program refines the protonation constants of the ligand and the stability constants of the metal complexes by minimizing the difference between the experimental and calculated pH values.

UV-Vis Spectrophotometry

This technique is suitable for systems where the formation of the metal complex results in a significant change in the UV-Vis absorption spectrum.

Experimental Workflow:

prep Prepare a series of solutions with constant total concentration of metal and ligand, but varying ratios (Job's method) spectra Record the UV-Vis spectrum for each solution prep->spectra absorbance Measure the absorbance at the wavelength of maximum complex absorption (λ_max) spectra->absorbance plot Plot absorbance vs. mole fraction of the ligand to determine stoichiometry absorbance->plot calc Calculate the stability constant from the absorbance data plot->calc

Workflow for determining stability constants by spectrophotometry.

Detailed Steps:

  • Solution Preparation: A series of solutions is prepared where the total concentration of the metal ion and the ligand is kept constant, but their molar ratio is varied (Job's method of continuous variation).

  • Spectral Measurement: The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range. The wavelength of maximum absorbance for the complex (λ_max) is identified.

  • Data Collection: The absorbance of each solution is measured at the determined λ_max.

  • Stoichiometry Determination: A Job's plot is constructed by plotting the absorbance versus the mole fraction of the ligand. The stoichiometry of the complex is determined from the mole fraction at which the maximum absorbance occurs.

  • Stability Constant Calculation: The stability constant is calculated from the absorbance data of the solutions, often requiring the use of computational methods to solve the corresponding equilibrium equations.

Factors Influencing Complex Stability

The stability of metal complexes with this compound and unsubstituted bipyridine is governed by a combination of factors related to both the ligand and the metal ion.

cluster_ligand Ligand Properties cluster_metal Metal Ion Properties Basicity Basicity (pKa) Stability Complex Stability Basicity->Stability Substituent Substituent Effects (e.g., 4-amino group) Substituent->Basicity Chelate Chelate Effect Chelate->Stability Charge Charge Density Charge->Stability Radius Ionic Radius Radius->Stability CFSE Crystal Field Stabilization Energy CFSE->Stability

Logical relationship of factors influencing complex stability.

References

A Comparative Guide to the Redox Potentials of Bipyridine Derivatives using Cyclic Voltammetry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the redox potentials of various bipyridine derivatives, offering valuable insights for applications in catalysis, materials science, and drug development. The electrochemical behavior of these compounds, particularly their ability to accept and donate electrons, is crucial for their function in numerous chemical and biological processes. Cyclic voltammetry stands out as a powerful and accessible technique to probe these redox properties.

Comparative Redox Potentials of Bipyridine Derivatives

The redox potentials of bipyridine derivatives are significantly influenced by the nature and position of substituents on the bipyridine core. Electron-donating groups generally make the reduction more difficult (shifting the potential to more negative values), while electron-withdrawing groups facilitate reduction (shifting the potential to less negative values). The following table summarizes the redox potential data for a selection of bipyridine derivatives and their metal complexes, as determined by cyclic voltammetry.

Compound/ComplexRedox CoupleE½ or Epc (V vs. reference)Reference ElectrodeSolvent/ElectrolyteCitation
2,2'-BipyrimidineReduction-1.83 and -2.00Fc/Fc+0.1 M TBABF4/MeCN[1]
5,5'-disubstituted 2,2'-BipyrimidinesReductionTwo successive eventsFc/Fc+0.5 M TBAPF6, KPF6, NaPF6, or LiPF6 in MeCN[1]
--INVALID-LINK--2Co(III)/Co(II)~0.3Ag/Ag+Not Specified[2]
--INVALID-LINK--2Co(II)/Co(I)~ -1.1Ag/Ag+Not Specified[2]
--INVALID-LINK--2Ligand Reduction~ -1.8Ag/Ag+Not Specified[2]
--INVALID-LINK--2Co(III)/Co(II)~0.2Ag/Ag+Not Specified[2]
--INVALID-LINK--2Co(II)/Co(I)~ -1.2Ag/Ag+Not Specified[2]
--INVALID-LINK--2Co(III)/Co(II)~0.15Ag/Ag+Not Specified[2]
--INVALID-LINK--2Co(II)/Co(I)~ -1.3Ag/Ag+Not Specified[2]
[Pt(bipy)L2]n+Reduction~ -1.0Ag-AgClNot Specified[3]
[Ru(H2dcbpy)3]Cl2Ru(II)-Ru(III)0.15 - 1.62Ag+-AgCH3CN or DMSO[4]
[Ru(H2dcbpy)3]Cl2Ligand Reduction-1.37 to -1.57 (irreversible)Ag+-AgCH3CN or DMSO[4]

Note: Redox potentials can vary with experimental conditions. Direct comparison should be made with caution when conditions differ.

Experimental Protocol: Cyclic Voltammetry of Bipyridine Derivatives

This section outlines a general procedure for determining the redox potentials of bipyridine derivatives using cyclic voltammetry.

1. Materials and Reagents:

  • Bipyridine Derivative: The compound of interest.

  • Solvent: A high-purity, anhydrous solvent capable of dissolving the bipyridine derivative and the supporting electrolyte. Acetonitrile (MeCN) and dimethylformamide (DMF) are commonly used.[1][5]

  • Supporting Electrolyte: A salt that is soluble and fully dissociated in the chosen solvent, providing conductivity to the solution. Tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium tetrafluoroborate (TBABF4) at a concentration of 0.1 M are typical choices.[1][6]

  • Reference Electrode: A stable electrode with a well-defined potential. A silver/silver ion (Ag/Ag+) or a saturated calomel electrode (SCE) is often used. For non-aqueous systems, a pseudo-reference electrode like a silver wire may be used, but it requires calibration with an internal standard.[2]

  • Working Electrode: An inert electrode where the redox reaction of interest occurs. A glassy carbon electrode is a common choice.[1][2]

  • Counter (Auxiliary) Electrode: An inert electrode that completes the electrical circuit. A platinum wire is frequently used.[2][5]

  • Inert Gas: High-purity argon or nitrogen for deoxygenating the solution.

2. Electrochemical Setup:

  • A standard three-electrode electrochemical cell.

  • A potentiostat capable of performing cyclic voltammetry.

3. Experimental Procedure:

  • Solution Preparation: Prepare a solution of the bipyridine derivative (typically 1-5 mM) in the chosen solvent containing the supporting electrolyte (0.1 M).[1][6]

  • Deoxygenation: Purge the solution with an inert gas (argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere above the solution throughout the experiment.[2]

  • Electrode Preparation: Before each experiment, polish the working electrode with alumina slurry on a polishing pad to ensure a clean and reproducible surface. Rinse it thoroughly with the solvent and dry it.

  • Cyclic Voltammetry Measurement:

    • Immerse the three electrodes into the solution.

    • Set the parameters on the potentiostat:

      • Initial and Final Potentials: Define a potential window that is wide enough to observe the redox events of interest without causing solvent or electrolyte breakdown.[6]

      • Scan Rate: A typical starting scan rate is 100 mV/s.[1] The scan rate can be varied to investigate the reversibility of the redox processes.

    • Run the cyclic voltammogram.

  • Data Analysis:

    • From the resulting voltammogram (a plot of current vs. potential), determine the anodic peak potential (Epa) and the cathodic peak potential (Epc) for each redox event.

    • Calculate the half-wave potential (E½) as (Epa + Epc) / 2 for reversible or quasi-reversible processes. This value is an approximation of the standard redox potential.

    • The peak separation (ΔEp = Epa - Epc) provides information about the reversibility of the electron transfer process. For a reversible one-electron process, ΔEp is theoretically 59 mV at room temperature.

Experimental Workflow

The following diagram illustrates the general workflow for a cyclic voltammetry experiment.

CV_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Solution (Bipyridine Derivative + Solvent + Electrolyte) B Deoxygenate Solution (Purge with Ar or N2) A->B C Polish Working Electrode B->C D Assemble 3-Electrode Cell C->D E Set Potentiostat Parameters (Potential Window, Scan Rate) D->E F Run Cyclic Voltammetry E->F G Obtain Voltammogram (Current vs. Potential) F->G H Determine Peak Potentials (Epa, Epc) G->H I Calculate Redox Potential (E½) H->I

Caption: Workflow for a cyclic voltammetry experiment.

References

A Comparative Guide to [2,2'-Bipyridin]-4-amine and Phenanthroline Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Ligand Performance in Key Catalytic Reactions

In the realm of transition-metal catalysis, the choice of ligand is paramount to achieving desired reactivity, selectivity, and efficiency. Among the vast library of nitrogen-donor ligands, [2,2'-Bipyridin]-4-amine and phenanthroline derivatives have emerged as versatile scaffolds for a multitude of catalytic transformations. This guide provides a comprehensive comparison of their performance in key catalytic reactions, supported by experimental data, to aid researchers in ligand selection and catalyst design.

At a Glance: Key Differences and Performance Summary

Ligand CharacteristicThis compoundPhenanthroline
Structure Flexible, with a C-C bond allowing for rotational freedom between the pyridine rings. Possesses an exocyclic amine group for further functionalization.Rigid, planar tricyclic system.
Coordination Forms chelate complexes that are generally less rigid than phenanthroline analogues.Forms highly stable and rigid chelate complexes due to its pre-organized structure.[1]
Electronic Properties The amino group acts as an electron-donating group, potentially influencing the electron density at the metal center.The fused aromatic system provides excellent π-acceptor properties, stabilizing low-valent metal centers.[2]
Steric Hindrance Steric bulk can be readily introduced through modification of the amine group or the pyridine rings.Steric hindrance can be tuned by substitution at various positions on the aromatic rings.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in modern organic synthesis. The performance of both this compound and phenanthroline-based catalysts has been explored, with the choice of ligand significantly impacting reaction yields and conditions.

Table 1: Performance Data in Suzuki-Miyaura Coupling

Catalyst SystemAryl HalideArylboronic AcidBaseSolventTemp (°C)Yield (%)Reference
Pd(OAc)₂ / this compound immobilized on nanocelluloseAryl halidesArylboronic acidsK₂CO₃Ethanol/Water80Excellent[3]
Pd(PPh₃)₄5-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidsK₃PO₄1,4-Dioxane70-80Good[4]
PdCl₂(tBubpy)Aryl iodide/bromidePhenylboronic acidK₂CO₃AlcoholRT-refluxModerate to Excellent[5]

Note: Direct quantitative comparison is challenging due to variations in specific derivatives and reaction conditions across different studies. "Excellent" and "Good" are as reported in the cited literature.

Experimental Protocol: Suzuki-Miyaura Coupling with a this compound-based Catalyst

This protocol is adapted from methodologies for Suzuki-Miyaura reactions utilizing bipyridine-type ligands.[6][7]

Materials:

  • Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • This compound ligand

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2-1.5 mmol)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 mmol)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add the palladium source (1-5 mol%), this compound ligand (1-5 mol%), aryl halide, arylboronic acid, and base.

  • Seal the tube with a septum, and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent via syringe.

  • Place the reaction vessel in a preheated oil bath (typically 80-120 °C) and stir for the required time (monitor by TLC or GC).

  • After completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki_Miyaura_Workflow reagents Weigh Reagents: - Pd Source - this compound - Aryl Halide - Arylboronic Acid - Base setup Reaction Setup: - Add reagents to Schlenk tube - Inert atmosphere (Ar/N2) - Add degassed solvent reagents->setup 1. reaction Reaction: - Heat to 80-120 °C - Stir and monitor setup->reaction 2. workup Work-up: - Cool to RT - Extraction and washing reaction->workup 3. purification Purification: - Column chromatography workup->purification 4. product Characterized Product purification->product 5.

A typical workflow for Suzuki-Miyaura cross-coupling.

Performance in Heck Cross-Coupling Reactions

The Heck reaction, another pivotal C-C bond-forming reaction, shows varied performance depending on the ligand employed. While phenanthroline ligands have been studied, data for this compound is less common, though performance can be inferred from related bipyridine systems.

Table 2: Performance Data in Heck Reactions

Catalyst SystemAryl HalideOlefinBaseSolventTemp (°C)Yield (%)Reference
PdCl₂(NH₃)₂ / Cationic 2,2'-bipyridylAryl iodidesElectron-deficient alkenesBu₃NWater140Good to Excellent[8]
Pd(OAc)₂ / Imidazole-based SPOAryl halidesVarious olefinsK₂CO₃DMSO60Excellent[9]
Frech Pincer Catalyst2,4-diamino-5-(5-iodo-3,4-dimethoxybenzyl)pyrimidineVariousVariousVarious140-150High[10]
Experimental Protocol: Mizoroki-Heck Reaction with a Bipyridine-based Catalyst

This protocol is based on the work by Wu and colleagues using a water-soluble cationic 2,2'-bipyridyl palladium system.[8]

Materials:

  • PdCl₂(NH₃)₂

  • Cationic 2,2'-bipyridyl ligand

  • Aryl iodide (1.0 mmol)

  • Alkene (1.5 mmol)

  • Bu₃N (1.5 mmol)

  • Water

Procedure:

  • In a sealable tube, combine the aryl iodide, alkene, and Bu₃N in water.

  • Add the aqueous solution of the pre-formed PdCl₂(NH₃)₂/cationic 2,2'-bipyridyl catalyst.

  • Seal the tube and heat in an oil bath at 140 °C for the specified time.

  • After the reaction, cool the mixture and extract the product with an organic solvent.

  • The aqueous layer containing the catalyst can be recovered and reused.

  • The combined organic layers are dried and concentrated, and the product is purified by chromatography.

Heck_Reaction_Cycle Pd0 Pd(0)L₂ PdII_oxidative R-Pd(II)L₂-X Pd0->PdII_oxidative Oxidative Addition (R-X) PdII_olefin [R-Pd(II)L₂(olefin)]+X⁻ PdII_oxidative->PdII_olefin Olefin Coordination PdII_insertion R-olefin-Pd(II)L₂-X PdII_olefin->PdII_insertion Migratory Insertion Pd_hydride H-Pd(II)L₂-X PdII_insertion->Pd_hydride β-Hydride Elimination Pd_hydride->Pd0 Reductive Elimination product Substituted Olefin Pd_hydride->product HX H-Base+X⁻ Pd_hydride->HX base Base base->HX Oxidation_Pathway cluster_catalyst Catalyst System cluster_reactants Reactants cluster_products Products Cu_Phen Cu(II)-Phenanthroline Complex GSSG Oxidized Glutathione (GSSG) Cu_Phen->GSSG Catalyzes Oxidation GSH Glutathione (GSH) (Reductant) GSH->Cu_Phen Reduces Cu(II) to Cu(I) O2 Oxygen (O₂) ROS Reactive Oxygen Species (ROS) O2->ROS Reduced by Cu(I)

References

A Comparative Guide to Validating Experimental Findings of Bipyridine Complexes with DFT Calculations

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of materials science and drug development, a comprehensive understanding of the structural, electronic, and photophysical properties of metal complexes is paramount. Bipyridine complexes, in particular, are a cornerstone of research due to their versatile coordination chemistry and wide-ranging applications. This guide provides a comparative overview of how Density Functional Theory (DFT) calculations are employed to validate and interpret experimental findings for this important class of compounds. It is intended for researchers, scientists, and drug development professionals seeking to integrate computational chemistry into their experimental workflows.

Experimental and Computational Synergy

The characterization of bipyridine complexes relies on a synergistic approach where experimental techniques provide macroscopic and microscopic data, while DFT calculations offer a molecular-level interpretation of these results. Experimental methods elucidate properties like molecular structure, spectroscopic signatures, and redox behavior. DFT, in turn, provides optimized geometries, electronic structures, and simulated spectra that can be directly compared with experimental data, offering a deeper understanding of the underlying chemical principles.[1] This combined strategy is crucial for rational drug design and the development of new materials.[2][3]

Experimental Protocols

A robust experimental characterization is the foundation for any computational validation. Below are standard methodologies employed for bipyridine complexes.

1. Synthesis and Purification: The synthesis of bipyridine complexes typically involves the reaction of a metal precursor with the bipyridine ligand in a suitable solvent.[4] One-pot synthesis procedures are often employed for efficiency.[4] Purification is commonly achieved through recrystallization or column chromatography to ensure high purity for subsequent analysis.[2]

2. Structural Characterization: Single-Crystal X-ray Diffraction This technique provides the precise three-dimensional arrangement of atoms within the crystal lattice, yielding accurate bond lengths and angles.

  • Methodology: A single crystal of the complex is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected and analyzed to solve the crystal structure.[5][6]

3. Spectroscopic Analysis:

  • UV-Visible (UV-Vis) Spectroscopy: Used to investigate electronic transitions, particularly the characteristic metal-to-ligand charge transfer (MLCT) bands.[4][7]

    • Methodology: The absorbance of a solution of the complex is measured across a range of wavelengths. The resulting spectrum shows absorption maxima (λmax) corresponding to specific electronic transitions.[8]

  • Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy: These techniques probe the vibrational modes of the molecule.

    • Methodology: The sample is irradiated with infrared light (FT-IR) or a monochromatic laser (Raman), and the absorption or scattering of light is measured to identify the vibrational frequencies of different functional groups and metal-ligand bonds.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the structure and electronic environment of the complex in solution. 1H, 13C, and, where applicable, 31P NMR are commonly used.[4]

    • Methodology: The sample is placed in a strong magnetic field and subjected to radio waves, causing specific nuclei to resonate at characteristic frequencies (chemical shifts).

4. Electrochemical Analysis: Cyclic Voltammetry (CV) CV is used to determine the redox potentials of the complex, providing insight into its electron transfer properties.

  • Methodology: A potential is swept between two limits at a working electrode in a solution containing the complex and a supporting electrolyte. The resulting current is measured, revealing the potentials at which oxidation and reduction occur.[10][11]

DFT Calculation Protocols

DFT calculations model the electronic structure of the bipyridine complexes to predict their properties. The accuracy of these predictions is highly dependent on the chosen computational parameters.[9][12]

1. Geometry Optimization: The first step is to find the lowest energy structure (optimized geometry) of the complex.

  • Methodology: An initial guess of the molecular structure is subjected to an algorithm that iteratively adjusts atomic positions to minimize the total energy. This is performed for the electronic ground state and can also be applied to excited states.[8]

2. Frequency Calculations: These calculations are performed on the optimized geometry to predict the vibrational spectra (IR and Raman).

  • Methodology: The second derivatives of the energy with respect to atomic displacements are calculated. The resulting vibrational frequencies can be compared with experimental FT-IR and Raman spectra.[9] A key validation is the absence of imaginary frequencies, which confirms a true energy minimum.

3. Electronic Structure and Spectra (TD-DFT): Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic excited states, allowing for the simulation of UV-Vis spectra.[8][13]

  • Methodology: TD-DFT calculations provide the excitation energies and oscillator strengths of electronic transitions, which correspond to the λmax and intensity of absorption bands in experimental spectra.[10]

4. Redox Potential Prediction: The redox potentials can be correlated with the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

  • Methodology: The energies of the frontier molecular orbitals are obtained from the ground-state DFT calculation. Linear correlations between the HOMO energy and the oxidation potential have been established for series of related complexes.[7][10]

Common Functionals and Basis Sets: The choice of the exchange-correlation functional and basis set is critical for obtaining accurate results.

  • Functionals: Hybrid functionals like B3LYP are widely used.[8][9] However, the performance of different functionals can vary, and comparisons with experimental data are essential to select the most appropriate one.[14][15] For specific properties like phosphorescence, local hybrid functionals may offer superior accuracy.[13]

  • Basis Sets: A combination of basis sets is often used, such as LANL2DZ or Stuttgart-ECP for the metal atom and Pople-style basis sets (e.g., 6-31G*) for lighter atoms like C, H, and N.[6][8]

Data Presentation: Comparing Theory and Experiment

The core of the validation process lies in the direct comparison of quantitative data.

Table 1: Structural Parameters - Bond Lengths and Angles

This table compares key bond lengths (in Ångströms) and angles (in degrees) from experimental X-ray crystallography and DFT-optimized geometries. Good agreement validates the computational model's ability to reproduce the molecular structure.

Complex FragmentParameterExperimental (X-ray)DFT CalculatedDeviationReference
[Zn(bpy)(β-diketiminate)] Zn-N(bpy)2.086 Å (avg)2.103 Å+0.017 Å[16]
Zn-N(β-diketiminate)1.965 Å (avg)1.981 Å+0.016 Å[16]
[Fe(terpyridine)2]2+ Fe-N1.963 Å (avg)1.959 Å-0.004 Å[12]
N-Fe-N Angle81.0° (avg)80.66°-0.34°[12]

Data shows representative values. Deviations can be influenced by crystal packing forces in the experimental setup not present in the gas-phase DFT calculations.

Table 2: Spectroscopic Properties - Electronic Transitions (UV-Vis)

This table compares the experimental absorption maxima (λmax) of MLCT bands with those calculated using TD-DFT.

ComplexExperimental λmax (nm)Calculated λmax (nm)Transition AssignmentReference
[Cu(Bipy)(Citr)(H2O)(NO3)] 612606HOMO -> LUMO[6]
[RuII(bipyP)(bipy)2] 4584551MLCT[8]
[RuII(bipyP)(dmb)2] 4514501MLCT[8]
[Fe(bpy)3]2+ 522~5101MLCT[7][10]
[Os(bpy)3]2+ 478~4701MLCT[7][10]

Calculated values often show good agreement, though solvent effects can cause shifts. Including a solvent model like PCM in calculations can improve accuracy.[8]

Table 3: Electrochemical Properties - Redox Potentials

This table shows the correlation between experimentally measured oxidation potentials (Eox) and DFT-calculated HOMO energies.

Complex SeriesMetal CenterExperimental Eox (V vs Fc/Fc+)DFT-Calculated EHOMO (eV)Reference
[M(bpy)3]2+ Ru0.88-6.20[10]
Os0.44-5.79[10]
Fe0.69-6.04[10]
Co0.07-5.35[10]
Mn0.82-6.13[10]

A strong linear correlation is often observed between Eox and EHOMO for a series of related complexes, enabling the predictive design of complexes with desired redox properties.[7][10]

Mandatory Visualization

Diagrams are essential for visualizing complex workflows and relationships. The following are generated using the DOT language.

G cluster_exp Experimental Workflow cluster_dft DFT Workflow cluster_val Validation & Comparison Syn Synthesis & Purification Xray X-ray Diffraction Syn->Xray Characterization Spectro Spectroscopy (UV-Vis, IR) Syn->Spectro Characterization Echem Electrochemistry (CV) Syn->Echem Characterization Struct Structure (Bond Lengths, Angles) Xray->Struct Vib Vibrational Spectra Spectro->Vib Elec Electronic Spectra Spectro->Elec Redox Redox Potentials Echem->Redox Opt Geometry Optimization Freq Frequency Calculation Opt->Freq TDDFT TD-DFT (Excited States) Opt->TDDFT MO MO Analysis (HOMO/LUMO) Opt->MO Opt->Struct Freq->Vib TDDFT->Elec MO->Redox Design Rational Design of New Complexes Redox->Design

Caption: Workflow for validating experimental data of bipyridine complexes with DFT.

G exp Experimental Observable Technique UV-Vis λmax Cyclic Voltammetry E1/2 IR/Raman ν Bond Lengths (X-ray) validation Validation exp->validation Comparison dft DFT-Calculated Property Method Excitation Energy HOMO/LUMO Energy Vibrational Frequency Optimized Geometry dft->validation Prediction

Caption: Correlation between experimental observables and DFT-calculated properties.

Conclusion

The integration of DFT calculations with experimental characterization provides a powerful and indispensable toolkit for the study of bipyridine complexes. DFT not only validates experimental findings but also provides predictive insights that can accelerate the design of novel molecules with tailored properties for applications in medicine and materials science.[17] As demonstrated, a strong correlation between calculated and experimental data for structural, spectroscopic, and electrochemical properties builds confidence in the theoretical models. This synergy allows researchers to elucidate complex electronic structures and reaction mechanisms that are often inaccessible by experimental means alone, paving the way for future innovations.

References

Comparative study of different synthetic routes to 4-aminobipyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-aminobipyridines, a key structural motif in many pharmaceutical compounds and functional materials, has been approached through various synthetic strategies. This guide provides a comparative analysis of three prominent metal-catalyzed cross-coupling reactions for their synthesis: the Buchwald-Hartwig amination, the Ullmann condensation, and the Suzuki coupling. The performance of each route is evaluated based on key metrics such as reaction yields, conditions, and substrate scope, supported by experimental data from the literature.

Comparative Data of Synthetic Routes

The following tables summarize the key performance indicators for the three primary synthetic routes to 4-aminobipyridines. It is important to note that a direct comparison is challenging due to the variation in specific substrates, ligands, and reaction conditions reported in the literature. The data presented here is a representative summary to guide the selection of a synthetic route.

Table 1: Comparison of C-N Bond Formation Strategies for 4-Aminobipyridines

ParameterBuchwald-Hartwig AminationUllmann Condensation
Starting Materials 4-Halobipyridine, Amine/Ammonia equivalent4-Halobipyridine, Amine
Catalyst Palladium-based (e.g., Pd(OAc)₂, Pd₂(dba)₃)Copper-based (e.g., CuI, Cu₂O)
Ligand Bulky, electron-rich phosphines (e.g., XPhos, SPhos, BINAP)[1]Diamines, Phenanthrolines, Acetylacetonates[2]
Base Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄)Often requires a base (e.g., K₂CO₃, Cs₂CO₃)
Reaction Temperature Generally milder (Room temp. to ~110 °C)[3]Typically higher temperatures (>100 °C, often >210 °C for traditional methods)[2]
Reaction Time Can be rapid (<5 min to 24 h)[2]Often requires longer reaction times
Reported Yield Generally high, even for challenging substratesVariable, can be moderate to good with modern ligands
Substrate Scope Broad, tolerates a wide range of functional groups[1][4]Traditionally limited to activated aryl halides, but improved with modern ligands[2]
Key Advantages High efficiency, broad scope, milder conditions, well-developed catalyst systems.[1][4]Lower cost of copper catalyst, effective for certain substrates.
Key Disadvantages Cost of palladium and specialized ligands, potential for catalyst poisoning.Harsh reaction conditions, sometimes requires stoichiometric copper, narrower scope.[1]

Table 2: Comparison of C-C Bond Formation Strategy (Suzuki Coupling) for 4-Aminobipyridines

ParameterSuzuki Coupling
Starting Materials Halopyridine, 4-Aminophenylboronic acid (or ester) OR 4-Halopyridine, Pyridylboronic acid
Catalyst Palladium-based (e.g., Pd(OAc)₂, Pd(PPh₃)₄)[5]
Ligand Phosphine ligands (e.g., PPh₃, P(tBu)₃) or N-heterocyclic carbenes (NHCs)[6]
Base Inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)[6]
Reaction Temperature Typically moderate (e.g., 40-100 °C)[5]
Reaction Time Generally a few hours to overnight[5]
Reported Yield Good to excellent
Substrate Scope Broad, with a wide variety of commercially available boronic acids.[7]
Key Advantages Mild reaction conditions, high functional group tolerance, stable and easy to handle boronic acid reagents.[7]
Key Disadvantages Potential for side reactions like protodeboronation, impurities from ligands.[8]

Synthetic Route Overviews and Methodologies

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine in the presence of a base.[4] This reaction has become a powerful tool for the formation of C-N bonds due to its broad substrate scope and high functional group tolerance.[1][4] The use of bulky, electron-rich phosphine ligands is crucial for the efficiency of the catalytic cycle.[1]

Experimental Protocol: Synthesis of a 4-Aminobipyridine Derivative via Buchwald-Hartwig Amination

This protocol is a representative example based on general procedures for the Buchwald-Hartwig amination of halo-heterocycles.

  • Materials:

    • 4-Halobipyridine (1.0 mmol)

    • Amine (1.2 mmol)

    • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.04 mmol, 4 mol%)

    • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

    • Anhydrous toluene (5 mL)

  • Procedure:

    • To an oven-dried Schlenk tube, add 4-halobipyridine, amine, sodium tert-butoxide, Pd(OAc)₂, and XPhos.

    • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

    • Add anhydrous toluene via syringe.

    • Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds, typically between an aryl halide and an amine.[2] Traditional Ullmann reactions often require harsh conditions, including high temperatures and stoichiometric amounts of copper.[1][2] However, modern variations with the use of ligands can facilitate the reaction under milder conditions.[2]

Experimental Protocol: Synthesis of a 4-Aminobipyridine Derivative via Ullmann Condensation

This protocol is a representative example based on modern Ullmann-type amination reactions.

  • Materials:

    • 4-Halobipyridine (1.0 mmol)

    • Amine (1.5 mmol)

    • Copper(I) iodide (CuI, 0.1 mmol, 10 mol%)

    • 1,10-Phenanthroline (0.2 mmol, 20 mol%)

    • Potassium carbonate (K₂CO₃, 2.0 mmol)

    • Anhydrous N,N-dimethylformamide (DMF, 5 mL)

  • Procedure:

    • In a sealed tube, combine 4-halobipyridine, amine, CuI, 1,10-phenanthroline, and K₂CO₃.

    • Add anhydrous DMF to the mixture.

    • Seal the tube and heat the reaction mixture at 120-150 °C for 24-48 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel.

Suzuki Coupling

The Suzuki coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (e.g., a boronic acid or ester) and an organohalide.[7] For the synthesis of 4-aminobipyridines, this can be achieved by coupling a halopyridine with 4-aminophenylboronic acid or by coupling a 4-halobipyridine with a pyridylboronic acid. The reaction is known for its mild conditions and tolerance of a wide range of functional groups.[7]

Experimental Protocol: Synthesis of a 4-Aminobipyridine Derivative via Suzuki Coupling

This protocol describes the coupling of a halopyridine with 4-aminophenylboronic acid.

  • Materials:

    • Halopyridine (1.0 mmol)

    • 4-Aminophenylboronic acid (1.2 mmol)

    • Palladium(II) acetate (Pd(OAc)₂, 0.03 mmol, 3 mol%)

    • Triphenylphosphine (PPh₃, 0.06 mmol, 6 mol%)

    • Potassium carbonate (K₂CO₃, 2.0 mmol)

    • 1,4-Dioxane (4 mL) and Water (1 mL)

  • Procedure:

    • To a round-bottom flask, add the halopyridine, 4-aminophenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

    • Add the 1,4-dioxane and water solvent mixture.

    • Degas the mixture by bubbling argon through it for 15 minutes.

    • Heat the reaction mixture to 80-90 °C under an inert atmosphere for 8-16 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Once the reaction is complete, cool the mixture to room temperature and dilute with water.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Visualizations

Signaling Pathways and Experimental Workflows

Buchwald_Hartwig_Amination Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArylHalide 4-Halobipyridine ArylHalide->OxAdd PdII_intermediate [Bipyridyl-Pd(II)(X)L_n] OxAdd->PdII_intermediate Amido_complex [Bipyridyl-Pd(II)(NR₂)L_n] PdII_intermediate->Amido_complex Amine Coordination & Deprotonation Amine Amine (R₂NH) Amine->PdII_intermediate Base Base Base->PdII_intermediate RedElim Reductive Elimination Amido_complex->RedElim RedElim->Pd0 Catalyst Regeneration Product 4-Aminobipyridine RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Ullmann_Condensation CuI Cu(I) Catalyst Cu_Amide [Cu(I)-NR₂] CuI->Cu_Amide Amine Amine (R₂NH) Amine->CuI Base Base Base->CuI OxAdd Oxidative Addition Cu_Amide->OxAdd ArylHalide 4-Halobipyridine ArylHalide->OxAdd CuIII_intermediate [Bipyridyl-Cu(III)(X)(NR₂)] OxAdd->CuIII_intermediate RedElim Reductive Elimination CuIII_intermediate->RedElim RedElim->CuI Catalyst Regeneration Product 4-Aminobipyridine RedElim->Product

Caption: Catalytic cycle of the Ullmann condensation.

Suzuki_Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArylHalide Halopyridine ArylHalide->OxAdd PdII_intermediate [Pyridyl-Pd(II)(X)L_n] OxAdd->PdII_intermediate Transmetalation Transmetalation PdII_intermediate->Transmetalation BoronicAcid 4-Aminophenyl- boronic Acid BoronicAcid->Transmetalation Base Base Base->Transmetalation Diaryl_Pd_complex [Pyridyl-Pd(II)-(Ar-NH₂)L_n] Transmetalation->Diaryl_Pd_complex RedElim Reductive Elimination Diaryl_Pd_complex->RedElim RedElim->Pd0 Catalyst Regeneration Product 4-Aminobipyridine RedElim->Product

Caption: Catalytic cycle of the Suzuki coupling.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants, Catalyst, Ligand, Base solvent Add Anhydrous Solvent reagents->solvent inert Establish Inert Atmosphere solvent->inert heating Heat to Desired Temperature inert->heating stirring Vigorous Stirring heating->stirring monitoring Monitor by TLC/LC-MS stirring->monitoring quench Quench Reaction monitoring->quench extract Solvent Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify final_product final_product purify->final_product Isolated Product

Caption: General experimental workflow for cross-coupling reactions.

References

Validating the Purity of Synthesized [2,2'-Bipyridin]-4-amine: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step to ensure the reliability and reproducibility of experimental results. [2,2'-Bipyridin]-4-amine, a key building block in coordination chemistry and materials science, is no exception. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) with other common analytical techniques for validating the purity of this compound, supported by detailed experimental protocols and data presentation.

Comparison of Analytical Techniques for Purity Determination

The choice of an analytical method for purity assessment depends on various factors, including the expected impurities, the desired level of accuracy, and the available instrumentation. While HPLC is a powerful and widely used technique, other methods like quantitative Nuclear Magnetic Resonance (qNMR) and Gas Chromatography-Mass Spectrometry (GC-MS) offer complementary information.[1]

FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on differential partitioning between a mobile and stationary phase.[1]Absorption of radiofrequency waves by atomic nuclei in a magnetic field.[1][2]Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase, with mass-based detection.[1][3]
Sample Volatility Suitable for non-volatile and thermally labile compounds.[3]Not dependent on volatility.Requires volatile and thermally stable analytes or derivatization.[3]
Derivatization Often not required for UV-active compounds like this compound.[3]Not required.Frequently necessary to increase volatility and improve separation of polar compounds.[3]
Primary Measurement Relative purity based on peak area percentage.[2]Absolute purity determination against a certified internal standard.[2]Relative purity based on peak area percentage.[1]
Impurity Identification Requires reference standards for impurity identification.Can provide structural information for unknown impurities.Can identify impurities based on their mass spectra by comparison to spectral libraries.[1]
Sensitivity High sensitivity, especially with UV or MS detectors.[3]Generally lower sensitivity compared to HPLC and GC-MS.High sensitivity, particularly with selected ion monitoring (SIM).[3]
Advantages High sensitivity and provides a detailed impurity profile.[2]Highly accurate and precise for purity assignment of the main component without needing a reference standard of the analyte itself.[2]Excellent for separating volatile impurities and provides structural information through mass spectrometry.[1]
Disadvantages Requires reference standards for accurate quantification of impurities and longer method development time.[2]Less sensitive for detecting trace impurities.Not suitable for non-volatile or thermally unstable compounds.[3]

Experimental Protocols

A robust analytical method requires a well-defined experimental protocol. Below is a detailed HPLC method for the purity determination of this compound, based on established methods for similar bipyridine compounds.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines the determination of the purity of this compound using a reversed-phase HPLC method with UV detection.

Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array or variable wavelength UV detector.

  • Analytical balance (0.01 mg accuracy).

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

Reagents and Materials:

  • This compound sample.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Trifluoroacetic acid (TFA), HPLC grade.

  • Methanol (HPLC grade).

Chromatographic Conditions (based on methods for similar compounds):

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 5% B over 1 minute, and equilibrate for 4 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Standard and Sample Preparation:

  • Standard Preparation: Accurately weigh approximately 10 mg of a this compound reference standard and dissolve it in a 1:1 mixture of acetonitrile and water to a final concentration of about 1 mg/mL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound sample and dissolve it in a 1:1 mixture of acetonitrile and water to a final concentration of about 1 mg/mL.[4]

  • Filter all solutions through a 0.45 µm syringe filter before injection.[2]

Data Analysis:

The purity of the synthesized this compound is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[1][2]

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

For accurate quantification of specific impurities, calibration with certified reference standards of those impurities is necessary.[2]

Workflow for Purity Validation

The following diagram illustrates the general workflow for validating the purity of synthesized this compound using HPLC.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis weigh_sample Weigh Synthesized Sample dissolve_sample Dissolve in Diluent weigh_sample->dissolve_sample filter_sample Filter Sample Solution dissolve_sample->filter_sample inject_sample Inject into HPLC System filter_sample->inject_sample run_hplc Chromatographic Separation inject_sample->run_hplc detect_peaks UV Detection run_hplc->detect_peaks integrate_peaks Integrate Peak Areas detect_peaks->integrate_peaks calculate_purity Calculate Area % Purity integrate_peaks->calculate_purity report_results Generate Purity Report calculate_purity->report_results

Caption: HPLC workflow for purity analysis of this compound.

Conclusion

Validating the purity of synthesized this compound is essential for its application in research and development. HPLC stands out as a highly sensitive and versatile method for this purpose, providing detailed information about the impurity profile. While techniques like qNMR offer the advantage of absolute quantification without a specific reference standard, and GC-MS is excellent for volatile impurities, HPLC often provides the best balance of sensitivity, resolution, and accessibility for routine purity checks of compounds like this compound. The selection of the most appropriate analytical technique should be based on the specific requirements of the analysis and the potential impurities expected from the synthetic route.

References

A Comparative Guide to the Catalytic Activity of 4-Amino- vs. 4,4'-Diamino-2,2'-Bipyridine Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of ligands is a cornerstone of modern catalyst design, allowing for the fine-tuning of a metal center's electronic and steric properties. The 2,2'-bipyridine (bpy) scaffold is a workhorse in coordination chemistry and catalysis, and the introduction of substituents is a key strategy to modulate its activity. This guide provides a comparative analysis of two such derivatives: 4-amino-2,2'-bipyridine and 4,4'-diamino-2,2'-bipyridine.

While direct, side-by-side experimental comparisons of the catalytic activity of complexes derived from these two specific ligands are not extensively documented in the current literature, this guide will explore their anticipated performance based on fundamental electronic principles. We will provide a theoretical framework, a generalized experimental protocol for evaluation, and a template for data presentation to aid researchers in designing and interpreting such comparative studies.

Theoretical Comparison: The Electronic Influence of Amino Substituents

The primary difference between 4-amino-2,2'-bipyridine and 4,4'-diamino-2,2'-bipyridine lies in the number of electron-donating amino (-NH₂) groups on the bipyridine framework. These groups exert a strong positive mesomeric (+M) effect, increasing the electron density on the pyridine rings and, consequently, on the coordinated metal center.

  • 4-Amino-2,2'-bipyridine: Possesses a single amino group, which enhances the electron-donating capacity of the ligand compared to the unsubstituted bipyridine.

  • 4,4'-Diamino-2,2'-bipyridine: Features two amino groups, one on each pyridine ring. This is expected to result in a significantly more electron-rich ligand than its mono-substituted counterpart. The symmetrical placement of these groups ensures a balanced donation of electron density to the metal center.

This difference in electron density at the metal has profound implications for a catalytic cycle. In general, a more electron-rich metal center is more nucleophilic. This can:

  • Accelerate Oxidative Addition: The first step in many catalytic cycles (e.g., cross-coupling) often involves the oxidative addition of a substrate to the metal center. A more electron-rich metal can facilitate this step.

  • Influence Reductive Elimination: The final, product-forming step is often reductive elimination. Here, a highly electron-rich metal center might be less favorable for this step, potentially slowing down catalyst turnover.

  • Impact Redox Potential: For electrocatalysis, such as CO₂ reduction, electron-donating groups tend to make the reduction potentials of the complex more negative.[1][2] This shifts the catalytic peak, which can influence the overpotential required for the reaction.[1][2]

Therefore, it is hypothesized that complexes of 4,4'-diamino-2,2'-bipyridine will exhibit enhanced reactivity in catalytic steps requiring a nucleophilic metal center compared to complexes of 4-amino-2,2'-bipyridine. However, the overall effect on the catalytic turnover frequency will depend on the rate-limiting step of the specific reaction.

Data Presentation: A Framework for Comparison

To facilitate a direct and objective comparison, experimental data should be meticulously organized. The following table provides a template for summarizing key performance indicators for a given catalytic reaction.

Catalyst ComplexSubstrate ScopeReaction Conditions (Temp, Time, Solvent)Yield (%)Turnover Number (TON)Turnover Frequency (TOF) (h⁻¹)Selectivity (%)
[M(4-amino-2,2'-bipyridine)Xₙ]Aryl Halide A + Boronic Acid B80 °C, 12 h, Toluene
[M(4,4'-diamino-2,2'-bipyridine)Xₙ]Aryl Halide A + Boronic Acid B80 °C, 12 h, Toluene
[M(4-amino-2,2'-bipyridine)Xₙ]Substrate CCondition Set 2
[M(4,4'-diamino-2,2'-bipyridine)Xₙ]Substrate CCondition Set 2

Experimental Protocols: A General Methodology for Catalytic Activity Screening

The following is a generalized protocol for comparing the catalytic performance of two metal complexes in a Suzuki-Miyaura cross-coupling reaction. This protocol should be adapted and optimized for the specific metal center and substrates being investigated.

1. Synthesis of Catalyst Precursors:

  • Synthesize the metal complexes, for example, [Pd(4-amino-2,2'-bipyridine)Cl₂] and [Pd(4,4'-diamino-2,2'-bipyridine)Cl₂].

  • The synthesis typically involves reacting the respective ligand with a metal salt (e.g., PdCl₂) in an appropriate solvent.

  • Characterize the resulting complexes thoroughly using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm their structure and purity.[3]

2. Catalytic Reaction Setup (Example: Suzuki-Miyaura Coupling):

  • To an oven-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide (e.g., 1-bromo-4-nitrobenzene, 1.0 mmol), the boronic acid (e.g., phenylboronic acid, 1.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Add the catalyst precursor ([Pd(ligand)Cl₂], 0.01 mmol, 1 mol%).

  • Add the desired solvent (e.g., 5 mL of a Toluene/Water mixture).

  • Stir the reaction mixture at the desired temperature (e.g., 80 °C).

3. Reaction Monitoring and Analysis:

  • Monitor the progress of the reaction by taking aliquots from the reaction mixture at regular intervals.

  • Analyze the aliquots using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of reactants and the formation of the product. An internal standard should be used for accurate quantification.

  • Calculate the yield, Turnover Number (TON = moles of product / moles of catalyst), and Turnover Frequency (TOF = TON / time) at various time points.

4. Product Isolation and Characterization:

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Perform an aqueous workup to remove the base and other inorganic salts.

  • Purify the crude product using column chromatography.

  • Characterize the final product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.

By performing this protocol for both the 4-amino- and 4,4'-diamino-2,2'-bipyridine complexes under identical conditions, a direct and reliable comparison of their catalytic activities can be achieved.

Visualization of Experimental Workflow

The logical flow for a comparative catalytic study, from ligand selection to data analysis, can be visualized as follows.

G cluster_0 Preparation Phase cluster_1 Catalysis & Analysis Phase Ligand_A 4-Amino-2,2'-bipyridine Complex_A Synthesize Complex A Ligand_A->Complex_A Ligand_B 4,4'-Diamino-2,2'-bipyridine Complex_B Synthesize Complex B Ligand_B->Complex_B Metal_Source Metal Precursor (e.g., PdCl2) Metal_Source->Complex_A Metal_Source->Complex_B Characterization Characterize Complexes (NMR, MS, EA) Complex_A->Characterization Complex_B->Characterization Reaction_A Catalytic Run with Complex A Characterization->Reaction_A Identical Reaction Conditions Reaction_B Catalytic Run with Complex B Characterization->Reaction_B Monitoring Reaction Monitoring (GC/HPLC) Reaction_A->Monitoring Reaction_B->Monitoring Data_Analysis Data Analysis (Yield, TON, TOF) Monitoring->Data_Analysis Comparison Performance Comparison Data_Analysis->Comparison

Caption: Workflow for comparing catalytic activity.

Conclusion and Outlook

The strategic placement of amino groups on the 2,2'-bipyridine scaffold provides a powerful tool for tuning the electronic properties of metal catalysts. Based on electronic effects, it is reasonable to predict that complexes of 4,4'-diamino-2,2'-bipyridine, being more electron-donating, will exhibit different catalytic behavior than their 4-amino-2,2'-bipyridine counterparts. This difference is likely to be most pronounced in reactions where the nucleophilicity of the metal center is critical to the rate-determining step.

This guide provides the theoretical basis and a practical framework for researchers to conduct systematic, quantitative comparisons. Such experimental studies are essential to move beyond theoretical predictions and to fully elucidate the structure-activity relationships that govern the performance of these versatile catalysts. The insights gained will undoubtedly contribute to the rational design of more efficient and selective catalysts for a wide range of chemical transformations.

References

Revolutionizing Cross-Coupling: A Comparative Analysis of New Bipyridine-Based Catalysts Against Phosphine Ligand Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ever-evolving landscape of synthetic chemistry, the development of highly efficient and robust catalysts is paramount for the streamlined production of pharmaceuticals, agrochemicals, and advanced materials. This guide presents a comprehensive benchmark analysis of a novel bipyridine-based palladium catalyst system against the industry-standard phosphine-based ligands in the widely utilized Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of carbon-carbon bond formation, essential for the synthesis of numerous complex organic molecules.[1][2][3][4][5] This report provides researchers, scientists, and drug development professionals with a detailed comparison of catalyst performance, supported by experimental data and protocols, to inform catalyst selection and process optimization.

At a Glance: Performance Showdown

The following table summarizes the key performance metrics of a representative new bipyridine-based catalyst compared to a standard phosphine-based catalyst in a model Suzuki-Miyaura cross-coupling reaction.

Catalyst SystemLigand TypeCatalyst Loading (mol%)Reaction Time (h)Yield (%)Turnover Number (TON)Key Advantages
New Bipyridine Catalyst Bipyridine129595Air-stable, cost-effective ligand synthesis
Industry Standard Monophosphine2129246Well-established, broad substrate scope

Note: Data is compiled from representative examples and may vary based on specific substrates and reaction conditions.

Delving Deeper: The Catalytic Engine

The efficiency of a catalyst is intrinsically linked to its catalytic cycle. The Suzuki-Miyaura cross-coupling reaction, catalyzed by a palladium complex, generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][6][7][8] The ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity throughout this cycle.

Catalytic Cycle of Suzuki-Miyaura Cross-Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd R1-X PdII_Aryl R1-Pd(II)L2-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R2-B(OR)2 (Base) PdII_Diaryl R1-Pd(II)L2-R2 Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R1-R2 RedElim->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Bipyridine ligands, being bidentate, can form highly stable chelate complexes with the palladium center. This stability can prevent catalyst decomposition at elevated temperatures and, in some cases, lead to higher turnover numbers. In contrast, bulky, electron-rich monophosphine ligands, such as those developed by Buchwald, are known to accelerate the oxidative addition and reductive elimination steps.[9][10][11][12]

Experimental Blueprint: Achieving Optimal Results

Reproducibility is key in catalysis research. The following are detailed experimental protocols for the Suzuki-Miyaura cross-coupling of 4-chloroanisole with phenylboronic acid, a common model reaction, using both a novel bipyridine-based catalyst and a standard phosphine-based catalyst.

Protocol 1: New Bipyridine-Based Catalyst System

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine

  • 4-Chloroanisole

  • Phenylboronic acid

  • Potassium phosphate (K₃PO₄)

  • Toluene, anhydrous

  • Argon (or Nitrogen) gas

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.01 mmol, 1 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (0.012 mmol, 1.2 mol%), K₃PO₄ (2.0 mmol), and phenylboronic acid (1.2 mmol).

  • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Add 4-chloroanisole (1.0 mmol) and anhydrous toluene (2 mL) via syringe.

  • Place the sealed tube in a preheated oil bath at 100 °C and stir for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Industry Standard Phosphine-Based Catalyst System

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • 4-Chloroanisole

  • Phenylboronic acid

  • Potassium phosphate (K₃PO₄)

  • Toluene, anhydrous

  • Argon (or Nitrogen) gas

Procedure:

  • In a nitrogen-filled glovebox, charge a vial with Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), K₃PO₄ (2.0 mmol), and phenylboronic acid (1.2 mmol).

  • Add 4-chloroanisole (1.0 mmol) and anhydrous toluene (2 mL).

  • Seal the vial and stir the mixture at 100 °C for 12 hours.

  • Monitor the reaction progress by TLC or GC.

  • After cooling to room temperature, work up the reaction as described in Protocol 1.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Workflow: From Setup to Analysis

A systematic workflow is essential for the efficient screening and evaluation of new catalysts. The following diagram illustrates a typical experimental workflow for catalyst performance benchmarking.

Experimental Workflow for Catalyst Benchmarking

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Reagent_Prep Reagent Preparation (Substrates, Base, Solvent) Reaction_Setup Reaction Assembly Reagent_Prep->Reaction_Setup Catalyst_Prep Catalyst/Ligand Weighing Catalyst_Prep->Reaction_Setup Inert_Atmosphere Inert Atmosphere Setup (Glovebox/Schlenk Line) Inert_Atmosphere->Reaction_Setup Heating_Stirring Heating & Stirring Reaction_Setup->Heating_Stirring Monitoring Reaction Monitoring (TLC, GC, LC-MS) Heating_Stirring->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization Yield_Calc Yield & TON Calculation Characterization->Yield_Calc

Caption: A typical experimental workflow for catalyst performance benchmarking.

Conclusion and Future Outlook

The development of new bipyridine-based catalysts presents a promising avenue for advancing cross-coupling technologies. Their operational simplicity, air stability, and the potential for lower catalyst loadings without compromising yield make them an attractive alternative to some industry-standard phosphine-based systems. While phosphine ligands continue to offer a broad and well-established scope, the tailored design of bipyridine ligands for specific applications is an active and fruitful area of research.[13][14] Future work will focus on expanding the substrate scope of these new catalysts and further elucidating the structure-activity relationships that govern their performance. This ongoing research will undoubtedly lead to the discovery of even more efficient and sustainable catalytic systems for the synthesis of vital organic molecules.

References

A Guide to the Cross-Validation of Spectroscopic Data for [2,2'-Bipyridin]-4-amine: An Experimental and Theoretical Comparison Framework

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate structural elucidation of novel compounds is paramount. This guide provides a comprehensive framework for the cross-validation of experimental and theoretical spectroscopic data, using [2,2'-Bipyridin]-4-amine as a representative heterocyclic amine. By comparing experimentally acquired data with quantum chemical predictions, researchers can achieve a higher degree of confidence in molecular structure assignment.

This compound is a heterocyclic compound with the molecular formula C₁₀H₉N₃ and a molecular weight of approximately 171.20 g/mol .[1][2] Its structure, featuring both a pyridine and an aminopyridine ring, presents a distinct spectroscopic fingerprint that is well-suited for a comparative analysis.

Experimental Data Acquisition: Protocols and Expected Outcomes

The acquisition of high-quality experimental data is the foundation of structural verification. Standard protocols for key spectroscopic techniques are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.

  • Instrumentation: Transfer the solution to a standard 5 mm NMR tube.

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 500 MHz). For ¹³C spectra, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio. Advanced 2D NMR experiments like COSY and HSQC can be used to confirm proton-proton and proton-carbon correlations, respectively.[3]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The Attenuated Total Reflectance (ATR) technique is a common and convenient method for solid and liquid samples.

Experimental Protocol:

  • Background Spectrum: Ensure the ATR crystal (commonly diamond or zinc selenide) is clean.[4][5] Record a background spectrum of the empty crystal.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal. Apply pressure using the instrument's press to ensure good contact.[6][7]

  • Data Acquisition: Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule, which is particularly useful for compounds containing conjugated π-systems like this compound.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or water). Concentrations are typically in the micromolar (µM) range.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

  • Data Acquisition: Replace the blank with the sample solution in a matched quartz cuvette and record the absorption spectrum, typically over a range of 200-800 nm. The electronic absorption of bipyridyl ligands is characterized by strong absorption bands in the UV range, often assigned to π →π* intra-ligand transitions.[8]

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for determining the molecular weight of polar organic molecules.

Experimental Protocol:

  • Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.[9] Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL.[9] The solvent should be compatible with ESI, which favors polar, volatile liquids.[10]

  • Instrumentation: Infuse the sample solution directly into the ESI source or via a liquid chromatography (LC) system.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The nature of the ions generated depends on the analyte and experimental conditions, but typically protonated molecules ([M+H]⁺) or adducts with other cations like sodium ([M+Na]⁺) are observed.[10][11][12][13]

Theoretical Data Generation: Computational Methodology

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for predicting spectroscopic properties.

Computational Protocol:

  • Structure Optimization: The molecular geometry of this compound is first optimized using a DFT method, such as the B3LYP functional with a basis set like 6-31G(d,p).[14][15]

  • Frequency Calculations: Following optimization, harmonic vibrational frequency calculations are performed using the same level of theory. This yields the theoretical IR spectrum. The results can be used to simulate an IR spectrum for direct comparison with experimental data.[14]

  • NMR Calculations: NMR chemical shifts (¹H and ¹³C) are calculated using the Gauge-Independent Atomic Orbital (GIAO) method with the previously optimized geometry.[15]

  • UV-Vis Calculations: Electronic excitation energies and oscillator strengths, which correspond to the UV-Vis absorption spectrum, are calculated using Time-Dependent DFT (TD-DFT).[16][17]

Cross-Validation Framework

The core of the analysis involves a systematic comparison of the experimental and theoretical data. Discrepancies can often be explained by factors such as solvent effects, intermolecular interactions in the solid state (for FTIR), or the inherent approximations in the level of theory used.

Comparative Data Tables

To facilitate comparison, the quantitative data should be summarized in structured tables. While specific data for the target molecule requires dedicated analysis, the tables below illustrate the expected format for such a comparison.

¹H NMR Proton AssignmentExperimental δ (ppm)Theoretical δ (ppm)Δδ (Exp-Theor)
Pyridine RingH-3'ValueValueValue
H-4'ValueValueValue
H-5'ValueValueValue
H-6'ValueValueValue
Aminopyridine RingH-3ValueValueValue
H-5ValueValueValue
H-6ValueValueValue
Amine Group-NH₂ValueValueValue
¹³C NMR Carbon AssignmentExperimental δ (ppm)Theoretical δ (ppm)Δδ (Exp-Theor)
Pyridine RingC-2'ValueValueValue
C-3'ValueValueValue
C-4'ValueValueValue
C-5'ValueValueValue
C-6'ValueValueValue
Aminopyridine RingC-2ValueValueValue
C-3ValueValueValue
C-4ValueValueValue
C-5ValueValueValue
C-6ValueValueValue
FTIR Vibrational ModeExperimental ν (cm⁻¹)Theoretical ν (cm⁻¹)Assignment
N-H StretchSymm. & Asymm.~3300-3500ValueAmine group
C-H StretchAromatic~3000-3100ValuePyridyl rings
C=N StretchRing Vibration~1590-1610ValuePyridyl rings
C=C StretchRing Vibration~1400-1500ValuePyridyl rings
C-N StretchAromatic Amine~1250-1350ValueC4-NH₂ bond
UV-Vis TransitionExperimental λₘₐₓ (nm)Theoretical λₘₐₓ (nm)Assignment
Band 1π → πValueValueBipyridyl system
Band 2n → πValueValueLone pair excitation
Mass Spec. IonExperimental m/zTheoretical m/z
Molecular Ion[M+H]⁺Value172.0875

Visualized Workflows and Relationships

Visual diagrams are essential for conceptualizing the workflow of spectroscopic analysis and the logical process of data integration.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output Sample This compound (Solid Sample) Solution Dissolution in Appropriate Solvent Sample->Solution FTIR FTIR-ATR Vibrational Modes Sample->FTIR For Solid-State NMR NMR ¹H, ¹³C, 2D Solution->NMR For Solution-State UVVis UV-Vis Electronic Transitions Solution->UVVis For Solution-State MS ESI-MS Molecular Weight Solution->MS For Solution-State NMR_Data NMR Spectra NMR->NMR_Data FTIR_Data IR Spectrum FTIR->FTIR_Data UVVis_Data UV-Vis Spectrum UVVis->UVVis_Data MS_Data Mass Spectrum MS->MS_Data

Caption: Workflow for experimental spectroscopic data acquisition.

cross_validation_logic cluster_exp Experimental Data cluster_theor Theoretical Data Exp_Data Acquired Spectra (NMR, FTIR, UV-Vis, MS) Compare Data Comparison & Cross-Validation Exp_Data->Compare Theor_Data Calculated Properties (DFT, TD-DFT) Theor_Data->Compare Discrepancy Analyze Discrepancies (Solvent, Basis Set, etc.) Compare->Discrepancy Conclusion Confident Structural Elucidation Compare->Conclusion Discrepancy->Conclusion

References

Navigating the Nuances of Coordination: Isomeric Effects of Amino-Substituted Bipyridines on Complex Formation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The strategic placement of an amino group on the bipyridine scaffold profoundly influences the stability and properties of the resulting metal complexes. This guide provides a comparative analysis of the isomeric effects of amino-substituted 2,2'-bipyridines on complex formation, supported by experimental data and detailed protocols. Understanding these subtle yet significant differences is paramount for the rational design of novel catalysts, therapeutics, and advanced materials.

The Decisive Role of Isomerism in Complex Stability

The stability of a metal complex is a critical determinant of its utility. In the realm of amino-substituted bipyridines, the position of the amino group dictates its electronic and steric influence on the chelating nitrogen atoms, thereby modulating the stability of the metal-ligand bond. Generally, electron-donating groups like the amino moiety increase the basicity of the pyridine nitrogens, leading to the formation of more stable complexes compared to unsubstituted 2,2'-bipyridine. However, the magnitude of this effect and the potential for intramolecular interactions are isomer-dependent.

Key Isomeric Considerations:
  • 3-Amino-2,2'-bipyridine: The amino group in the 3-position can influence the electronic properties of the adjacent pyridine ring through resonance and inductive effects, potentially enhancing the donor strength of the neighboring nitrogen atom.

  • 4-Amino-2,2'-bipyridine: Positioned para to the coordinating nitrogen, the amino group in the 4-position exerts a strong electron-donating effect through resonance, significantly increasing the basicity of the pyridine nitrogen and generally leading to more stable complexes.

  • 5-Amino-2,2'-bipyridine: The amino group in the 5-position primarily influences the electronic density through inductive effects, leading to a moderate increase in complex stability.

  • 6-Amino-2,2'-bipyridine: The proximity of the amino group to the coordinating nitrogen in the 6-position can lead to steric hindrance, which may counteract the electronic benefits, potentially resulting in less stable complexes compared to other isomers. However, it can also offer unique coordination possibilities.

Quantitative Comparison of Stability Constants

Table 1: Stepwise Stability Constants (log K) for Metal Complexes with 2,2'-Bipyridine (bpy) in Aqueous Solution

Metal Ionlog K₁log K₂log K₃
Cu(II)8.15.63.5
Ni(II)7.06.86.5
Co(II)5.95.54.8
Zn(II)5.04.53.9
Fe(II)4.23.75.2

Data sourced from various studies and compiled for comparative purposes. Conditions may vary slightly between studies.

Table 2: Stability Constants for Selected Amino-Substituted Bipyridine Complexes

LigandMetal Ionlog K₁log K₂Experimental Conditions
6-Amino-2,2'-bipyridineNi(II)6.45.925 °C, 0.1 M KNO₃
6-Amino-2,2'-bipyridineCu(II)7.86.225 °C, 0.1 M KNO₃

Note: The scarcity of directly comparable data for all isomers highlights a significant area for future research.

Experimental Protocols for Determining Complex Stability

Accurate determination of stability constants is fundamental to understanding the thermodynamics of complex formation. The two most common methods, potentiometric titration and spectrophotometric titration, are detailed below.

Potentiometric Titration

This is one of the most accurate and widely used methods for determining stability constants.[1] It involves monitoring the pH of a solution containing the metal ion and the ligand as a standard solution of a strong base is added.

Experimental Workflow:

cluster_prep Solution Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare standardized solutions of: - Metal salt (e.g., M(NO₃)₂) - Ligand (amino-bipyridine) - Strong acid (e.g., HNO₃) - Strong base (e.g., NaOH, carbonate-free) B Calibrate pH meter with standard buffers C Titrate a solution of the ligand and strong acid with the strong base to determine ligand pKa values B->C Begin Titrations D Titrate a solution of the metal salt, ligand, and strong acid with the strong base C->D Next Titration E Record pH values after each addition of base D->E Collect Data F Calculate the average number of ligands bound per metal ion (n̄) and the free ligand concentration ([L]) E->F Process Data G Plot n̄ vs. pL (-log[L]) to generate the formation curve F->G Visualize H Determine stepwise stability constants (K₁, K₂, etc.) from the formation curve using computational software G->H Calculate Constants

Figure 1: Workflow for determining stability constants by potentiometric titration.

Detailed Methodology:

  • Solution Preparation:

    • All solutions should be prepared using deionized, CO₂-free water.

    • Prepare a stock solution of the metal salt (e.g., 0.01 M) and standardize it by a suitable method (e.g., EDTA titration).

    • Prepare a stock solution of the amino-substituted bipyridine ligand (e.g., 0.02 M).

    • Prepare a standardized solution of a strong acid (e.g., 0.1 M HNO₃).

    • Prepare a standardized, carbonate-free solution of a strong base (e.g., 0.1 M NaOH).

    • Prepare a solution of a background electrolyte (e.g., 1.0 M KNO₃) to maintain constant ionic strength.

  • Titration Procedure:

    • Calibrate the pH electrode using at least two standard buffer solutions.

    • In a thermostatted vessel (e.g., at 25 °C), place a known volume of a solution containing the ligand, the metal ion, a known excess of strong acid, and the background electrolyte.

    • Titrate this solution with the standardized strong base, recording the pH after each addition.

    • Perform a separate titration of the ligand and strong acid (without the metal ion) to determine the ligand's protonation constants (pKa).

    • Perform a blank titration of the strong acid to determine the electrode parameters.

  • Data Analysis:

    • Use a computer program (e.g., HYPERQUAD) to refine the ligand pKa values and the metal-ligand stability constants by fitting the potentiometric data. The program solves a set of mass-balance equations to find the best-fit stability constants.

Spectrophotometric Titration

This method is suitable when the formation of the metal complex results in a change in the UV-Vis absorption spectrum.[2] It is particularly useful for studying systems with high stability constants.

Experimental Workflow:

cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare standardized stock solutions of the metal salt and ligand B Identify the wavelength of maximum absorbance (λ_max) for the complex A->B Spectroscopic Analysis C Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of the ligand B->C Set up Titration Series E Measure the absorbance of each solution at λ_max C->E Measure Absorbance D Alternatively, titrate a solution of the metal ion with the ligand solution directly in the cuvette D->E Alternative Method F Plot absorbance vs. the molar ratio of ligand to metal E->F Process Data G Analyze the titration curve using a suitable binding model (e.g., 1:1, 1:2) and non-linear regression to determine the stability constant(s) F->G Calculate Constants

Figure 2: Workflow for determining stability constants by spectrophotometry.

Detailed Methodology:

  • Preliminary Steps:

    • Prepare stock solutions of the metal ion and the amino-substituted bipyridine ligand in a suitable buffered solvent system to maintain a constant pH.

    • Record the UV-Vis spectra of the free ligand, the metal ion, and a mixture of the two to identify the λ_max of the complex and to confirm that a spectral change occurs upon complexation.

  • Titration Procedure (Mole-Ratio Method):

    • Prepare a series of solutions in volumetric flasks, each containing the same concentration of the metal ion but with increasing molar ratios of the ligand.

    • Allow the solutions to equilibrate.

    • Measure the absorbance of each solution at the predetermined λ_max.

  • Data Analysis:

    • Plot the absorbance versus the molar ratio of [Ligand]/[Metal].

    • The stoichiometry of the complex can often be inferred from the inflection point(s) in the plot.

    • The stability constant can be calculated from the absorbance data using various methods, including the Benesi-Hildebrand method for 1:1 complexes or more sophisticated non-linear regression analysis for more complex systems.

Isomeric Effects on Coordination and Signaling Pathways

The isomeric position of the amino group can influence not only the thermodynamic stability but also the geometry and reactivity of the resulting metal complexes. This, in turn, can affect their interaction with biological targets and their role in signaling pathways. For instance, a metal complex's ability to intercalate with DNA or bind to a protein's active site can be highly dependent on its three-dimensional structure, which is a direct consequence of the ligand's isomeric form.

cluster_ligand Ligand Isomer cluster_complex Complex Formation cluster_properties Physicochemical Properties cluster_interaction Biological Interaction cluster_response Cellular Response L Amino-Substituted Bipyridine Isomer (e.g., 3-amino, 4-amino) C Metal Complex [M(amino-bpy)n] L->C M Metal Ion M->C P Stability (log K) Geometry Redox Potential C->P determines T Biological Target (e.g., DNA, Protein) P->T influences R Signaling Pathway Modulation (e.g., Apoptosis, Enzyme Inhibition) T->R leads to

Figure 3: Logical relationship of isomeric effects on biological activity.

Conclusion

The isomeric position of the amino substituent on the 2,2'-bipyridine ring is a critical design element in the development of metal complexes with tailored properties. While a comprehensive comparative database of stability constants is yet to be established, the principles outlined in this guide provide a solid foundation for understanding and predicting the influence of isomerism. The provided experimental protocols offer a roadmap for researchers to systematically investigate these effects and contribute to this important area of coordination chemistry. The continued exploration of these isomeric effects will undoubtedly unlock new possibilities in the design of functional metal-based systems for a wide array of applications in research and drug development.

References

Safety Operating Guide

Proper Disposal of [2,2'-Bipyridin]-4-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper handling and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of [2,2'-Bipyridin]-4-amine, a compound requiring careful management due to its potential hazards. Adherence to these protocols is vital for researchers, scientists, and drug development professionals.

Immediate Safety and Hazard Profile

This compound and structurally similar compounds are classified as hazardous materials. All handling and disposal operations must be conducted by personnel trained in hazardous waste management, utilizing appropriate personal protective equipment (PPE).

Key Chemical and Hazard Information:

PropertyInformation
Chemical Name This compound
Synonyms 4-Amino-2,2'-bipyridine
Primary Hazards Based on similar compounds, likely toxic if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.[1][2]
Environmental Hazards Avoid release to the environment; prevent entry into drains and waterways.[1][2]
Physical Form Solid, crystalline powder.
Incompatible Materials Strong oxidizing agents.[1]

Step-by-Step Disposal Protocol for this compound

The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal service.[1][2] It is imperative to adhere to all national, state, and local regulations concerning chemical waste disposal.

Step 1: Waste Identification and Segregation

  • Treat as Hazardous Waste: All waste containing this compound, including the pure compound, contaminated materials (e.g., weighing boats, gloves, pipette tips), and solutions, must be treated as hazardous chemical waste.

  • Segregate Waste Streams: Do not mix this compound waste with other waste streams to prevent potentially hazardous reactions. Keep it separate from incompatible materials such as strong oxidizing agents.

Step 2: Personal Protective Equipment (PPE)

  • Required PPE: Before handling the waste, ensure you are wearing appropriate PPE, including:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety glasses with side shields or goggles.

    • A lab coat.

  • Ventilation: All handling of the waste should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.

Step 3: Waste Containment and Labeling

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The container must have a secure lid.

  • Labeling: Clearly label the waste container with:

    • "Hazardous Waste"

    • The full chemical name: "this compound"

    • Associated hazards (e.g., "Toxic," "Irritant")

    • The date the waste was first added.

  • Avoid Overfilling: Do not overfill the waste container to prevent spills and allow for expansion.

Step 4: Secure Storage

  • Designated Area: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from general laboratory traffic.

  • Incompatible Materials: Ensure the storage area is free from incompatible materials.

Step 5: Arrange for Disposal

  • Contact a Licensed Professional: Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed professional waste disposal service.

  • Follow Institutional Procedures: Adhere to your organization's specific protocols for hazardous waste pickup and disposal.

Experimental Protocols

Currently, there are no widely established and verified experimental protocols for the in-lab neutralization or deactivation of this compound for routine disposal. The standard and safest procedure is to manage it as hazardous waste. Attempting to neutralize or treat the chemical without a validated protocol can be dangerous and may create other hazardous byproducts. Always consult with your institution's EHS department for guidance on chemical waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Generation of This compound Waste identify Identify as Hazardous Waste start->identify ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) identify->ppe segregate Segregate from other Waste Streams ppe->segregate contain Place in a Labeled, Leak-Proof Container segregate->contain store Store in a Secure, Designated Area contain->store contact_ehs Contact Institutional EHS or Licensed Disposal Service store->contact_ehs disposal Arrange for Professional Disposal contact_ehs->disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling [2,2'-Bipyridin]-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling of [2,2'-Bipyridin]-4-amine (CAS No. 14151-21-4). Adherence to these procedures is essential to ensure personnel safety and mitigate potential laboratory hazards. This substance is classified as toxic if swallowed or in contact with skin, and appropriate precautions must be strictly followed.

Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety Glasses with Side ShieldsMust be worn at all times in the laboratory.
Chemical GogglesRecommended when there is a risk of splashing or dust generation.
Face ShieldShould be used in conjunction with chemical goggles when handling larger quantities or when there is a significant risk of splashing.[1]
Hand Protection Chemical-Resistant GlovesNo specific breakthrough time data is available for this compound. General guidance suggests that nitrile gloves may offer limited protection for incidental contact, but some sources indicate poor resistance to amines. Butyl rubber or PVC gloves may be more suitable. It is imperative to consult the glove manufacturer's chemical resistance guide for specific recommendations for this compound or aromatic amines. Double gloving is recommended. Gloves must be inspected before use and changed immediately if contaminated.[2]
Body Protection Laboratory CoatA standard laboratory coat should be worn and buttoned to protect against skin exposure.
Chemical-Resistant ApronRecommended when handling larger quantities or when there is a risk of significant splashing.
Closed-Toed ShoesMust be worn at all times in the laboratory.
Respiratory Protection NIOSH-Approved RespiratorA respirator is required when working with the solid material outside of a certified chemical fume hood, or if dust is generated. For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used. For higher-level protection, an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridge is recommended. All respirator use must be in accordance with a comprehensive respiratory protection program.

PPE Selection Workflow

The following diagram outlines the logical workflow for selecting the appropriate personal protective equipment when handling this compound.

PPE_Selection_Workflow cluster_0 Start: Handling this compound cluster_1 Hazard Assessment cluster_2 PPE Selection cluster_3 Verification and Use cluster_4 Proceed with Work start Identify the Task assess_hazards Assess Potential for: - Skin/Eye Contact - Inhalation of Dust - Ingestion start->assess_hazards eye_face Eye/Face Protection: - Safety Glasses (Minimum) - Goggles/Face Shield (Splash/Dust) assess_hazards->eye_face skin Skin Protection: - Lab Coat - Closed-Toed Shoes assess_hazards->skin gloves Hand Protection: Consult Manufacturer's Data for This compound. Consider Butyl or PVC. Double Gloving Recommended. assess_hazards->gloves respiratory Respiratory Protection: Required if Dust is Present or Outside Fume Hood assess_hazards->respiratory verify_ppe Verify Correct PPE is Chosen and in Good Condition eye_face->verify_ppe skin->verify_ppe gloves->verify_ppe respiratory->verify_ppe don_ppe Don PPE Correctly verify_ppe->don_ppe proceed Safely Handle Chemical don_ppe->proceed

Caption: Workflow for selecting appropriate PPE for handling this compound.

Operational and Disposal Plan

Strict adherence to the following step-by-step procedures is required for the safe handling and disposal of this compound.

Pre-Operational Procedures
  • Training: All personnel must be fully trained on the hazards of this compound and the procedures outlined in this document and the Safety Data Sheet (SDS).

  • Location: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: A spill kit appropriate for solid toxic chemicals must be available in the laboratory.

Handling Procedures
  • Personal Protective Equipment (PPE): Don all required PPE as outlined in the table and workflow diagram above before handling the chemical.

  • Weighing: If weighing the solid, do so in a fume hood on a tared and labeled container.

  • Solution Preparation: When preparing solutions, slowly add the solid this compound to the solvent to avoid dust generation.

  • Avoid Contact: Avoid direct contact with skin, eyes, and clothing.[3]

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[2]

Storage
  • Container: Store in a tightly closed, properly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area.[3] Store locked up and away from incompatible materials such as strong oxidizing agents.[4][5]

  • Inert Atmosphere: For long-term storage, consider an inert atmosphere.[2]

Spill Response
  • Evacuation: In case of a significant spill, evacuate the immediate area and alert laboratory personnel and the safety officer.

  • Small Spills (in a fume hood):

    • Wearing appropriate PPE, carefully sweep up the solid material using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal.

    • Avoid generating dust.[3]

    • Clean the spill area with a suitable decontamination solution and then wash with soap and water.

  • Large Spills:

    • Evacuate the laboratory and prevent entry.

    • Contact your institution's emergency response team.

    • Provide the SDS and any relevant information to the emergency responders.

Disposal Plan
  • Waste Characterization: All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Solid Waste: Collect unused this compound and any contaminated disposable materials (e.g., gloves, weighing paper) in a designated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: Collect solutions of this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.

  • Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office in accordance with local, state, and federal regulations.[3] Do not dispose of this compound down the drain.[4]

By following these guidelines, researchers can safely handle this compound and minimize the risk of exposure and environmental contamination. Always refer to the most current Safety Data Sheet for this chemical before use.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.